molecular formula C11H18Cl2N2 B1369616 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride CAS No. 1172465-66-5

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Cat. No.: B1369616
CAS No.: 1172465-66-5
M. Wt: 249.18 g/mol
InChI Key: QMJFVPHRYVOBJG-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride (CAS 1172465-66-5) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 11 H 18 Cl 2 N 2 and a molecular weight of 249.18, features a piperidine ring linked to a pyridine moiety via a methylene bridge, presenting two points for potential chemical modification . The piperidine ring is a ubiquitous structural feature in medicinal chemistry, found in more than twenty classes of pharmaceuticals and numerous natural alkaloids . Piperidine derivatives are recognized as one of the most important synthetic fragments for designing new drugs . The core research value of this compound lies in its utility as a versatile building block for the discovery and development of new biologically active molecules. The piperidine structural motif is present in a wide array of therapeutic agents, including antipsychotics, antivirals, and treatments for neurodegenerative diseases like Alzheimer's . Furthermore, piperidine-based compounds have shown promise in areas such as antitubercular research, where they can act as inhibitors of key bacterial enzymes like enoyl-acyl carrier protein (EACP) reductase . Researchers can leverage the reactive sites on this molecule to construct complex molecular architectures for screening and biological evaluation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information. The product should be stored sealed in a dry, room temperature environment .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJFVPHRYVOBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592101
Record name 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
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Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172465-66-5
Record name 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidin-4-ylmethylpyridine dihydrochloride
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Foundational & Exploratory

synthesis route to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic pathways. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a deep, actionable understanding of the synthesis of this important intermediate. We will explore key methodologies, including direct catalytic hydrogenation and multi-step sequences from piperidone precursors, offering field-proven insights into optimizing these transformations.

Introduction and Significance

4-(Piperidin-4-ylmethyl)pyridine and its dihydrochloride salt are crucial intermediates in the synthesis of a wide array of bioactive molecules.[1] The molecular scaffold, featuring both a piperidine and a pyridine ring linked by a methylene bridge, is a common motif in compounds targeting the central nervous system (CNS). The piperidine moiety often enhances receptor binding and improves pharmacokinetic properties, while the pyridine ring serves as a versatile handle for further chemical modification.[2][3] Consequently, this compound is a key starting material for developing novel therapeutics, particularly for neurological disorders.[1]

Physicochemical Properties

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and subsequent reaction setups.

PropertyValueReference
CAS Number 1172465-66-5[1][4][5]
Molecular Formula C₁₁H₁₆N₂ · 2HCl[1][4]
Molecular Weight 249.18 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]
SMILES C1CNCCC1CC2=CC=NC=C2.Cl.Cl[4]

Retrosynthetic Analysis and Key Strategies

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine hinges on the construction of the saturated piperidine ring from an aromatic pyridine precursor. The most direct and industrially favored approach is the reduction of a pre-formed 4-(pyridin-4-ylmethyl)pyridine skeleton.

G cluster_0 Key Disconnections Target 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride FreeBase 4-(Piperidin-4-ylmethyl)pyridine Target->FreeBase Salt Formation (HCl) Precursor 4-(Pyridin-4-ylmethyl)pyridine FreeBase->Precursor Pyridine Ring Reduction Piperidone N-Protected-4-piperidone FreeBase->Piperidone Multi-step Synthesis WittigReagent Pyridin-4-yl phosphonium ylide

Caption: Retrosynthetic analysis of the target compound.

Two primary strategies emerge from this analysis:

  • Route A: Direct Catalytic Hydrogenation. This is the most atom-economical approach, involving the direct reduction of the pyridine ring of 4-(pyridin-4-ylmethyl)pyridine.

  • Route B: Synthesis from a Piperidone Core. This pathway involves building the exocyclic methylene-pyridine moiety onto a pre-existing N-protected 4-piperidone ring, followed by reduction and deprotection.

Synthesis Route A: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

This is the most established and efficient method for large-scale production. The core of this process is the catalytic hydrogenation of the pyridine ring, a transformation that requires breaking the aromaticity and is therefore typically performed under forcing conditions or with highly active catalysts.[6][7][8]

G start 4-(Pyridin-4-ylmethyl)pyridine product 4-(Piperidin-4-ylmethyl)pyridine start->product H₂, Catalyst (e.g., PtO₂, Pd/C) Solvent (e.g., AcOH, EtOH) final_product 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride product->final_product 2 eq. HCl Solvent (e.g., EtOH, Ether) G start N-Boc-4-piperidone intermediate1 N-Boc-4-(pyridin-4-ylmethylene)piperidine start->intermediate1 Wittig Reaction (e.g., Ph₃P=CH-Py) intermediate2 N-Boc-4-(piperidin-4-ylmethyl)pyridine intermediate1->intermediate2 H₂, Catalyst (e.g., Pd/C) product 4-(Piperidin-4-ylmethyl)pyridine intermediate2->product Deprotection (e.g., TFA, HCl) final_product 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride product->final_product 2 eq. HCl

References

A Comprehensive Technical Guide to the Characterization of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the analytical characterization of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Possessing both a pyridine and a piperidine moiety, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's physicochemical properties, a conceptual synthetic approach, and a multi-faceted strategy for its structural elucidation and purity assessment. By detailing the causality behind experimental choices and providing robust, step-by-step protocols for key analytical techniques, this guide aims to establish a framework for the confident and accurate characterization of this important chemical entity.

Introduction: The Strategic Value of the Pyridine-Piperidine Scaffold

The Pyridine and Piperidine Moieties in Modern Drug Design

The pyridine ring system is one of the most prolific heterocycles in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. Similarly, the piperidine ring, a saturated heterocycle, is a fundamental component in natural products and synthetic drugs, often utilized to improve solubility, modulate basicity, and provide a rigid three-dimensional structure for precise receptor interaction. The combination of these two scaffolds into a single molecule, as seen in 4-(Piperidin-4-ylmethyl)pyridine, creates a powerful platform for developing compounds with diverse pharmacological activities.

Profile of this compound

This compound is an off-white solid that functions as a key intermediate in chemical synthesis. Its structure allows for the derivatization of the piperidine nitrogen, making it a versatile precursor for creating libraries of compounds for screening. It is particularly valued in programs aimed at neurological disorders, where the piperidine and pyridine groups can contribute to enhanced receptor binding and specificity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various laboratory settings. Beyond pharmaceuticals, its utility extends to agrochemicals and materials science, where it can act as a specialized ligand in coordination chemistry.

Physicochemical Properties and Safe Handling

Core Compound Specifications

A thorough understanding of a compound's fundamental properties is the first step in any research endeavor. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 4-(Piperidin-4-ylmethyl)pyridine;dihydrochlorideN/A
Synonyms Pyridine, 4-(4-piperidinylmethyl)-, hydrochloride (1:2)
CAS Number 1172465-66-5
Molecular Formula C₁₁H₁₆N₂·2HCl (or C₁₁H₁₈Cl₂N₂)
Molecular Weight 249.18 g/mol
Appearance Off-white solid
Purity ≥ 95% (as determined by HPLC)
Storage Conditions Store at 0-8°C, keep container tightly closed in a dry, cool, and well-ventilated place.
Laboratory Safety and Handling Protocols

Given its chemical nature as a hydrochloride salt of a diamine, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally related piperidine and pyridine compounds indicate a need for caution.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles. Use only under a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from strong oxidizing agents and strong acids, as these are incompatible materials.

  • First Aid Measures:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Purification Strategy

While specific synthesis procedures for this compound are proprietary, a logical retrosynthetic approach can be inferred from standard organic chemistry principles. A common and effective strategy involves the catalytic hydrogenation of a pyridine-based precursor, a well-established method for producing piperidine rings.

The purification and verification of the final product are critical. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of such compounds.

Caption: High-level workflow for HPLC-based purity analysis.

Protocol 1: General Reverse-Phase HPLC for Purity Assessment
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is a common ion-pairing agent that improves peak shape for basic compounds like amines.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The purity should be ≥ 95%.

A Multi-Technique Approach to Structural Characterization

Caption: Orthogonal workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.

  • Causality & Predicted Analysis:

    • ¹H NMR: This experiment will confirm the presence and connectivity of all protons. For 4-(Piperidin-4-ylmethyl)pyridine, we expect distinct regions:

      • Aromatic Region (~7.0-8.5 ppm): Protons on the pyridine ring will appear here, likely as two distinct doublets due to their ortho/meta coupling.

      • Piperidine & Methylene Protons (~1.5-3.5 ppm): This region will be more complex. The methylene bridge protons (-CH₂-) will likely appear as a doublet. The piperidine ring protons will show complex splitting patterns. Protons adjacent to the nitrogen will be shifted further downfield.

      • NH Protons: The two N-H protons (one on the piperidinium ion and one on the pyridinium ion) will be present, potentially as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

    • ¹³C NMR: This confirms the carbon skeleton. We expect 11 distinct carbon signals: 5 for the pyridine ring, 5 for the piperidine ring, and 1 for the methylene bridge. Aromatic carbons will be in the ~120-150 ppm range, while the aliphatic carbons of the piperidine and methylene linker will be upfield (~20-60 ppm).

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure solubility.

  • Vortex the tube until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or probe.

  • Acquire a ¹H spectrum first to check for sample concentration and shimming.

  • Subsequently, acquire a ¹³C spectrum. Depending on the concentration, this may require a longer acquisition time (1-2 hours).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals to confirm proton ratios.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its mass.

  • Causality & Predicted Analysis:

    • When the dihydrochloride salt is analyzed by Electrospray Ionization (ESI), the two HCl molecules will dissociate. The instrument will detect the protonated free base.

    • Expected Ion: The molecular formula of the free base is C₁₁H₁₆N₂. Its monoisotopic mass is 176.13 Da. Therefore, the primary ion observed in positive ESI mode should be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 177.14 . Observing this mass confirms the core molecular structure.

  • Prepare a dilute sample solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Inject the sample into the LC-MS system, typically using a short C18 column with a rapid gradient to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.

  • Analyze the resulting spectrum for the [M+H]⁺ ion at m/z ≈ 177.14.

Elemental Analysis

This technique provides the elemental composition (by mass percent) of a compound, which is used to verify the empirical formula.

  • Causality & Predicted Analysis:

    • For a dihydrochloride salt, elemental analysis is crucial for confirming the ratio of the organic molecule to the hydrochloride counter-ions.

    • Theoretical Calculation for C₁₁H₁₈Cl₂N₂ (MW: 249.18):

      • %C = (11 * 12.01) / 249.18 = 52.99%

      • %H = (18 * 1.01) / 249.18 = 7.28%

      • %Cl = (2 * 35.45) / 249.18 = 28.45%

      • %N = (2 * 14.01) / 249.18 = 11.25%

    • The experimental results from the analysis should match these theoretical values within an acceptable error margin (typically ±0.4%).

Conclusion

The thorough characterization of this compound is a prerequisite for its effective use in research and drug discovery. A systematic and orthogonal analytical approach, as outlined in this guide, is essential for unequivocally confirming its structure, purity, and identity. By combining the structural detail from NMR, the molecular weight confirmation from mass spectrometry, the purity assessment from HPLC, and the empirical formula validation from elemental analysis, researchers can proceed with confidence, knowing that the quality of their starting materials is robustly verified. This rigorous standard of characterization underpins scientific integrity and is a cornerstone of successful drug development programs.

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound that has emerged as a significant and versatile building block in modern drug discovery and development.[1] Comprising a pyridine ring linked to a piperidine ring via a methylene bridge, this molecule combines key structural features that are highly valued in medicinal chemistry. The pyridine moiety, a bioisostere of a phenyl ring, offers a hydrogen bond acceptor and a weakly basic nitrogen atom, contributing to a wide range of biological activities.[2] The piperidine ring provides a saturated, flexible, and basic nitrogen center, which is instrumental in modulating physicochemical properties such as solubility and is frequently involved in crucial binding interactions with therapeutic targets.[1][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound. We will delve into the rationale behind its use as a key intermediate and explore the experimental methodologies that leverage its unique structure to create novel therapeutic agents, particularly those targeting neurological disorders and cancers.[1][4][5]

Physicochemical and Structural Properties

The utility of this compound in a laboratory and industrial setting is underpinned by its specific chemical and physical characteristics. The dihydrochloride salt form is deliberately employed to enhance the compound's stability and aqueous solubility, which are often limiting factors for parent amine compounds.[1] This modification facilitates easier handling, formulation, and application in various reaction conditions.

Key properties of the compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1172465-66-5[1][6]
Molecular Formula C₁₁H₁₆N₂·2HCl[1][6]
Molecular Weight 249.18 g/mol [1][7]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1][3]
MDL Number MFCD03840136[1][6]
PubChem ID 17998840[1]

Strategic Synthesis and Rationale

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine and its subsequent conversion to the dihydrochloride salt can be achieved through several strategic routes. A common and effective approach involves the catalytic hydrogenation of a pyridine precursor, which is a well-established method for producing piperidines.[8] The choice of catalyst and reaction conditions is critical to ensure selective reduction of the desired ring without affecting other functional groups.

The following diagram and protocol outline a representative synthetic workflow. The causality behind each step is explained to provide insight into the experimental design.

Synthesis_Workflow Start 4-Pyridinecarboxaldehyde + N-Boc-4-aminopiperidine Intermediate1 N-Boc-4-((pyridin-4-ylimino)methyl)piperidine Start->Intermediate1 1. Reductive Amination (Step 1) Condensation (e.g., Ti(OiPr)₄, Toluene, Reflux) Intermediate2 N-Boc-4-(pyridin-4-ylmethyl)piperidine Intermediate1->Intermediate2 2. Reduction (e.g., NaBH₄, Methanol) Intermediate3 4-(Piperidin-4-ylmethyl)pyridine (Free Base) Intermediate2->Intermediate3 3. Deprotection (e.g., Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) FinalProduct 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride Intermediate3->FinalProduct 4. Salt Formation (e.g., HCl in Ether or Isopropanol)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol describes a plausible multi-step synthesis based on standard organic chemistry transformations.

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Reductive Amination - Imine Formation

  • Rationale: This step forms the crucial C-N bond between the two heterocyclic rings by first creating an imine intermediate.

  • To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add N-Boc-4-aminopiperidine (1.05 eq).

  • Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to facilitate the condensation reaction.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, cool the reaction and proceed directly to the reduction step.

Step 2: Reductive Amination - Reduction to the Amine

  • Rationale: The imine is unstable and is immediately reduced to a stable secondary amine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Cool the reaction mixture containing the crude imine in an ice bath.

  • Slowly add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(pyridin-4-ylmethyl)piperidine.

Step 3: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but is easily removed with strong acid, like trifluoroacetic acid (TFA), to reveal the free piperidine nitrogen.

  • Dissolve the crude product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into DCM.

  • Dry the organic layers and concentrate to yield 4-(Piperidin-4-ylmethyl)pyridine as a free base.

Step 4: Dihydrochloride Salt Formation

  • Rationale: Conversion to the dihydrochloride salt improves the compound's stability, crystallinity, and solubility in aqueous media, making it ideal for storage and further use. Both the piperidine and pyridine nitrogens are basic and will be protonated.

  • Dissolve the purified free base from Step 3 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 eq) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as an off-white solid.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex and biologically active molecules.[1] Its structure is frequently found in compounds targeting the central nervous system (CNS) and in oncology.

1. Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting neurological disorders.[1] Its basic nitrogen can be crucial for interacting with key acidic residues (e.g., aspartate, glutamate) in receptors and enzymes. The pyridine ring can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[9] This scaffold has been explored for the development of agents targeting various receptors and transporters in the brain.[3]

2. Intermediate for Enzyme Inhibitors: The compound serves as a key intermediate in the synthesis of potent enzyme inhibitors. For example, structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][10] In these inhibitors, the piperidine nitrogen engages in critical interactions within the enzyme's active site, while the pyridine core serves as a stable anchor for further chemical modification to optimize potency and selectivity.[4]

3. Versatile Chemical Handle: Both the piperidine and pyridine rings offer sites for chemical modification. The secondary amine of the piperidine ring can be readily functionalized via N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. These modifications are used to modulate the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, allowing for fine-tuning of electronic properties and interaction with biological targets.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular fragment that provides a robust starting point for the synthesis of complex pharmaceutical agents. Its favorable physicochemical properties, combined with the proven biological relevance of its constituent pyridine and piperidine rings, make it a high-value intermediate for medicinal chemists. Understanding its chemical properties, synthetic routes, and strategic applications is essential for researchers aiming to leverage this powerful scaffold in the design and development of next-generation therapeutics.

References

spectroscopic analysis of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Introduction

4-(Piperidin-4-ylmethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring and a piperidine ring, makes it a versatile scaffold for synthesizing a wide range of pharmacologically active compounds. The dihydrochloride salt form is often preferred to enhance solubility and stability, critical attributes for active pharmaceutical ingredients (APIs).[1][2]

The rigorous confirmation of the chemical structure, identity, and purity of such compounds is a cornerstone of the drug development process, mandated by regulatory bodies and essential for ensuring safety and efficacy. Spectroscopic analysis provides the definitive data required for this characterization. This guide offers an in-depth exploration of the primary spectroscopic techniques used to analyze this compound, providing both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

To interpret spectroscopic data accurately, one must first understand the molecule's structure and the effects of its salt form. The compound consists of a pyridine ring linked at the 4-position to a piperidine ring via a methylene (-CH2-) bridge. As a dihydrochloride salt, both the pyridine and piperidine nitrogen atoms are protonated, forming pyridinium and piperidinium ions, respectively. This dual protonation profoundly influences the electronic environment of the entire molecule, which is directly reflected in its spectroscopic signatures.

Molecular Details:

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₈Cl₂N₂

  • Molecular Weight: 249.18 g/mol

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the connectivity of the title compound.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is critical. Due to the ionic nature of the dihydrochloride salt, solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons, which would be replaced by deuterium in D₂O.[3] The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.[3]

  • Protonation Effects: The protonation of the nitrogen atoms causes significant downfield shifts for adjacent protons and carbons. The aromatic protons on the pyridinium ring will be deshielded and appear at a much lower field than those of neutral pyridine. Similarly, the protons on the carbons alpha to the piperidinium nitrogen will be shifted downfield.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS).

Proton Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Integration Key Insights
Pyridinium N-H> 12.0broad singlet1HHighly deshielded due to positive charge on N.
Piperidinium N-H8.0 - 9.0broad singlet2HBroad signal due to quadrupolar relaxation and exchange.
Pyridinium H-2, H-68.5 - 8.8doublet2HMost downfield aromatic protons, adjacent to N⁺.
Pyridinium H-3, H-57.8 - 8.1doublet2HUpfield relative to H-2/6.
Methylene (-CH₂-)~2.8 - 3.1doublet2HBridge between aliphatic and aromatic systems.
Piperidinium H-2, H-6 (axial/eq)~3.2 - 3.5multiplet4HDeshielded by adjacent N⁺.
Piperidinium H-4 (methine)~2.0 - 2.3multiplet1HComplex splitting due to multiple neighbors.
Piperidinium H-3, H-5 (axial/eq)~1.7 - 2.0multiplet4HTypical aliphatic piperidine signals.[4][5]
Carbon Assignment Predicted ¹³C Shift (δ, ppm) Key Insights
Pyridinium C-4150 - 155Quaternary carbon attached to the side chain.
Pyridinium C-2, C-6145 - 148Deshielded by adjacent N⁺.
Pyridinium C-3, C-5125 - 130Shielded relative to C-2/6.
Piperidinium C-2, C-645 - 50Alpha to the piperidinium nitrogen.
Piperidinium C-435 - 40Methine carbon at the point of substitution.
Methylene (-CH₂-)30 - 35Bridge carbon.
Piperidinium C-3, C-528 - 32Beta to the piperidinium nitrogen.[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 14 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 180 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual DMSO peak (δH = 2.50 ppm, δC = 39.52 ppm).[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the Spectrum

The IR spectrum of this compound will be dominated by features arising from the protonated amine groups.

  • N⁺-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations in pyridinium and piperidinium salts.[6][7]

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methylene groups) will appear just below 3000 cm⁻¹.[8]

  • C=C and C=N Stretching: The pyridinium ring stretching vibrations will produce sharp, medium-to-strong bands in the 1480-1640 cm⁻¹ region.[9] Protonation often shifts these bands to higher wavenumbers compared to neutral pyridine.[9]

  • C-H Bending: Aliphatic C-H bending (scissoring) vibrations for the CH₂ groups will be visible around 1450 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch (Pyridinium, Piperidinium)2500 - 3200Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=C, C=N Ring Stretch (Pyridinium)1480 - 1640Medium-Strong
Aliphatic C-H Bend~1450Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Scan Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a pre-charged, polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.

Expected Observations
  • Ionization: In the ESI source, the dihydrochloride salt will dissociate. In positive ion mode, the molecule will be detected as the protonated free base, [M+H]⁺, where M is the neutral 4-(Piperidin-4-ylmethyl)pyridine molecule.

    • Mass of Free Base (C₁₁H₁₆N₂): 176.13 Da

    • Expected [M+H]⁺ ion: m/z 177.14

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 177.14 can be used to confirm the structure. The most likely fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the piperidine ring, which is a common fragmentation route for piperidine derivatives.[10]

cluster_0 Fragmentation Pathway parent [M+H]⁺ m/z 177.14 frag1 Loss of Piperidine Ring Fragment (C₅H₁₀N) parent->frag1 - 84.08 Da frag2 Pyridylmethyl Cation [C₇H₈N]⁺ m/z 106.07 frag1->frag2

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid (0.1%) is often added to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]⁺ ion.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion (m/z 177.14) as the precursor for collision-induced dissociation (CID).

    • Apply collision energy to induce fragmentation and acquire the product ion spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the chromophore—the part of the molecule that absorbs UV light—is the pyridinium ring.

Spectral Interpretation

The π → π* transitions of the pyridinium ring are responsible for UV absorption. Neutral pyridine typically shows absorption maxima around 250-260 nm.[11][12] Protonation to form the pyridinium ion alters the electronic structure, often causing a slight shift in the absorption maximum (λ_max).[13] The spectrum is expected to show a strong absorption band in the 255-270 nm range.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water or ethanol). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and scan the spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A robust analytical strategy relies on integrating the data from multiple spectroscopic methods to build a self-validating and conclusive structural dossier.

start API Sample: 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr uv UV-Vis Spectroscopy start->uv ms_data Molecular Weight (m/z 177.14 for [M+H]⁺) Fragmentation Pattern ms->ms_data ir_data Functional Groups (N⁺-H, C=C, C=N, C-H) ir->ir_data nmr_data C-H Framework Connectivity & Stereochemistry nmr->nmr_data uv_data Chromophore ID (Pyridinium Ring, λ_max) uv->uv_data conclusion Final Confirmation: Structure, Identity, & Purity ms_data->conclusion ir_data->conclusion nmr_data->conclusion uv_data->conclusion

Caption: Integrated workflow for comprehensive spectroscopic analysis.

Conclusion

The is a multi-faceted process that leverages the strengths of NMR, IR, MS, and UV-Vis techniques. The protonated nature of the molecule in its dihydrochloride form is a critical factor that defines its characteristic spectral features, from the deshielded protons in NMR to the prominent N⁺-H stretches in IR. By systematically applying the protocols outlined in this guide and integrating the data from each method, researchers and drug development professionals can confidently and accurately confirm the structure and identity of this important pharmaceutical building block, ensuring the integrity and quality of their work.

References

Early Studies on 4-(Piperidin-4-ylmethyl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scaffold

The 4-(piperidin-4-ylmethyl)pyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its early exploration by researchers was driven by the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles for various biological targets. This technical guide provides an in-depth analysis of the foundational studies on 4-(piperidin-4-ylmethyl)pyridine derivatives, with a particular focus on their initial development as histamine H3 receptor antagonists and muscarinic M1 receptor agonists. We will delve into the synthetic strategies, bioanalytical methodologies, and early structure-activity relationship (SAR) insights that paved the way for the contemporary understanding and application of this important chemical motif.

Part 1: Targeting the Histamine H3 Receptor - A New Frontier in Neuropharmacology

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] This has made it an attractive target for the treatment of a variety of CNS disorders. Early investigations into 4-(piperidin-4-ylmethyl)pyridine derivatives were significantly influenced by the established pharmacophore for H3 receptor antagonists, which often featured a piperidine ring.[2][3]

Rationale for Investigation

The core hypothesis underpinning the initial exploration of 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 receptor antagonists was the structural similarity of this scaffold to known H3 antagonists. The piperidine moiety was a well-established feature in H3 receptor ligands, and the pyridine ring was investigated as a bioisosteric replacement for the imidazole group found in early H3 antagonists like 4-[(1H-imidazol-4-yl)methyl]piperidine.[2] The aim was to discover novel chemical entities with improved drug-like properties, such as better oral bioavailability and reduced off-target effects.

Synthesis and Characterization: A General Approach

The synthesis of 4-(piperidin-4-ylmethyl)pyridine derivatives in early studies typically followed a convergent synthetic strategy. A common approach involved the coupling of a suitably functionalized pyridine derivative with a piperidine synthon.

  • Preparation of the Pyridine Electrophile: A common starting material is 4-(chloromethyl)pyridine, which can be synthesized from 4-picoline.

  • N-Alkylation of Piperidine: The pyridine electrophile is then reacted with a desired piperidine derivative. The piperidine nitrogen acts as a nucleophile, displacing the chloride to form the C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

  • Purification and Characterization: The crude product is purified using standard techniques such as column chromatography on silica gel. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pyridine 4-(Chloromethyl)pyridine Reaction N-Alkylation Pyridine->Reaction Piperidine Substituted Piperidine Piperidine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 4-(Piperidin-4-ylmethyl)pyridine Derivative Reaction->Product caption General Synthetic Scheme for 4-(Piperidin-4-ylmethyl)pyridine Derivatives

Caption: General Synthetic Scheme for 4-(Piperidin-4-ylmethyl)pyridine Derivatives.

Biological Evaluation: From Binding to Function

The evaluation of novel 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 receptor antagonists involved a hierarchical screening process, starting with in vitro binding assays to determine their affinity for the receptor, followed by functional assays to assess their antagonist activity.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Radioligand Binding: The cell membranes are incubated with a radiolabeled H3 receptor ligand, such as [³H]Nα-methylhistamine, and varying concentrations of the test compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory concentration (IC₅₀) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated from the IC₅₀ value.

Start Start: Synthesized Compound BindingAssay H3 Receptor Binding Assay (HEK293 cells, [3H]Nα-methylhistamine) Start->BindingAssay FunctionalAssay Functional Antagonism Assay (e.g., Guinea Pig Jejunum) BindingAssay->FunctionalAssay High Affinity Compounds SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Potent Antagonists Lead Lead Compound Identification SAR->Lead caption Screening Workflow for H3 Receptor Antagonists

Caption: Screening Workflow for H3 Receptor Antagonists.

Early Structure-Activity Relationship (SAR) Insights

Early studies on 4-(piperidin-4-ylmethyl)pyridine derivatives as histamine H3 antagonists provided valuable insights into the structural requirements for potent activity.

Structural Moiety Modification Impact on Activity Reference
Piperidine RingSubstitution at the 1-positionCrucial for potency; bulky, lipophilic groups often favored.[2][4]
Pyridine RingSubstitution on the ringCan modulate potency and selectivity.[4]
LinkerMethylene linker between piperidine and pyridineGenerally optimal as a single methylene unit.[2]

Part 2: Exploring Muscarinic M1 Receptor Agonism for CNS Disorders

The muscarinic M1 acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5] The 4-(piperidin-4-ylmethyl)pyridine scaffold has also been explored in the context of developing selective M1 receptor agonists and positive allosteric modulators (PAMs).

Rationale for Investigation

The rationale for investigating 4-(piperidin-4-ylmethyl)pyridine derivatives as M1 muscarinic agonists stemmed from the need for novel, selective activators of this receptor subtype. Non-selective muscarinic agonists often lead to undesirable side effects due to the activation of other muscarinic receptor subtypes in the periphery.[5] The 4-(piperidin-4-ylmethyl)pyridine scaffold offered a versatile platform for designing ligands with the potential for high M1 selectivity.

Synthesis of M1 Agonist Derivatives

The synthetic approaches for M1 agonist derivatives are similar to those for H3 antagonists, often involving the coupling of a functionalized pyridine with a piperidine core. The diversity of the final compounds is achieved by varying the substituents on both the pyridine and piperidine rings.

Biological Evaluation: Assessing M1 Receptor Activation

The in vitro evaluation of 4-(piperidin-4-ylmethyl)pyridine derivatives as M1 muscarinic agonists typically involves functional assays in cell lines expressing the human M1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured.

  • Assay: The cells are incubated with varying concentrations of the test compound. Activation of the M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the accumulation of inositol phosphates.

  • Quantification: The accumulated inositol phosphates are quantified using a commercially available assay kit.

  • Data Analysis: The data are used to generate dose-response curves and determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) of the compound.

M1_Agonist M1 Agonist (e.g., 4-(piperidin-4-ylmethyl)pyridine derivative) M1_Receptor M1 Muscarinic Receptor M1_Agonist->M1_Receptor Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release induces PKC_Activation PKC Activation DAG->PKC_Activation activates caption M1 Muscarinic Receptor Signaling Pathway

Caption: M1 Muscarinic Receptor Signaling Pathway.

Early SAR Insights for M1 Agonists

Early studies on M1 agonists based on the 4-(piperidin-4-ylmethyl)pyridine scaffold highlighted the importance of specific structural features for achieving potency and selectivity.

Structural Moiety Modification Impact on Activity Reference
Piperidine RingN-substitutionInfluences potency and can impart allosteric modulatory properties.[6]
Pyridine RingSubstituentsCan fine-tune selectivity and pharmacokinetic properties.[5]
Overall LipophilicityIncreased lipophilicityOften correlates with increased potency, but needs to be balanced for good ADME properties.[6]

Conclusion and Future Directions

The early studies on 4-(piperidin-4-ylmethyl)pyridine derivatives laid a solid foundation for the development of a wide array of pharmacologically active compounds. The initial focus on histamine H3 receptor antagonists and muscarinic M1 receptor agonists demonstrated the versatility of this scaffold in targeting key receptors in the central nervous system. The synthetic methodologies and biological evaluation cascades established in these early investigations continue to be relevant in the ongoing quest for novel therapeutics. Future research in this area will likely focus on further refining the selectivity of these derivatives, exploring new therapeutic applications, and optimizing their pharmacokinetic and safety profiles to deliver the next generation of medicines based on this remarkable chemical core.

References

biological screening of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Screening of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and validation of versatile chemical scaffolds are paramount. This compound (CAS No: 1172465-66-5) represents such a scaffold—a molecule whose structural motifs are prevalent in a multitude of biologically active agents.[1] Its architecture, combining a pyridine ring with a piperidine moiety, offers a unique blend of properties. The piperidine group, in particular, is a well-established pharmacophore known to enhance receptor binding and modulate pharmacokinetic properties.[1][2]

Derivatives built upon this core structure have demonstrated significant activity across a spectrum of therapeutic areas, including neuropharmacology, oncology, inflammation, and infectious diseases.[3][4][5][6] This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic framework for the systematic biological evaluation of this compound. We will proceed through a tiered screening cascade, from initial safety and broad-spectrum profiling to hypothesis-driven investigations into its most promising mechanisms of action, all grounded in field-proven methodologies and scientific rationale.

Part 1: Foundational Screening — Establishing a Bio-Activity Profile

The initial phase of any screening campaign is discovery. The objective is to cast a wide net to establish a foundational understanding of the compound's biological behavior and therapeutic potential. This begins with assessing its intrinsic cytotoxicity to define a viable concentration window for subsequent, more specific assays.

Core Directive: Safety and Therapeutic Window Assessment

Before delving into specific biological targets, understanding the compound's general effect on cell viability is a non-negotiable first step. This data is critical for two reasons:

  • Safe Handling and Dosing: Preliminary toxicological data informs laboratory safety protocols. Available safety information on similar structures indicates a moderate acute oral toxicity in rats (LD50 of 440 mg/kg) and potential for skin and eye irritation, necessitating careful handling.

  • Data Interpretation: Cytotoxicity data allows us to distinguish between a desired, specific anti-proliferative effect (e.g., in cancer cells) and non-specific toxicity that would render the compound unsuitable for further development.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the quantity of which is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed a panel of cell lines (e.g., HEK293 for a baseline, a neuronal line like SH-SY5Y, and a cancer line like A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Incubation: Add the diluted compound to the cells and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p2 Prepare Compound Serial Dilutions e1 Treat Cells with Compound (48-72h) p2->e1 e2 Add MTT Reagent (4h) e1->e2 e3 Solubilize Formazan with DMSO e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability a1->a2 a3 Determine GI50 Value a2->a3

MTT Assay Workflow for Cytotoxicity Profiling.
Broad-Spectrum Pharmacological Profiling

With a defined therapeutic window, the next logical step is a broad pharmacological screen. This approach efficiently identifies potential primary targets and flags potential off-target liabilities early in the discovery process. The structural motifs of our compound suggest several high-probability target classes.

Target ClassSpecific ExamplesRationale Based on Structural PrecedentReference
Enzymes Lysine Specific Demethylase 1 (LSD1), Histone Deacetylases (HDACs), ALK/ROS1, Monoamine Oxidase (MAO-A/B)The piperidin-4-ylmethyl group is a key feature in potent LSD1 inhibitors; pyridine derivatives often target kinases and epigenetic enzymes.[4][8][9]
Ion Channels T-type Calcium Channels (e.g., Cav3.1), hERG Potassium ChannelPiperidine derivatives are established blockers of T-type calcium channels for neuropathic pain. hERG is a critical anti-target for cardiotoxicity.[3]
GPCRs Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT2A)The piperidine scaffold is a classic component of many CNS-active agents that target G-protein coupled receptors.[1]
Inflammatory Mediators TNF-α, Nitric Oxide (NO) ProductionPyridine and benzimidazole-piperidine derivatives have shown potent anti-inflammatory effects by modulating these pathways.[6]

Part 2: Hypothesis-Driven Screening — Investigating High-Potential Therapeutic Areas

Based on strong literature precedents for structurally related compounds, we can now move to more focused, hypothesis-driven screening. The most compelling evidence points towards oncology, specifically epigenetic modulation, and neuropharmacology.

Area 1: Oncology — Targeting Lysine Specific Demethylase 1 (LSD1)

Mechanistic Insight: LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[4] Its overexpression is linked to various cancers. Crucially, studies have shown that adding a basic amine group, such as the piperidin-4-ylmethyl moiety, can dramatically increase both the potency and selectivity of LSD1 inhibitors.[4][10] This makes LSD1 a primary hypothetical target for our compound.

LSD1_Mechanism cluster_LSD1 LSD1 Enzyme Action cluster_Inhibition Inhibition Pathway LSD1 LSD1 H3K4me1 Repressed Gene Locus (H3K4me1/me0) LSD1->H3K4me1 Demethylation Blocked LSD1 Blocked H3K4me2 Active Gene Locus (H3K4me2) H3K4me2->LSD1 Substrate Gene_Repression Tumor Growth H3K4me1->Gene_Repression Leads to Compound 4-(Piperidin-4-ylmethyl)pyridine Compound->LSD1 Inhibits H3K4me2_Accumulation H3K4me2 Accumulation (Tumor Suppression) Blocked->H3K4me2_Accumulation Results in

Proposed Mechanism of LSD1 Inhibition.

Principle: This biochemical assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human LSD1 on a specific substrate.

Methodology:

  • Reagents: Recombinant human LSD1, a biotinylated H3K4 dimethylated peptide substrate, and a detection system (e.g., HTRF or fluorescence-based).

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 5 µL of LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 10 µL of the peptide substrate to start the demethylation reaction. Incubate for 1 hour at 37°C.

  • Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-H3K4me1 antibody and a streptavidin-acceptor).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Area 2: Anti-Inflammatory Activity — Modulating Macrophage Response

Mechanistic Insight: The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), it triggers the production of pro-inflammatory mediators including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6] Structurally related benzimidazole-piperidine compounds have been shown to potently inhibit this process.[6]

Principle: This cell-based assay uses LPS-stimulated murine macrophages (RAW 264.7) to quantify the inhibitory effect of the compound on the production of key inflammatory markers.

Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to each well (except for the negative control). Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell supernatant to a new plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • TNF-α Measurement (ELISA):

    • Use the remaining cell supernatant to quantify TNF-α concentration using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Determine the IC50 values for the inhibition of both NO and TNF-α production.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Nucleus Transcription of Pro-inflammatory Genes NFkB->Nucleus Mediators Release of NO & TNF-α Nucleus->Mediators Compound Test Compound Compound->NFkB Inhibits?

Inhibition of LPS-Induced Inflammatory Signaling.

Part 3: Critical Counter-Screening — Ensuring Target Selectivity

A potent compound is only as valuable as it is selective. For the pyridine-piperidine scaffold, two counter-screens are of paramount importance: assessing cardiotoxicity liability via the hERG channel and ensuring selectivity over related monoamine oxidase enzymes.

hERG Channel Inhibition

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Many small molecules, particularly those containing basic nitrogen atoms like piperidine, have an affinity for this channel.[3] Early assessment of hERG liability is a critical step in drug development. This is typically performed using automated patch-clamp electrophysiology.

MAO-A/B Selectivity

Rationale: LSD1 is structurally and mechanistically homologous to monoamine oxidase A (MAO-A) and B (MAO-B), which are critical for neurotransmitter metabolism.[4] To be a viable therapeutic, an LSD1 inhibitor must demonstrate high selectivity over the MAOs to avoid adverse effects such as hypertensive crisis or drug-drug interactions.

Principle: Commercially available kits provide a simple, luminescence-based method to measure the activity of MAO enzymes. The MAO reaction produces hydrogen peroxide, which is used by a horseradish peroxidase enzyme to convert a luminogenic substrate into a light-emitting product.

Methodology:

  • Assay Setup: Perform the assay in a 96-well white plate. Add recombinant human MAO-A or MAO-B enzyme.

  • Compound Addition: Add the test compound across a range of concentrations.

  • Substrate Reaction: Add the MAO substrate and detection reagents.

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate IC50 values and determine the selectivity ratio (IC50 MAO / IC50 LSD1). A high ratio (>100-fold) is desirable.

ParameterTargetOff-Target 1Off-Target 2Off-Target 3
Assay LSD1 Enzymatic AssayhERG Patch ClampMAO-A AssayMAO-B Assay
IC50 Value e.g., 50 nMe.g., > 10 µMe.g., 8 µMe.g., 15 µM
Selectivity Ratio ->200-fold160-fold300-fold
Interpretation Potent on-target activityLow risk of cardiotoxicityHigh selectivity over MAOsHigh selectivity over MAOs

Conclusion and Forward Path

This technical guide outlines a systematic, multi-tiered strategy for the . By progressing from broad, foundational assays to specific, hypothesis-driven investigations and critical selectivity counter-screens, a comprehensive profile of the compound's therapeutic potential and liabilities can be constructed. The data generated from this cascade—potency against specific targets like LSD1, cellular activity, a defined cytotoxicity window, and high selectivity over off-targets like MAO and hERG—provides the robust foundation needed to justify advancement into lead optimization, detailed ADME/Tox studies, and eventual in vivo efficacy models.[11] This structured approach maximizes the probability of success while efficiently allocating resources in the complex journey of drug discovery.

References

A Technical Guide to the Mechanistic Versatility of the 4-(Piperidin-4-ylmethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(piperidin-4-ylmethyl)pyridine core is a privileged chemical scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its structural motifs are integral to the design of highly specific ligands targeting distinct classes of proteins. This guide provides an in-depth exploration of the primary mechanisms of action associated with derivatives of this scaffold, with a principal focus on its role in developing potent Histamine H3 receptor antagonists. A secondary, mechanistically distinct application in the inhibition of Lysine-Specific Demethylase 1 (LSD1) is also examined. We will dissect the downstream signaling pathways, provide validated experimental protocols for mechanistic elucidation, and offer expert insights into the causality behind these scientific methodologies. The dihydrochloride salt form, commonly used for such compounds, serves to enhance aqueous solubility and stability for research and development purposes.

The 4-(Piperidin-4-ylmethyl)pyridine Scaffold: A Foundation for Targeted Therapy

The 4-(piperidin-4-ylmethyl)pyridine structure combines a basic piperidine ring with a pyridine moiety. This arrangement provides a versatile three-dimensional framework with key pharmacophoric features: a basic nitrogen atom within the piperidine ring capable of forming critical salt bridges, and a pyridine ring system that can be modified to fine-tune properties like lipophilicity, polarity, and steric bulk. These characteristics have enabled its use as a foundational element in creating targeted inhibitors and modulators for disparate protein families, from G-protein coupled receptors (GPCRs) to epigenetic enzymes.[1][2]

Primary Mechanism of Action: Histamine H3 Receptor Antagonism/Inverse Agonism

The most prominent application of piperidine-based scaffolds, including those structurally related to 4-(piperidin-4-ylmethyl)pyridine, is in the development of antagonists and inverse agonists for the Histamine H3 receptor (H3R).[1][3]

The Histamine H3 Receptor: A Key Neuromodulatory Target

The H3R is a presynaptic autoreceptor belonging to the GPCR superfamily.[4][5] Its primary role is to negatively regulate the synthesis and release of histamine in the central nervous system (CNS).[4][5] Furthermore, as a heteroreceptor, it also modulates the release of other critical neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[6]

The H3 receptor exhibits high constitutive activity, meaning it can signal even in the absence of an endogenous agonist (histamine).[5] This property is crucial for understanding the action of many therapeutic candidates.

Molecular Mechanism: Interruption of Gi-Coupled Signaling

H3R exerts its inhibitory effects through coupling with the Gi/o family of G-proteins.[4][7] The signaling cascade proceeds as follows:

  • Activation: Upon binding of histamine (or due to constitutive activity), the H3R activates the associated Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[7]

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

  • Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release.

Antagonists based on the 4-(piperidin-4-ylmethyl)pyridine scaffold competitively block the binding of histamine to the H3R, thereby preventing this inhibitory cascade. Inverse agonists go a step further; they bind to the H3R and stabilize it in an inactive conformation, reducing its high constitutive activity and leading to a more profound disinhibition of neurotransmitter release.[5][9] This dual action makes H3R inverse agonists potent wake-promoting (nootropic) and pro-cognitive agents.[5][9]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (Constitutively Active) Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist 4-(Piperidin-4-ylmethyl)pyridine Derivative (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC Neurotransmitter Inhibition of Neurotransmitter Release cAMP->Neurotransmitter Leads to

Caption: Signaling pathway of the Gi-coupled Histamine H3 receptor.

Alternative Mechanism of Action: Lysine-Specific Demethylase 1 (LSD1) Inhibition

In a distinct therapeutic area, pyridine- and piperidine-containing compounds have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical to epigenetic regulation.[2][10]

LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[2][10] The methylation status of histones plays a pivotal role in controlling gene expression. Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a validated drug target.[2]

Compounds derived from structures like 3-(piperidin-4-ylmethoxy)pyridine act as competitive inhibitors, occupying the substrate-binding pocket of the LSD1 enzyme.[2][10] This inhibition prevents the demethylation of H3K4, leading to an increase in cellular H3K4 methylation levels. The ultimate downstream effect is the reactivation of tumor suppressor genes and potent inhibition of proliferation in cancer cells.[2]

Experimental Elucidation of Mechanism: A Guide for H3R Antagonism

To rigorously characterize a compound as an H3R antagonist, a tiered experimental approach is essential. This workflow serves as a self-validating system, progressing from target engagement to functional consequence.

Experimental_Workflow cluster_workflow Workflow for H3R Antagonist Characterization A Step 1: Primary Assay Radioligand Binding B Step 2: Functional Assay cAMP Accumulation A->B Confirm Functional Activity D Output 1: Affinity (Ki) A->D C Step 3: In Vivo Model Pharmacodynamics B->C Validate In Vivo Efficacy E Output 2: Potency (pA2 / IC50) B->E F Output 3: Receptor Occupancy & Procognitive Effects C->F

Caption: Experimental workflow for characterizing an H3R antagonist.
Protocol 1: Radioligand Binding Assay (Target Affinity)

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.[4]

  • Objective: To determine the binding affinity constant (Ki) of the test compound.

  • Principle: Competition between the unlabeled test compound and a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor (e.g., HEK293-hH3R cells) or from brain tissue.[11]

  • Methodology:

    • Membrane Preparation: Homogenize rat brain cortex or HEK293-hH3R cells in an ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous substances.

    • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which is then converted to the Ki value.

  • Causality Insight: This protocol is the gold standard for confirming direct physical interaction with the target receptor. The rapid filtration and washing are critical to minimize dissociation of the ligand-receptor complex, ensuring that the measured signal accurately reflects the equilibrium binding state.

Protocol 2: Functional cAMP Accumulation Assay (Antagonist Potency)

This assay measures the functional consequence of H3 receptor modulation by quantifying intracellular cAMP levels.[8][12]

  • Objective: To determine the functional potency (IC50 or pA2) of the test compound as an antagonist or inverse agonist.

  • Principle: Since H3R is Gi-coupled, its activation inhibits cAMP production.[7] To measure antagonism, cells are first stimulated with an agent like forskolin to raise cAMP levels. The ability of an H3R agonist to reduce this stimulated cAMP level is then measured. An antagonist will block the effect of the agonist.

  • Methodology:

    • Cell Culture: Plate cells stably expressing the H3 receptor (e.g., CHO-hH3R) in a 96-well plate and grow to confluence.

    • Pre-incubation: Aspirate media and pre-incubate cells with varying concentrations of the test antagonist for 15-30 minutes.

    • Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) along with a cAMP-stimulating agent (e.g., 1 µM Forskolin). Incubate for another 30 minutes.

    • Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[13] These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer.

    • Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the antagonist. A Schild analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

  • Trustworthiness: This functional assay validates the binding data. Observing a dose-dependent reversal of agonist activity confirms that the compound is not merely binding but is functionally modulating the receptor's signaling pathway. The inclusion of forskolin is a key control that amplifies the signaling window for Gi-coupled receptors.

Representative Data

The following table summarizes typical binding affinities for potent H3R antagonists derived from piperidine-based scaffolds.

Compound Class/ExampleBinding Affinity (Ki, nM)Functional Potency (pA2)Source
Aniline Amide Derivative0.4 - 1.9~10.1
Thioperamide~48.79[4]
Ciproxifan9.2N/A[4]
Novel PiperidinolsVaries (nanomolar)Varies[3]

Conclusion and Future Directions

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a testament to the power of modular design in drug discovery. Its derivatives have been successfully optimized to act as potent antagonists of the Histamine H3 receptor and inhibitors of the epigenetic enzyme LSD1, demonstrating remarkable mechanistic plasticity. The primary mechanism via H3R antagonism leverages the disinhibition of key neurotransmitter systems, offering therapeutic potential for disorders of wakefulness and cognition.[5][9] Future research will likely continue to exploit this scaffold's favorable physicochemical properties to explore new targets and develop next-generation therapeutics with enhanced selectivity and safety profiles.

References

discovering the therapeutic potential of 4-(piperidin-4-ylmethyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-(Piperidin-4-ylmethyl)pyridine Analogs

Executive Summary

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of a wide array of biological targets.[1] Its unique combination of a basic piperidine nitrogen, a flexible methyl linker, and an aromatic pyridine ring provides an ideal template for creating ligands with tailored physicochemical properties to engage with diverse binding pockets. This guide explores the therapeutic potential of this chemical series, moving from fundamental synthesis and structure-activity relationships to specific applications in oncology, neuroscience, and infectious diseases. We will provide detailed, field-proven insights into the experimental workflows required to identify and validate novel therapeutic candidates based on this promising scaffold.

The Core Scaffold: Synthesis and Chemical Versatility

The inherent value of the 4-(piperidin-4-ylmethyl)pyridine core lies in its synthetic tractability, which allows for systematic modification at multiple positions to optimize pharmacological activity. A generalized synthetic approach often involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine, followed by further functionalization.[2] More complex routes employ multi-step reactions involving protection/deprotection strategies and coupling reactions to introduce diversity.[3][4]

A typical synthetic workflow enables diversification at the piperidine nitrogen (R1), the pyridine ring (R2), and the piperidine ring itself (R3), allowing for fine-tuning of a compound's properties.

G cluster_0 Step 1: Core Assembly cluster_1 Step 2: Diversification cluster_2 Step 3: Final Product A Starting Materials (e.g., 4-picoline, Piperidine derivatives) B Multi-step Synthesis (e.g., Chlorination, Condensation) A->B C Core Scaffold 4-(Piperidin-4-ylmethyl)pyridine B->C D N-Alkylation/Arylation (R1) C->D E Pyridine Ring Functionalization (R2) (e.g., Suzuki, Buchwald-Hartwig coupling) C->E F Piperidine Ring Substitution (R3) C->F G Diverse Analog Library D->G E->G F->G

Caption: Generalized workflow for the synthesis and diversification of 4-(piperidin-4-ylmethyl)pyridine analogs.

Key Therapeutic Targets and Mechanisms of Action

The structural flexibility of this scaffold has enabled the discovery of potent ligands for several critical therapeutic targets.

Lysine-Specific Demethylase 1 (LSD1) Inhibition in Oncology

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4).[4] Its overexpression is implicated in various cancers, making it a validated drug target. Analogs based on the 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as highly potent and selective LSD1 inhibitors.[4]

Mechanism of Action: These compounds act as competitive inhibitors against the dimethylated H3K4 substrate.[4] The basic piperidine side chain is critical for activity, likely forming key interactions within the enzyme's active site. The pyridine core has also been shown to be of importance for potent inhibition.[4]

LSD1_Pathway cluster_gene Gene Regulation cluster_histone Histone Modification Active Active Gene Transcription Repressed Repressed Gene Transcription H3K4me2 H3K4me2 (Methylated Histone) H3K4me2->Active LSD1 LSD1 Enzyme H3K4me2->LSD1 binds to H3K4 H3K4 (Demethylated Histone) H3K4->Repressed LSD1->H3K4 demethylates Inhibitor 4-(Piperidin-4-ylmethyl)pyridine Analog Inhibitor->LSD1 inhibits

Caption: Inhibition of LSD1-mediated histone demethylation by 4-(piperidin-4-ylmethyl)pyridine analogs.

Structure-Activity Relationship (SAR) for LSD1 Inhibitors: Systematic modifications have revealed key structural features for maximizing potency.

Compound ID (Reference)R1 (Piperidine-N)R2 (Pyridine Ring)R3 (Piperidine Ring)LSD1 Kᵢ (nM)[4]
5 H5-bromo-6-chloro4-methoxypyridine2300
16 H5-(4-cyanophenyl)-6-chloro4-methoxypyridine48
17 H5-(4-cyanophenyl)-6-(4-methylphenyl)4-methoxypyridine29
42 H5-(4-cyanophenyl)-6-(4-methylphenyl)3-methoxypyridine (racemic)650
43 H5-(4-cyanophenyl)-6-(4-methylphenyl)4-aminopyridine (NH linker)1200

Data synthesized from reference[4].

The data clearly indicate that large, aromatic substitutions at the 5- and 6-positions of the pyridine ring and a 4-yl linkage from the piperidine are highly favorable for potent LSD1 inhibition.[4]

Histamine H₃ Receptor Antagonism in Neuroscience

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[5] H₃R antagonists are therefore of significant interest for treating cognitive disorders, attention deficit hyperactivity disorder (ADHD), and allergic rhinitis. The 4-(piperidin-4-ylmethyl)pyridine scaffold is a component of many potent H₃R antagonists.[6][7]

Mechanism of Action: These analogs act as competitive antagonists or inverse agonists at the H₃R, blocking the inhibitory effect of histamine on neurotransmitter release. This leads to an increase in synaptic levels of these neurotransmitters, producing the desired therapeutic effect.

Compound ID (Reference)ModificationhH₃R Kᵢ (nM)Functional Activity (pA₂)
7 2-methylene linker to 3,5-dichloroaniline amide1.710.10
11 2-methylene linker to 3,5-difluoroaniline amide0.49.77
12 2-methylene linker to 3-chloro-5-fluoroaniline amide1.99.91
28 Piperidine amide with 3,5-dichlorophenyl>10006.84

Data synthesized from reference.

The SAR studies reveal that attaching a substituted aniline amide to the piperidine nitrogen via a two-methylene linker results in the most potent H₃R antagonists.[6]

Dopamine D₂/D₃ Receptor Modulation

Dopamine D₂ and D₃ receptors are critical targets for antipsychotic agents used in treating schizophrenia and other neuropsychiatric disorders.[8][9] Achieving selectivity for the D₃ receptor over the highly homologous D₂ receptor is a major goal to potentially improve side-effect profiles.[10] The 4-(piperidin-4-ylmethyl)pyridine scaffold has been incorporated into ligands targeting these receptors.

Mechanism of Action: These ligands bind to D₂ and D₃ receptors, acting as either antagonists or partial agonists. Structural modifications, particularly in the linker between the piperazine/piperidine core and an aromatic tail group, are crucial for determining affinity and selectivity.[9] An extended, more linear conformation often favors D₃ receptor selectivity.[9]

Preclinical Evaluation: A Step-by-Step Workflow

A rigorous, self-validating preclinical evaluation process is essential to characterize the therapeutic potential of novel analogs.

References

The Biochemical Core of 4-(Piperidin-4-ylmethyl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Therapeutics

In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple, often unrelated, biological targets. The 4-(Piperidin-4-ylmethyl)pyridine moiety is a prime exemplar of such a scaffold. While frequently supplied and utilized as a dihydrochloride salt to enhance solubility and stability for research and development, its fundamental biochemical significance lies in the intrinsic properties of the core molecule. This technical guide provides an in-depth exploration of the fundamental biochemistry of 4-(Piperidin-4-ylmethyl)pyridine, moving beyond a simple cataloging of facts to elucidate the causal relationships that underpin its therapeutic potential. Our focus will be on its well-documented role as a potent modulator of epigenetic machinery, specifically as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical target in oncology. We will also touch upon its broader applications as a versatile building block in medicinal chemistry.[1]

Part 1: The Epigenetic Frontier - Targeting Lysine-Specific Demethylase 1 (LSD1)

The most profound and well-characterized biochemical role of the 4-(Piperidin-4-ylmethyl)pyridine scaffold is its potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a modification generally associated with active gene transcription.[2][3] By removing these methyl marks, LSD1 plays a pivotal role in regulating gene expression. Its overexpression is a hallmark of numerous cancers, including leukemias and various solid tumors, making it a highly validated therapeutic target.[2][3]

Mechanism of Action: Competitive Inhibition and Substrate Mimicry

Compounds incorporating the 4-(Piperidin-4-ylmethyl)pyridine core act as competitive inhibitors of LSD1.[2][3] They are designed to occupy the same binding site as the dimethylated H3K4 substrate, thereby preventing the demethylation process. Enzyme kinetics studies have confirmed this competitive mechanism of action.[2][3] The result of this inhibition is an increase in cellular levels of H3K4 methylation, which can reactivate silenced tumor suppressor genes and inhibit the proliferation of cancer cells.[2][3]

The following diagram illustrates the central role of LSD1 in histone modification and the inhibitory action of 4-(Piperidin-4-ylmethyl)pyridine-based compounds.

LSD1_Inhibition Mechanism of LSD1 Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibitory Action H3K4me2 Dimethylated Histone H3 (H3K4me2) (Active Gene Transcription) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Blocked_LSD1 Inhibited LSD1 Enzyme H3K4me2->Blocked_LSD1 Binding Prevented H3K4me1/0 Demethylated Histone H3 (Transcriptional Repression) LSD1->H3K4me1/0 Demethylation Inhibitor 4-(Piperidin-4-ylmethyl)pyridine -based Inhibitor Inhibitor->Blocked_LSD1 Competitive Binding

Caption: Competitive inhibition of LSD1 by a 4-(Piperidin-4-ylmethyl)pyridine-based compound.

Structure-Activity Relationship (SAR): The Keys to Potency and Selectivity

The remarkable efficacy of this scaffold is not accidental; it is a direct result of specific structural features that optimize its interaction with the LSD1 active site.

  • The Basic Amine: The nitrogen atom within the piperidine ring is a critical feature.[2] Its basicity allows for crucial ionic or hydrogen-bonding interactions within the enzyme's active site, significantly enhancing binding affinity and inhibitory potency.[2] The loss of this basic piperidine side chain results in a clear loss of activity.[2]

  • The Pyridine Core: The pyridine ring itself is vital for the compound's activity. Replacing it with a benzene core can lead to a dramatic reduction in potency, suggesting that the nitrogen atom in the pyridine ring also participates in essential binding interactions.[2]

  • The Methylene Linker: The -(CH2)- group connecting the piperidine and pyridine rings provides optimal spacing and conformational flexibility, allowing the two ring systems to adopt the ideal orientation for binding within the LSD1 active site.

  • Selectivity over Monoamine Oxidases (MAOs): LSD1 shares structural homology with other FAD-dependent enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2] Off-target inhibition of MAOs can lead to significant side effects. Derivatives of 3-(piperidin-4-ylmethoxy)pyridine have demonstrated excellent selectivity, inhibiting LSD1 at nanomolar concentrations while showing only weak activity against MAO-A and MAO-B at micromolar concentrations.[2][3]

The table below summarizes the inhibitory activities of representative compounds, highlighting the importance of the piperidin-4-ylmethyl group.

CompoundCore Structure ModificationLSD1 IC50 (nM)MAO-A Ki (µM)MAO-B Ki (µM)Selectivity (LSD1 vs. MAO)
Compound A Contains piperidin-4-ylmethyl group62> 509.7 - 18.7> 1500-fold
Compound B Lacks the piperidin-4-ylmethyl group15,700Not ReportedNot ReportedSignificantly Lower

Data synthesized from studies on related 3-(piperidin-4-ylmethoxy)pyridine compounds.[2]

Part 2: Broader Applications in Medicinal Chemistry

Beyond its well-defined role in epigenetics, the 4-(Piperidin-4-ylmethyl)pyridine scaffold is a versatile building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure allows for the modulation of biological activity, a crucial aspect of drug design and optimization.[1]

  • Neurological Disorders: The piperidine moiety is a common feature in many centrally active agents. Its presence in the 4-(Piperidin-4-ylmethyl)pyridine structure contributes to enhanced receptor binding and activity for targets within the central nervous system.[1][4] This makes it a valuable intermediate in the development of treatments for various neurological conditions.[1]

  • Other Therapeutic Areas: The scaffold has been explored in the development of:

    • HIV Reverse Transcriptase Inhibitors: Piperidine-linked aminopyrimidines have shown potent antiviral activity.[5]

    • Sigma Receptor Ligands: Derivatives have demonstrated high affinity and selectivity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[6][7]

    • Anticancer Agents: Novel piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cells.[8]

The following workflow illustrates the central role of this scaffold in a typical drug discovery pipeline.

Drug_Discovery_Workflow Role of the Scaffold in Drug Discovery Scaffold 4-(Piperidin-4-ylmethyl)pyridine (Core Scaffold) Synthesis Chemical Synthesis & Derivative Generation Scaffold->Synthesis Starting Material Screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) Synthesis->Screening Compound Library Optimization Lead Optimization (SAR Studies) Screening->Optimization Hits Preclinical Preclinical Development (In vivo studies, Toxicology) Optimization->Preclinical Candidate

Caption: A generalized workflow illustrating the utility of the core scaffold.

Part 3: Experimental Protocols - A Self-Validating System

To ensure scientific integrity, the protocols for evaluating compounds based on this scaffold must be robust and self-validating. Below is a representative protocol for assessing the in vitro inhibition of LSD1.

Protocol: In Vitro LSD1 Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a derivative of 4-(Piperidin-4-ylmethyl)pyridine) against recombinant human LSD1.

2. Materials:

  • Recombinant human LSD1 enzyme
  • Dimethylated H3K4 peptide substrate
  • Horseradish peroxidase (HRP)
  • Amplex Red reagent
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Test compound and control inhibitor (e.g., a known LSD1 inhibitor)
  • 384-well assay plates
  • Fluorescence plate reader

3. Methodology:

4. Causality and Self-Validation:

Conclusion: A Scaffold of Significant Promise

The 4-(Piperidin-4-ylmethyl)pyridine core, often utilized as its dihydrochloride salt, represents a cornerstone scaffold in modern medicinal chemistry. Its well-elucidated role as a potent and selective competitive inhibitor of LSD1 positions it at the forefront of epigenetic drug discovery for oncology. The inherent structural features that drive its high affinity and selectivity—namely the basic piperidine nitrogen and the pyridine ring—provide a clear rationale for its efficacy. Furthermore, its versatility as a synthetic intermediate ensures its continued relevance across a spectrum of therapeutic areas, from neuropharmacology to infectious diseases. For researchers and drug development professionals, a deep understanding of the fundamental biochemistry of this scaffold is not merely academic; it is essential for harnessing its full therapeutic potential and designing the next generation of targeted medicines.

References

Methodological & Application

The Strategic Incorporation of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Bioactivity through a Versatile Pyridine-Piperidine Scaffold

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic selection of molecular building blocks is paramount. Among the privileged scaffolds in medicinal and agrochemical research, the piperidine ring and the pyridine heterocycle have independently demonstrated significant contributions to bioactivity.[1][2] The compound 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride represents a unique conjunction of these two critical pharmacophores, offering a versatile platform for the development of next-generation insecticides and fungicides.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the rationale behind its use, present a representative synthetic protocol for its derivatization into a potential agrochemical active ingredient, and discuss the causality behind the experimental choices. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

Core Rationale: The Synergy of a Bifunctional Moiety

The utility of this compound as a synthetic intermediate in agrochemicals stems from the synergistic combination of its constituent parts:

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone in the design of bioactive molecules. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interaction with biological targets. The piperidine ring can enhance the systemic properties of a pesticide, improving its uptake and translocation within the plant. Furthermore, it can contribute to a favorable toxicological profile.[1]

  • The Pyridine Ring: As a key heterocycle in numerous successful agrochemicals, the pyridine ring is a well-established toxophore.[2] It is a component of many neonicotinoid insecticides and other classes of pesticides.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key binding interactions with target enzymes or receptors.

  • The Methylene Bridge: The flexible methylene linker between the piperidine and pyridine rings provides rotational freedom, allowing the two cyclic systems to adopt a range of conformations. This conformational flexibility can be crucial for optimizing the binding affinity of the final molecule to its biological target.

The dihydrochloride salt form of the molecule enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Application in Agrochemical Synthesis: A Representative Protocol

While specific, publicly disclosed synthetic routes for commercial agrochemicals using this compound are often proprietary, we can construct a representative protocol based on established chemical transformations for similar structures. The following section details a hypothetical, yet scientifically plausible, two-step synthesis of a novel insecticidal candidate derived from our starting material. This protocol is modeled after common acylation and subsequent derivatization reactions prevalent in the synthesis of modern pesticides.

Target Molecule: N-((4-(pyridin-4-ylmethyl)piperidin-1-yl)carbonyl)benzamide (Hypothetical)

This hypothetical target molecule incorporates a benzoylurea substructure, a known pharmacophore in several classes of insecticides that act as chitin synthesis inhibitors.

Experimental Workflow Diagram

G cluster_0 Step 1: Acylation of the Piperidine Nitrogen cluster_1 Step 2: (Optional) Further Derivatization A 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride C Intermediate 1: 1-(benzoylcarbamoyl)piperidin-4-yl)methyl)pyridine A->C Triethylamine, DCM, 0°C to rt B Benzoyl isocyanate B->C C2 Intermediate 1 E Final Product: N-((4-(pyridin-4-ylmethyl)piperidin-1-yl)carbonyl)benzamide derivative C2->E Base, Solvent, Heat D Derivatizing Agent (e.g., alkyl halide) D->E

Caption: Synthetic workflow for the preparation of a hypothetical insecticidal candidate.

Step 1: Synthesis of 1-((4-(pyridin-4-ylmethyl)piperidin-1-yl)carbonyl)benzamide (Intermediate 1)

This initial step involves the acylation of the secondary amine of the piperidine ring with benzoyl isocyanate. The isocyanate serves as a reactive electrophile, readily forming a urea linkage with the nucleophilic piperidine nitrogen.

Protocol:

  • Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Neutralization: Slowly add triethylamine (TEA, 2.2 eq) to the suspension to neutralize the dihydrochloride salt and liberate the free base. Stir for 30 minutes at 0 °C.

  • Acylation: Dissolve benzoyl isocyanate (1.05 eq) in anhydrous DCM (2 volumes) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure Intermediate 1.

Causality of Experimental Choices:

  • Dichloromethane (DCM): Chosen for its inertness and ability to dissolve both the starting materials and the product.

  • Triethylamine (TEA): A non-nucleophilic organic base used to deprotonate the piperidinium salt to its reactive free amine form. An excess is used to ensure complete neutralization.

  • 0 °C Reaction Temperature: The initial cooling helps to control the exothermicity of the reaction between the highly reactive isocyanate and the amine.

  • Aqueous Work-up: The washing steps are crucial to remove the triethylamine hydrochloride salt and any unreacted benzoyl isocyanate (which hydrolyzes to benzamide).

Quantitative Data Summary (Hypothetical)
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0249.1724.9 g
Triethylamine2.2101.1922.3 g (30.7 mL)
Benzoyl isocyanate1.05147.1315.5 g
Dichloromethane-84.93250 mL
Product 323.40 Expected Yield: 27.5 g (85%)

Further Applications and Potential Derivatizations

The synthetic intermediate generated in Step 1 is a versatile platform for further chemical modifications to explore structure-activity relationships (SAR). The pyridine nitrogen, for instance, can be alkylated or oxidized to introduce new physicochemical properties.

Reaction Pathway Diagram

G A 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride C Intermediate 1 A->C B Acylating Agent (e.g., Benzoyl isocyanate) B->C E Final Product 1 (N-Alkylated Pyridine) C->E G Final Product 2 (Pyridine N-oxide) C->G D Alkylating Agent (e.g., CH3I) D->E F Oxidizing Agent (e.g., m-CPBA) F->G

Caption: Potential derivatization pathways for the core scaffold.

Conclusion and Future Perspectives

This compound stands out as a high-potential building block in the rational design of novel agrochemicals. Its inherent structural features, combining the advantageous properties of both piperidine and pyridine moieties, provide a solid foundation for the synthesis of new active ingredients. The representative protocol detailed in this guide illustrates a practical and scalable approach to its derivatization. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in the future of agrochemical discovery.

References

Application Notes and Protocols for the Pharmacological Characterization of 4-(piperidin-4-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The compound 4-(piperidin-4-ylmethyl)pyridine represents a compelling molecular scaffold in modern medicinal chemistry. Its structure, featuring both a piperidine and a pyridine moiety, is a hallmark of numerous centrally active agents, suggesting a rich potential for interaction with a variety of biological targets within the central nervous system (CNS).[1][2] The inherent drug-like properties of this scaffold, including a basic nitrogen atom that can ensure aqueous solubility and participate in key hydrogen bonding interactions, make it an attractive starting point for the development of novel therapeutics.[2]

Derivatives of similar structures have shown affinity for a range of targets, including dopamine D4 receptors, sigma receptors (σR), and even epigenetic targets like Lysine Specific Demethylase 1 (LSD1).[3][4][5] Given the therapeutic importance of these targets in neurology and oncology, a thorough understanding of the binding profile of 4-(piperidin-4-ylmethyl)pyridine is a critical first step in its journey from a chemical entity to a potential therapeutic agent.

This guide provides a comprehensive, multi-pronged strategy for the initial characterization of 4-(piperidin-4-ylmethyl)pyridine through a series of detailed receptor binding assay protocols. Rather than focusing on a single, unconfirmed target, we present a logical, tiered screening approach against high-probability receptors to empirically determine its pharmacological fingerprint.

Strategic Rationale: A Tiered Approach to Target Identification

The most effective method for characterizing a novel compound with a privileged scaffold is to screen it against a panel of receptors implicated in the activity of structurally related molecules. Based on existing literature, we have identified three primary targets for initial investigation:

  • Lysine Specific Demethylase 1 (LSD1): Structurally analogous compounds have demonstrated potent, competitive inhibition of LSD1, an important target in cancer therapy.[5][6] The piperidin-4-ylmethyl group, in particular, has been shown to be crucial for this activity.[5]

  • Dopamine D4 Receptor: The piperidine-pyridine core is a common feature in antagonists of the dopamine D4 receptor, a key target in the treatment of psychosis.[3]

  • Sigma-1 (σ1) Receptor: Novel pyridine derivatives incorporating a piperidine moiety have exhibited high affinity for σ1 receptors, which are implicated in a variety of neurological disorders.[4]

The following sections provide detailed, validated protocols for radioligand binding assays to determine the affinity of 4-(piperidin-4-ylmethyl)pyridine for each of these targets.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Receptor Binding Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 4-(piperidin-4-ylmethyl)pyridine LSD1_Assay LSD1 Binding Assay ([3H]-N-propargyl-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine) Compound_Prep->LSD1_Assay Test Compound D4_Assay Dopamine D4 Binding Assay ([3H]-Spiperone) Compound_Prep->D4_Assay Test Compound Sigma1_Assay Sigma-1 Binding Assay ([3H]-(+)-Pentazocine) Compound_Prep->Sigma1_Assay Test Compound Membrane_Prep Prepare Receptor-Containing Membranes (HEK293, CHO, or Brain Tissue) Membrane_Prep->LSD1_Assay Receptor Source Membrane_Prep->D4_Assay Receptor Source Membrane_Prep->Sigma1_Assay Receptor Source Data_Collection Measure Radioactivity (Scintillation Counting) LSD1_Assay->Data_Collection D4_Assay->Data_Collection Sigma1_Assay->Data_Collection Analysis Calculate % Inhibition, IC50, and Ki Values Data_Collection->Analysis Conclusion Determine Primary Target(s) and Binding Affinity Analysis->Conclusion

Caption: Tiered experimental workflow for receptor binding characterization.

Section 1: Lysine Specific Demethylase 1 (LSD1) Binding Assay

Rationale: LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4, playing a crucial role in gene expression.[6] Its inhibition is a promising strategy in oncology. The structural similarity of 4-(piperidin-4-ylmethyl)pyridine to known LSD1 inhibitors makes this a primary target for investigation.[5] This protocol details a competitive radioligand binding assay to determine the affinity of the test compound for LSD1.

Materials and Reagents
  • Biological Material: Recombinant human LSD1 enzyme.

  • Radioligand: [3H]-N-propargyl-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine (or other suitable tritiated LSD1 inhibitor).

  • Test Compound: 4-(piperidin-4-ylmethyl)pyridine.

  • Non-specific Binding Competitor: A known, high-affinity, unlabeled LSD1 inhibitor (e.g., GSK-LSD1).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell Harvester and Scintillation Counter.

Experimental Protocol
  • Test Compound Preparation: Prepare a 10 mM stock solution of 4-(piperidin-4-ylmethyl)pyridine in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-radioligand (at a final concentration near its Kd), and 50 µL of recombinant LSD1 enzyme preparation.

    • Non-specific Binding (NSB): 50 µL of unlabeled competitor (e.g., 10 µM GSK-LSD1), 50 µL of [3H]-radioligand, and 50 µL of enzyme preparation.

    • Competition Binding: 50 µL of the desired concentration of 4-(piperidin-4-ylmethyl)pyridine, 50 µL of [3H]-radioligand, and 50 µL of enzyme preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

  • Determine Percent Inhibition: Calculate the percentage inhibition of specific binding at each concentration of 4-(piperidin-4-ylmethyl)pyridine.

  • Calculate IC50 and Ki: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant for the test compound, representing its binding affinity for the receptor.
Kd The equilibrium dissociation constant for the radioligand, indicating its affinity for the receptor.

Section 2: Dopamine D4 Receptor Binding Assay

Rationale: The dopamine D4 receptor is a G protein-coupled receptor that is a target for atypical antipsychotic drugs. The piperidine-pyridine scaffold is present in several known D4 antagonists.[3] This protocol describes a classic radioligand binding assay using cell membranes expressing the human dopamine D4 receptor.

Materials and Reagents
  • Biological Material: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Spiperone (a well-characterized dopamine receptor antagonist).

  • Test Compound: 4-(piperidin-4-ylmethyl)pyridine.

  • Non-specific Binding Competitor: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell Harvester and Scintillation Counter.

Experimental Protocol
  • Membrane Preparation:

    • Culture cells expressing the dopamine D4 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh Assay Buffer and repeat the centrifugation.

    • After a final wash, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

  • Test Compound Preparation: Prepare serial dilutions of 4-(piperidin-4-ylmethyl)pyridine as described in the LSD1 protocol.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-1.0 nM), and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 50 µL of membrane preparation.

    • Competition Binding: 50 µL of the desired concentration of 4-(piperidin-4-ylmethyl)pyridine, 50 µL of [3H]-Spiperone, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Termination, Filtration, and Washing: Follow the same procedure as described in the LSD1 protocol.

  • Scintillation Counting: Follow the same procedure as described in the LSD1 protocol.

Data Analysis

The data analysis for the dopamine D4 receptor binding assay is identical to that described for the LSD1 assay.

Section 3: Sigma-1 (σ1) Receptor Binding Assay

Rationale: Sigma receptors are unique intracellular proteins that are not G protein-coupled or ion channels. They are involved in a variety of cellular functions and are targets for drugs treating neurological disorders. The piperidine-pyridine scaffold has been identified in high-affinity sigma-1 receptor ligands.[4]

Materials and Reagents
  • Biological Material: Rat brain membranes (a rich source of sigma-1 receptors) or membranes from cells overexpressing the sigma-1 receptor.

  • Radioligand: [3H]-(+)-Pentazocine.

  • Test Compound: 4-(piperidin-4-ylmethyl)pyridine.

  • Non-specific Binding Competitor: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell Harvester and Scintillation Counter.

Experimental Protocol
  • Membrane Preparation (from rat brain):

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

  • Test Compound Preparation: Prepare serial dilutions of 4-(piperidin-4-ylmethyl)pyridine as described in the previous protocols.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [3H]-(+)-Pentazocine, and 50 µL of membrane preparation.

    • Competition Binding: 50 µL of the desired concentration of 4-(piperidin-4-ylmethyl)pyridine, 50 µL of [3H]-(+)-Pentazocine, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Termination, Filtration, and Washing: Follow the same procedure as described in the previous protocols.

  • Scintillation Counting: Follow the same procedure as described in the previous protocols.

Data Analysis

The data analysis for the sigma-1 receptor binding assay is identical to that described for the LSD1 assay.

Interpreting the Results: Building a Pharmacological Profile

The results from these three assays will provide a preliminary but crucial pharmacological profile for 4-(piperidin-4-ylmethyl)pyridine.

Potential Outcome Interpretation and Next Steps
High affinity for a single target (e.g., Ki < 100 nM) This suggests a primary mechanism of action. Further studies should focus on functional assays for this target to determine if the compound is an agonist, antagonist, or modulator.
Moderate affinity for multiple targets The compound may be a multi-target ligand. This could be therapeutically advantageous but requires more complex follow-up studies to deconvolute the functional consequences of engaging each target.
Low or no affinity for any of the tested targets The primary target may be outside of this initial screen. A broader screening campaign against a larger panel of receptors and enzymes would be warranted.

Conclusion

The protocols outlined in this application note provide a robust and scientifically rigorous framework for the initial characterization of 4-(piperidin-4-ylmethyl)pyridine. By employing a logical, tiered screening approach against high-probability targets, researchers can efficiently and effectively elucidate the binding profile of this promising compound. This foundational data is essential for guiding future drug development efforts, including structure-activity relationship (SAR) studies, functional characterization, and in vivo efficacy models. The versatility of the piperidine-pyridine scaffold suggests that a thorough investigation of its pharmacological properties is a worthwhile endeavor with the potential to uncover novel therapeutic agents.

References

Application Notes & Protocols: 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while serving as a key anchor for receptor binding.[3][4]

Within this important class of compounds, 4-(Piperidin-4-ylmethyl)pyridine stands out as a particularly valuable bifunctional building block. It strategically combines a nucleophilic secondary piperidine amine with a pyridylmethyl moiety. This unique architecture allows for selective functionalization, making it an essential intermediate in the synthesis of complex molecules, especially in the development of novel therapeutics targeting neurological disorders and as enzyme inhibitors.[5][6] This guide provides a detailed exploration of its reactivity and protocols for its application in key synthetic transformations.

Physicochemical Properties

The compound is typically supplied as a dihydrochloride salt to enhance stability and solubility. Neutralization to its free base form is a prerequisite for most synthetic applications.

PropertyValueSource
Chemical Name 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride-
Molecular Formula C₁₁H₁₈Cl₂N₂[7]
Molecular Weight 250.17 g/mol (as dihydrochloride)[8]
CAS Number 181258-50-4[8]
Appearance Solid

Core Reactivity: A Tale of Two Nitrogens

The synthetic versatility of 4-(Piperidin-4-ylmethyl)pyridine stems from the differential reactivity of its two nitrogen atoms:

  • Piperidine Nitrogen: A secondary aliphatic amine. It is strongly nucleophilic and basic, making it the primary site for reactions such as acylation, alkylation, arylation, and reductive amination.

  • Pyridine Nitrogen: An sp²-hybridized nitrogen within an aromatic ring. It is significantly less basic and nucleophilic than the piperidine nitrogen and generally does not participate in the reactions described below under standard conditions.

Critical Insight: The Role of the Dihydrochloride Salt The dihydrochloride form renders the piperidine nitrogen unreactive by protonation. Therefore, in situ neutralization is the essential first step in any protocol. This is typically achieved by adding a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) or a mild inorganic base (e.g., K₂CO₃, NaHCO₃). The choice of base is critical and depends on the specific reaction conditions.

G cluster_0 Activation Workflow start Start: 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride add_base Add Base (e.g., TEA, DIPEA, K2CO3) in aprotic solvent start->add_base Essential First Step free_base In Situ Generation of Free Base (Nucleophilic Piperidine) add_base->free_base Neutralization next_step Proceed to Functionalization Reaction free_base->next_step

Caption: Initial activation workflow.

Application I: N-Acylation for Amide Bond Synthesis

N-acylation is a fundamental transformation for creating robust amide linkages, which are prevalent in biologically active molecules.[9] This reaction couples the piperidine nitrogen with a carboxylic acid derivative, providing a straightforward method to introduce diverse functional groups.

Causality Behind Experimental Choices
  • Acylating Agent: Acyl chlorides or anhydrides are highly electrophilic and react rapidly. Using them avoids the need for coupling agents that are required when starting from a carboxylic acid.

  • Base: A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction with an acyl chloride. This prevents the reprotonation of the piperidine nitrogen, ensuring the reaction proceeds to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) are ideal as they are unreactive towards the reagents and readily dissolve the starting materials.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature for completion.

Detailed Protocol: Synthesis of N-Benzoyl-4-(piperidin-4-ylmethyl)pyridine
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous dichloromethane (DCM, ~0.1 M). Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 15-20 minutes to generate the free base.

  • Reagent Addition: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise to the solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

G reagents 4-(Piperidin-4-ylmethyl)pyridine (Free Base) + Benzoyl Chloride conditions DCM, TEA 0 °C to RT reagents->conditions Nucleophilic Attack product N-Benzoyl-4-(piperidin-4-ylmethyl)pyridine + TEA·HCl conditions->product Amide Formation

Caption: General scheme for N-acylation.

Application II: N-Alkylation and N-Arylation

Introducing substituents directly onto the piperidine nitrogen via alkylation or arylation is a powerful strategy for modulating a molecule's steric profile, basicity, and lipophilicity.[10]

A. N-Alkylation

This reaction involves the nucleophilic substitution of an alkyl halide by the piperidine nitrogen.

Causality Behind Experimental Choices

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to act as an acid scavenger. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are used to facilitate the Sₙ2 reaction by solvating the cation of the base without hydrogen bonding to the nucleophile.

Detailed Protocol: Synthesis of N-Benzyl-4-(piperidin-4-ylmethyl)pyridine

  • Setup: Combine this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a round-bottom flask.

  • Solvent and Reagent: Add anhydrous DMF (~0.2 M) followed by benzyl bromide (1.1 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B. N-Arylation (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, linking the piperidine nitrogen to an aryl group.

Causality Behind Experimental Choices

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) are required to facilitate the catalytic cycle (oxidative addition, ligand exchange, reductive elimination).

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is essential for deprotonating the piperidine nitrogen in the catalytic cycle.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, necessitating the use of an inert atmosphere (Nitrogen or Argon).

Detailed Protocol: N-Arylation with 4-Bromotoluene

  • Setup: In a glovebox or under a stream of argon, add an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagents: Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Solvent: Add anhydrous, degassed toluene (~0.1 M).

  • Reaction: Seal the flask and heat to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) a1 Free Base + Alkyl Halide a2 Base (K2CO3), Solvent (DMF) a1->a2 a3 N-Alkyl Product a2->a3 b1 Free Base + Aryl Halide b2 Pd Catalyst, Ligand, Base (NaOtBu) b1->b2 b3 N-Aryl Product b2->b3

Caption: Comparison of N-Alkylation and N-Arylation workflows.

Application III: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11][12]

Causality Behind Experimental Choices
  • Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then selectively reduced to the amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the electrophilic iminium ion intermediate.[12] This selectivity allows the entire reaction to be performed in a single pot.

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are commonly used. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Detailed Protocol: Reaction with Cyclohexanone
  • Setup: To a solution of this compound (1.0 eq) and cyclohexanone (1.1 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add triethylamine (2.2 eq) and stir for 20 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G start Amine (Free Base) + Ketone/Aldehyde hemiaminal Hemiaminal Intermediate start->hemiaminal Reversible Addition iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration (-H2O) product Final Alkylated Amine Product iminium->product Reduction reducer Add NaBH(OAc)3 reducer->iminium

Caption: Mechanism of reductive amination.

Conclusion: A Cornerstone for Modern Synthesis

This compound is more than just a simple building block; it is a strategic component for accessing diverse and complex molecular architectures. Its well-defined and differential reactivity allows chemists to perform selective modifications with a high degree of control. The protocols outlined in this guide for N-acylation, N-alkylation, N-arylation, and reductive amination serve as a robust foundation for researchers in drug discovery and organic synthesis, enabling the efficient construction of novel compounds with significant therapeutic potential.[5][6][13]

References

large-scale synthesis of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical intermediate in modern pharmaceutical development and chemical synthesis.[1] The protocol detailed herein is optimized for scalability, safety, and reproducibility, addressing the needs of researchers in drug discovery and process chemistry. The core of the synthesis involves the catalytic hydrogenation of 4-(pyridin-4-ylmethyl)pyridine, a robust transformation for producing piperidine derivatives from their pyridine precursors.[2] This guide offers in-depth explanations for experimental choices, detailed step-by-step protocols, rigorous safety procedures, and methods for characterization to ensure the final product meets high-purity standards required for research applications.

Introduction and Significance

4-(Piperidin-4-ylmethyl)pyridine and its dihydrochloride salt are versatile building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility and receptor binding affinity.[1] Consequently, this compound serves as a crucial starting material for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1] Beyond pharmaceuticals, its applications extend to the development of specialized agrochemicals and as a ligand in materials science.[1]

The primary challenge in producing this compound on a large scale lies in performing the catalytic hydrogenation step safely and efficiently. This process involves flammable hydrogen gas and pyrophoric catalysts under pressure, demanding stringent safety protocols and specialized equipment.[3][4][5] This application note presents a validated methodology designed to mitigate these risks while maximizing yield and purity.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves a two-step process starting from the commercially available 4-(pyridin-4-ylmethyl)pyridine:

  • Catalytic Hydrogenation: The aromatic pyridine ring of the starting material is selectively reduced to a saturated piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.

  • Salt Formation: The resulting free base, 4-(piperidin-4-ylmethyl)pyridine, is converted to its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid.

Rationale for Catalytic Hydrogenation

Catalytic hydrogenation is the most effective and widely used industrial method for the synthesis of piperidines from pyridines.[2] The choice of catalyst is critical for reaction efficiency and selectivity.

  • Catalyst Selection: While various catalysts like Platinum (PtO₂), Rhodium, and Ruthenium can be employed[6][7], Palladium on carbon (Pd/C) is often preferred for large-scale applications due to its high activity, cost-effectiveness, and ease of removal by filtration. Bimetallic catalysts have also shown high efficiency under mild conditions.[8]

  • Solvent Choice: The reaction is performed in glacial acetic acid. This acidic solvent serves multiple purposes: it protonates the pyridine nitrogen, which can enhance its susceptibility to reduction, and it acts as an excellent solvent for the starting material, ensuring a homogeneous reaction mixture.[6]

  • Reaction Conditions: The reaction is conducted under elevated hydrogen pressure (typically 50-70 bar) to ensure a sufficient concentration of dissolved hydrogen, driving the reaction to completion.[3][6][8] Moderate heating is applied to increase the reaction rate.

Rationale for Dihydrochloride Salt Formation

The free base form of the product is an oily or low-melting solid that can be difficult to purify and handle. Converting it to the dihydrochloride salt offers several advantages:

  • Stability: The salt is typically a stable, non-hygroscopic, crystalline solid, which is easier to store.

  • Purification: The salt formation step facilitates purification, as the product often precipitates from the solution, leaving impurities behind.

  • Handling: The solid salt is easier to weigh and dispense accurately compared to the free base.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-(Pyridin-4-ylmethyl)pyridine>98% Purity
Palladium on Carbon (Pd/C)5 wt. %, 50% water wet
Glacial Acetic AcidACS Grade
Hydrogen Gas (H₂)High Purity (>99.99%)
Nitrogen Gas (N₂)High Purity, Inert
Hydrochloric Acid Solution2M in Isopropanol
Isopropanol (IPA)Anhydrous
Sodium Hydroxide (NaOH)Pellets, ACS Grade
Ethyl Acetate (EtOAc)ACS Grade
Celite® 545Filtration Aid
High-Pressure Hydrogenation ReactorStainless steel autoclave with stirrer and controls
Standard GlasswareRound-bottom flasks, beakers, funnels
Filtration ApparatusBüchner funnel, vacuum flask
Rotary EvaporatorFor solvent removal
Step-by-Step Synthesis Protocol

Step 1: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with 4-(pyridin-4-ylmethyl)pyridine (1.0 eq).

    • Add glacial acetic acid (approx. 10 mL per gram of starting material).

    • CAUTION: Carefully add 5% Pd/C catalyst (0.05 eq by weight relative to the starting material). The catalyst is pyrophoric and must be handled with care, preferably as a wet paste.[4][9]

  • Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least 5 times to remove all oxygen.[5][10]

  • Hydrogenation:

    • After the final nitrogen purge, pressurize the reactor with hydrogen gas to 60 bar.

    • Begin stirring (e.g., 500 RPM) and heat the reactor to 60°C.

    • Monitor the reaction by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete within 8-12 hours when hydrogen consumption ceases.

  • Reactor Cooldown and Depressurization:

    • Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.[9]

Step 2: Work-up and Isolation of 4-(Piperidin-4-ylmethyl)pyridine (Free Base)

  • Catalyst Filtration:

    • Open the reactor and dilute the reaction mixture with methanol to reduce viscosity.

    • Prepare a filtration pad of Celite in a Büchner funnel. Pre-wet the pad with methanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional methanol to ensure complete transfer.

    • CRITICAL SAFETY NOTE: The filtered catalyst remains highly pyrophoric. Immediately quench the catalyst on the Celite pad with plenty of water and transfer it to a designated, clearly labeled waste container. Do not allow the catalyst to dry in the air.[4][5][9]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol and most of the acetic acid.

  • Neutralization and Extraction:

    • Dissolve the resulting residue in deionized water.

    • Cool the aqueous solution in an ice bath and slowly add a 50% (w/v) NaOH solution to basify the mixture to a pH > 12.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-ylmethyl)pyridine as an oil or low-melting solid.

Step 3: Formation and Isolation of Dihydrochloride Salt

  • Salt Formation:

    • Dissolve the crude free base from the previous step in anhydrous isopropanol (approx. 10 mL per gram of free base).

    • Slowly add a 2M solution of HCl in isopropanol dropwise while stirring. A white precipitate will begin to form.

    • Continue adding the HCl solution until the pH of the mixture is ~1-2 (check with pH paper).

  • Crystallization and Isolation:

    • Stir the resulting slurry at room temperature for 2-3 hours to allow for complete crystallization.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This yields this compound as a stable, off-white solid.[1]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_hydrogenation Step 1: Hydrogenation cluster_workup Step 2: Work-up cluster_salt Step 3: Salt Formation cluster_product Final Product start 4-(Pyridin-4-ylmethyl)pyridine hydrogenation Catalytic Hydrogenation start->hydrogenation H₂ (60 bar) 5% Pd/C, Acetic Acid 60°C filtration Catalyst Filtration hydrogenation->filtration Cool, Vent, Purge neutralization Neutralization & Extraction filtration->neutralization Concentrate Filtrate free_base Isolated Free Base neutralization->free_base Isolate Product salt_formation Addition of HCl/IPA free_base->salt_formation Dissolve in IPA isolation Filtration & Drying salt_formation->isolation product 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride isolation->product

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterSpecificationMethod
Appearance Off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS)
Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Molecular Formula C₁₁H₁₈Cl₂N₂-
Molecular Weight 249.18 g/mol -

Critical Safety Considerations

Large-scale hydrogenation reactions carry significant risks that must be actively managed.[4]

  • Fire and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3][5] All operations must be conducted in a well-ventilated area, away from ignition sources. The hydrogenation reactor must be properly grounded to prevent static discharge.[10]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen.[4][9] It can ignite spontaneously upon exposure to air. The catalyst must always be kept wet with a solvent (like water or methanol) during handling and filtration.[4][5][9]

  • High-Pressure Operations: The reactor must be rated for the pressures and temperatures used. Regular inspection and maintenance are mandatory. A rupture disc or pressure relief valve must be installed.[3][10]

  • Chemical Hazards: Glacial acetic acid and hydrochloric acid are corrosive. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.

References

techniques for modifying the piperidine ring in 4-(piperidin-4-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of synthetic methodologies for the chemical modification of the 4-(piperidin-4-ylmethyl)pyridine scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, and its derivatization is pivotal for developing novel therapeutics targeting a wide range of diseases.[1][2][3][4] This document moves beyond simple procedural lists to offer in-depth protocols, explain the rationale behind experimental choices, and provide a framework for troubleshooting and optimization.

Introduction: The Significance of the 4-(Piperidin-4-ylmethyl)pyridine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, natural products, and agrochemicals.[5] Its prevalence stems from its ability to confer desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its flexible, three-dimensional chair conformation allows for precise spatial orientation of substituents to interact with biological targets.[1][3][6] The 4-(piperidin-4-ylmethyl)pyridine scaffold, in particular, combines the versatile piperidine core with a pyridylmethyl group, offering multiple points for diversification and serving as a key component in numerous biologically active molecules, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1).[7]

This guide details robust and reproducible techniques for modifying the piperidine ring of this scaffold, categorized into three primary strategies: N-Functionalization, direct C-H Functionalization of the carbocyclic framework, and Skeletal Modifications.

cluster_main Modification Strategies for 4-(piperidin-4-ylmethyl)pyridine Start 4-(piperidin-4-ylmethyl)pyridine N_Func N-Functionalization (Modification at Nitrogen) Start->N_Func Direct Reactivity CH_Func C-H Functionalization (Modification at Ring Carbons) Start->CH_Func Advanced N-Protection often required Skeletal_Mod Skeletal Modification (Ring Alteration) Start->Skeletal_Mod Analog Synthesis via related precursors

Caption: Overview of modification strategies for the target scaffold.

Section 1: N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most readily accessible site for modification due to its inherent nucleophilicity.[8] These transformations are fundamental for exploring Structure-Activity Relationships (SAR) by introducing a wide array of substituents.

N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for forming C-N bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine. This method avoids the over-alkylation issues sometimes seen with alkyl halides and is compatible with a broad range of functional groups.[2][9][10]

Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is less basic and more selective for iminium ions over carbonyls, allowing for a one-pot procedure with minimal side reactions.[10]

Experimental Protocol: N-Alkylation of 4-(piperidin-4-ylmethyl)pyridine with a Generic Aldehyde

  • Reagent Preparation: To a solution of 4-(piperidin-4-ylmethyl)pyridine (1.0 equiv., e.g., 176 mg, 1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired aldehyde (1.1 equiv., 1.1 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv., 318 mg, 1.5 mmol) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the synthesis of N-aryl amines.[11] It enables the formation of a C(aryl)-N bond between an aryl halide (or triflate) and an amine, a transformation that is difficult to achieve via classical methods.[12]

Causality: The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine, forming the active nucleophile.[13]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Amide Pd(II)-Amide Complex OxAdd->PdII_Amide Piperidine, Base RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product (N-Aryl Piperidine)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ or Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better stability and reproducibility.[13]
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands accelerate the reaction.[13]
Base NaO-t-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is essential for amine deprotonation.[11]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents are required; must be thoroughly deoxygenated.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Protocol: N-Arylation with an Aryl Bromide

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), 4-(piperidin-4-ylmethyl)pyridine (1.2 equiv.), sodium tert-butoxide (NaO-t-Bu, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%). If using a pre-catalyst, add it in step 1 instead of the separate ligand and Pd source.

  • Solvent Addition: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 2: C-H Functionalization of the Piperidine Ring

Directly modifying the C-H bonds of the piperidine skeleton is a powerful, atom-economical strategy for introducing complexity.[8] These reactions are more advanced and often require careful control of regioselectivity. The piperidine ring has three distinct C-H positions (C2, C3, and C4), whose reactivity is influenced by electronic and steric factors.[14]

Causality and Regiocontrol:

  • C2-H Bonds: Electronically activated by the adjacent nitrogen, making them a common site for functionalization. However, they are also sterically hindered.[14][15]

  • C3-H Bonds: Deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct functionalization challenging.[14]

  • C4-H Bonds: Sterically most accessible, but electronically less favored than C2.[14]

Achieving site-selectivity often relies on the strategic choice of an N-protecting group and a specific catalyst. For instance, rhodium-catalyzed C-H insertion reactions have been shown to provide access to different positional isomers based on the catalyst and the directing group on the nitrogen.[16]

cluster_ch Regioselective C-H Functionalization Piperidine N-Protected Piperidine C2 C2-Functionalization (Electronically favored) Piperidine->C2 e.g., Rh₂(R-TCPTAD)₄ with N-Boc C3 C3-Functionalization (Indirect methods often needed) Piperidine->C3 Indirect approach (e.g., ring opening) C4 C4-Functionalization (Sterically accessible) Piperidine->C4 e.g., Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl Catalyst Catalyst & N-Group Control Selectivity Catalyst->Piperidine

Caption: Control of regioselectivity in piperidine C-H functionalization.[14][16]

Protocol: N-Protection and Subsequent Functionalization

Direct C-H functionalization of 4-(piperidin-4-ylmethyl)pyridine first requires protection of the secondary amine to prevent unwanted side reactions and to direct the regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice.

Step A: N-Boc Protection

  • Reaction Setup: Dissolve 4-(piperidin-4-ylmethyl)pyridine (1.0 equiv.) in a suitable solvent like DCM. Add triethylamine (Et₃N, 1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc protected product is often pure enough for the next step or can be purified by column chromatography.[8]

Step B: Representative C4-H Arylation (Conceptual Protocol)

This protocol is illustrative, based on modern methodologies. Specific conditions, particularly the catalyst and directing group, are critical for success and must be optimized based on literature precedents for the desired transformation.

  • Prerequisites: An N-directing group (other than Boc, which typically directs to C2) would be installed on the piperidine nitrogen.

  • Inert Setup: In a glovebox or using Schlenk technique, combine the N-protected substrate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand or additive (e.g., an amino acid ligand), and an oxidant (e.g., Ag₂CO₃ or benzoquinone).

  • Reaction: Add the aryl coupling partner (e.g., an arylboronic acid) and an appropriate anhydrous solvent. Heat the reaction to the required temperature (e.g., 100-120 °C) and monitor its progress.

  • Work-up & Deprotection: Upon completion, cool the reaction, filter through celite, and concentrate. After chromatographic purification, the N-protecting group can be removed under appropriate conditions (e.g., acid for a Boc group) to yield the C4-functionalized product.

Section 3: Skeletal Modification Strategies

For more profound structural changes, synthetic strategies can be employed to alter the piperidine ring itself, such as ring contraction or expansion. These methods are typically used to create novel analogs from related precursors rather than modifying the pre-formed 4-(piperidin-4-ylmethyl)pyridine.

Ring Contraction to Pyrrolidine Analogs

Photochemical methods, such as the Norrish Type II reaction, can induce ring contraction. This process typically involves an N-acylated piperidine derivative where an excited ketone abstracts a hydrogen atom from the ring, leading to a diradical intermediate that fragments and re-closes to form a five-membered pyrrolidine ring.[17] This advanced technique allows for the conversion of the piperidine scaffold into a pyrrolidine, offering a route to a different class of analogs.

Ring Expansion from Pyrrolidines

Conversely, piperidine derivatives can be synthesized via the ring expansion of corresponding pyrrolidines. A common strategy involves the activation of a hydroxymethyl group on a pyrrolidine (e.g., a prolinol derivative) under Mitsunobu or similar conditions. This can lead to the formation of a strained bicyclic aziridinium ion intermediate, which is then opened by a nucleophile at the tertiary carbon, resulting in the formation of a six-membered piperidine ring.[18][19] This approach is valuable for accessing stereochemically defined substituted piperidines.

Conclusion

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a versatile platform for drug discovery. The synthetic strategies outlined in this guide—from fundamental N-functionalization reactions like reductive amination and Buchwald-Hartwig amination to advanced C-H functionalization and skeletal remodeling—provide researchers with a robust toolkit for generating diverse chemical libraries. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to successfully synthesizing novel analogs for the development of next-generation therapeutics.

References

The Versatile Role of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bridge Between Rigidity and Flexibility in Material Design

In the dynamic field of material science, the rational design of molecular building blocks is paramount to achieving novel functionalities. 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride emerges as a compelling bifunctional linker, offering a unique combination of a rigid pyridyl group and a flexible piperidinemethyl moiety. This structure provides a fascinating platform for the synthesis of advanced materials, including Metal-Organic Frameworks (MOFs), coordination polymers, and functionalized organic polymers. The pyridyl nitrogen offers a well-defined coordination site for metal ions, while the piperidine ring introduces conformational flexibility and a secondary coordination or hydrogen bonding site. This duality allows for the construction of intricate and dynamic material architectures with potential applications in gas storage, catalysis, and surface engineering.

This technical guide provides an in-depth exploration of the potential applications of this compound in material science. We will delve into the causality behind its use in designing crystalline and polymeric materials, followed by detailed, field-proven protocols for their synthesis and characterization.

Physicochemical Properties and Design Rationale

Before delving into synthetic protocols, it is crucial to understand the key attributes of this compound that make it a valuable tool for material scientists.

PropertyValueSignificance in Material Synthesis
Molecular FormulaC₁₀H₁₆Cl₂N₂Provides the elemental composition.
Molecular Weight235.15 g/mol Essential for stoichiometric calculations in synthesis.
StructurePyridyl and piperidine rings linked by a methylene bridgeThe pyridyl group acts as a primary coordination site, while the piperidine offers flexibility and potential for secondary interactions.
FormSolidFacilitates handling and storage.

The dihydrochloride form ensures stability and solubility in polar solvents, which is often advantageous for solvothermal synthesis methods commonly employed in the creation of coordination polymers and MOFs. The presence of two distinct nitrogen atoms with different basicities and steric environments allows for selective coordination and the potential for creating heterometallic or multi-functional materials.

Application I: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine moiety of 4-(Piperidin-4-ylmethyl)pyridine serves as an excellent monodentate or bridging ligand for the construction of coordination polymers and MOFs.[1] These materials are crystalline structures built from metal ions or clusters connected by organic linkers.[2] The flexible piperidinemethyl portion can influence the final topology of the framework, potentially leading to interpenetrated or self-penetrating networks.[3]

Scientific Rationale

The formation of coordination polymers and MOFs is a self-assembly process governed by the coordination preferences of the metal ion and the geometry of the organic linker.[4] The rigid pyridine ring provides a predictable coordination vector, while the flexible piperidine tail can adopt various conformations, influencing the packing of the polymeric chains or the overall framework structure. This can lead to materials with tunable porosity and guest-accessible voids, which are highly desirable for applications in gas separation and storage.[5]

Experimental Workflow: Synthesis of a Hypothetical 1D Coordination Polymer

The following diagram illustrates a generalized workflow for the synthesis of a coordination polymer using a pyridine-based linker.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation & Characterization A Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent A (e.g., DMF) D Combine Solutions A and C in a Reaction Vessel A->D B Dissolve 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride in Solvent B (e.g., Methanol) C Add Stoichiometric Amount of a Mild Base (e.g., Triethylamine) to B B->C C->D E Seal the Vessel and Heat (Solvothermal Synthesis) (e.g., 80-120 °C, 24-72 h) D->E F Cool to Room Temperature and Collect Crystals by Filtration E->F G Wash with Solvent and Dry F->G H Characterize: - Single-Crystal X-ray Diffraction - Powder X-ray Diffraction - Thermogravimetric Analysis (TGA) - Infrared (IR) Spectroscopy G->H

Caption: Workflow for Coordination Polymer Synthesis.

Detailed Protocol: Synthesis of a [Zn(4-PMP)Cl₂]n Coordination Polymer (Hypothetical)

This protocol is based on established methods for synthesizing coordination polymers with similar pyridine-containing ligands.

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Triethylamine (Et₃N)

  • Small reaction vials (e.g., 20 mL scintillation vials)

  • Oven or heating block

Procedure:

  • Ligand Solution Preparation: In a 10 mL beaker, dissolve 23.5 mg (0.1 mmol) of this compound in 2 mL of methanol.

  • Deprotonation: To the ligand solution, add 20.2 mg (0.2 mmol) of triethylamine to deprotonate the hydrochloride salt and liberate the free base. Stir for 10 minutes at room temperature.

  • Metal Salt Solution Preparation: In a separate 10 mL beaker, dissolve 13.6 mg (0.1 mmol) of ZnCl₂ in 2 mL of DMF.

  • Reaction Setup: Carefully layer the metal salt solution onto the ligand solution in a 20 mL scintillation vial. Alternatively, for a faster reaction, the solutions can be mixed and briefly sonicated.

  • Solvothermal Reaction: Seal the vial tightly and place it in an oven preheated to 100 °C for 48 hours.

  • Isolation: After the reaction period, allow the vial to cool slowly to room temperature. Colorless, needle-like crystals should form.

  • Washing and Drying: Decant the mother liquor and wash the crystals with fresh DMF (2 x 1 mL) and then methanol (2 x 1 mL). Dry the crystals under vacuum.

Characterization:

The resulting material should be characterized to confirm its structure and properties.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure and coordination environment of the zinc center.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Infrared (IR) Spectroscopy: To identify the coordination of the pyridine nitrogen to the metal center, evidenced by a shift in the C=N stretching frequency.

Application II: Development of Functional Organic Polymers

The presence of the reactive piperidine and pyridine functionalities makes 4-(Piperidin-4-ylmethyl)pyridine a valuable monomer or grafting agent for the synthesis of functional organic polymers. For instance, it can be incorporated into polyimides, a class of high-performance polymers known for their excellent thermal and mechanical properties.[6][7]

Scientific Rationale

Incorporating pyridine units into a polymer backbone can enhance its thermal stability, solubility in organic solvents, and introduce metal-coordination sites for catalysis or sensing applications.[6] The piperidine group can act as a site for further chemical modification or can influence the polymer's morphology and gas separation properties through its flexible nature.

Conceptual Workflow: Synthesis of a Pyridine-Containing Polyimide

The following diagram outlines the general steps for synthesizing a polyimide incorporating a diamine monomer with a pyridine core.

G cluster_0 Poly(amic acid) Synthesis cluster_1 Imidization cluster_2 Polyimide Film Characterization A Dissolve Diamine Monomer (e.g., a derivative of 4-(Piperidin-4-ylmethyl)pyridine) in aprotic polar solvent (e.g., NMP) B Add equimolar amount of Dianhydride Monomer (e.g., PMDA) portion-wise A->B C Stir under inert atmosphere (e.g., N₂) at room temperature for several hours B->C D Cast the poly(amic acid) solution onto a glass substrate C->D E Thermal Imidization: Stepwise heating in a vacuum oven (e.g., 100°C, 200°C, 300°C) D->E F Chemical Imidization (Alternative): Add dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) D->F G Peel off the polyimide film E->G F->G H Characterize: - FTIR (disappearance of amic acid peaks) - TGA (thermal stability) - DSC (glass transition temperature) - Tensile testing (mechanical properties) G->H

Caption: General workflow for polyimide synthesis.

Protocol: Conceptual Synthesis of a Polyimide with a Pendant 4-(Piperidin-4-ylmethyl)pyridine Moiety

This protocol describes a hypothetical two-step polymerization to create a polyimide with the target molecule as a pendant group. This would first require modification of the piperidine nitrogen to create a diamine monomer.

Part 1: Synthesis of a Diamine Monomer (Illustrative)

A precursor diamine would need to be synthesized. For example, the piperidine nitrogen could be reacted with two molecules of a protected aminophenol, followed by deprotection.

Part 2: Polyimide Synthesis

Materials:

  • Synthesized diamine monomer containing the 4-(Piperidin-4-ylmethyl)pyridine moiety

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Formation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer (0.1 mol) in anhydrous NMP.

  • Dianhydride Addition: Gradually add an equimolar amount of PMDA (0.1 mol) to the stirred solution. The reaction is exothermic, so the addition should be slow to maintain the temperature below 30 °C.

  • Polymerization: Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the glass plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to complete the imidization process.

  • Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled off the glass substrate.

Characterization of the Polyimide Film:

  • FTIR Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.[6]

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature and assess the thermal stability of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[7]

  • Mechanical Testing: To evaluate the tensile strength and elongation at break of the polyimide film.[7]

Conclusion: A Building Block for Future Materials

This compound represents a versatile and promising building block for the creation of a new generation of functional materials. Its unique combination of a rigid coordinating group and a flexible aliphatic ring system opens up a vast design space for material scientists. The protocols and conceptual frameworks presented here, based on established principles of coordination and polymer chemistry, provide a solid foundation for researchers to explore the potential of this intriguing molecule. Further research into its use in creating porous MOFs for gas separation, catalytic coordination polymers, and high-performance polyimides is highly encouraged and is expected to yield materials with novel and valuable properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Piperidin-4-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Overview of Synthetic Strategies

The synthesis of 4-(piperidin-4-ylmethyl)pyridine derivatives is a critical task in medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1][2] The optimization of reaction conditions is paramount to ensure high yield, purity, and scalability. This guide provides practical, field-tested advice to overcome common synthetic challenges.

The primary synthetic routes to this scaffold can be broadly categorized into three main strategies, each with its own set of advantages and potential pitfalls:

  • Route A: Reductive Amination: Coupling a piperidine derivative (e.g., piperidin-4-one or a 4-aminopiperidine) with a pyridine-4-carboxaldehyde derivative, followed by reduction of the intermediate imine or enamine. This is one of the most versatile and common methods.[3]

  • Route B: Pyridine Ring Hydrogenation: Catalytic hydrogenation of a precursor like 4-(pyridin-4-ylmethyl)pyridine to reduce the pyridine ring to a piperidine ring. This method is effective but sensitive to catalyst choice and substrate functional groups.[2][4]

  • Route C: Nucleophilic Substitution: Direct alkylation of piperidine with a 4-(halomethyl)pyridine, such as 2-chloro-4-(chloromethyl)pyridine. This is a straightforward approach but can be complicated by over-alkylation and side reactions.[5]

The following sections are designed to address specific issues you may encounter with these synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for a large-scale synthesis?

A1: For large-scale manufacturing, Route A (Reductive Amination) often provides the best balance of efficiency, safety, and cost-effectiveness. The use of reagents like 2-picoline borane or catalytic hydrogenation for the reduction step is highly scalable and avoids the high pressures and potentially pyrophoric catalysts associated with direct pyridine hydrogenation.[6] Route C (Nucleophilic Substitution) can also be viable if the starting materials are readily available and side reactions can be controlled, as demonstrated in some patented procedures.[5]

Q2: What is the best N-protecting group for the piperidine ring during these syntheses?

A2: The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is the most common and versatile choice. It is stable to a wide range of non-acidic conditions, including reductive amination and many catalytic reactions. It is easily removed with mild acid (e.g., TFA, HCl in dioxane).

  • Cbz (carboxybenzyl): Useful if you plan subsequent reactions that are sensitive to acid. Cbz is stable to acidic conditions but can be removed by catalytic hydrogenation (H₂/Pd-C), which can sometimes be performed concurrently with other reduction steps.

  • Benzyl (Bn): A robust protecting group, but its removal often requires harsher hydrogenolysis conditions (catalytic hydrogenation) or strong oxidizing agents, which might not be compatible with other functional groups on your molecule.[7]

Q3: Can I synthesize the target compound without a protecting group on the piperidine nitrogen?

A3: It is possible, particularly via Route C, where piperidine itself is used as a nucleophile.[5] However, this approach carries a significant risk of side reactions. The secondary amine of the product is nucleophilic and can react with the starting 4-(halomethyl)pyridine to form a quaternary ammonium salt, leading to yield loss and purification difficulties. Using a protecting group provides much better control over the reaction.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q4: My reductive amination reaction (Route A) has stalled or shows very low conversion. What are the likely causes and solutions?

A4: This is a common and frustrating issue, often with multiple contributing factors.[8]

  • Cause 1: Inefficient Imine/Iminium Formation. The rate-limiting step in many reductive aminations is the initial condensation between the amine and the carbonyl to form the imine (or the corresponding iminium ion), which is the species that is actually reduced.

    • Solution: Ensure the reaction pH is weakly acidic (typically pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic. An acetic acid/sodium acetate buffer system is often effective.[8] For sluggish reactions, adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards imine formation by removing the water byproduct.

  • Cause 2: Incorrect Choice or Inactivity of Reducing Agent. Not all reducing agents are suitable for all substrates or conditions.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting aldehyde/ketone.[9] If using NaBH₃CN, be aware of its toxicity. NaBH(OAc)₃ is often a safer and highly effective alternative. If these fail, stronger reagents like pyridine-borane complexes can be effective, especially as they are stable in protic solvents needed for iminium formation.[6][10] Avoid using sodium borohydride (NaBH₄) directly at the start, as it will preferentially reduce the starting aldehyde before the imine has a chance to form.[9]

  • Cause 3: Steric Hindrance or Poor Nucleophilicity. If either the piperidine derivative or the pyridine aldehyde is sterically bulky, the initial condensation can be very slow. 2-aminopyridines, for example, are known to be particularly unreactive in reductive aminations.[8]

    • Solution: Increase the reaction temperature (e.g., to 50-60 °C) and reaction time. You may also need to use a higher concentration of reagents or a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group.

Troubleshooting Flowchart: Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, but Product Yield is Low check_imine->imine_yes Yes sol_ph Adjust pH to 4-6 (e.g., AcOH buffer) imine_no->sol_ph sol_water Add Dehydrating Agent (e.g., Molecular Sieves) imine_no->sol_water sol_temp Increase Temperature and/or Reaction Time imine_no->sol_temp sol_reductant Switch Reducing Agent (e.g., NaBH(OAc)3, Py-BH3) imine_yes->sol_reductant sol_degradation Check for Product Degradation or Side Reactions imine_yes->sol_degradation sol_stoich Verify Stoichiometry and Reagent Purity imine_yes->sol_stoich

Caption: Troubleshooting decision tree for low yield in reductive amination.

Q5: My pyridine hydrogenation (Route B) is giving a complex mixture of partially reduced products. How can I improve selectivity?

A5: The hydrogenation of a pyridine ring to a piperidine is a multi-step process involving di- and tetrahydro-pyridine intermediates, and achieving full, clean conversion can be challenging.[1][4]

  • Cause 1: Catalyst Poisoning or Inactivity. The nitrogen lone pair on both the starting pyridine and the product piperidine can act as a catalyst poison, inhibiting the reaction.

    • Solution: Perform the hydrogenation under acidic conditions (e.g., by adding acetic acid or HCl). Protonation of the nitrogen atom prevents it from binding to the metal catalyst surface, improving turnover. Platinum-based catalysts (like PtO₂) or rhodium-on-carbon often perform better than palladium in acidic media for this transformation.

  • Cause 2: Sub-optimal Conditions. Temperature and hydrogen pressure are critical parameters.

    • Solution: This reaction often requires forcing conditions. Increase hydrogen pressure (50-500 psi) and temperature (50-100 °C). A systematic optimization (Design of Experiments) may be necessary. For example, the hydrogenation of 4-methylpyridine to 4-methylpiperidine can achieve excellent yields at 100 °C and high pressure.[11]

Table 1: General Conditions for Pyridine Hydrogenation
ParameterRecommended RangeRationale & Notes
Catalyst PtO₂, Rh/C, Ru/COften more effective than Pd/C, especially under acidic conditions.
Catalyst Loading 5-10 mol%Higher loading may be required for deactivated substrates.
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are standard. Acetic acid improves catalyst lifetime.
Pressure (H₂) 50 - 1000 psiHigher pressure increases the rate of reduction.
Temperature 25 - 100 °CHigher temperatures may be needed but can also lead to side reactions.
Additive Acetic Acid, HClPrevents catalyst poisoning by the nitrogen lone pair.

Q6: During my nucleophilic substitution (Route C), I'm getting a significant amount of a quaternary salt byproduct. How can I avoid this?

A6: This occurs when the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of the electrophilic 4-(halomethyl)pyridine.

  • Solution 1: Control Stoichiometry. Use a large excess of the starting piperidine nucleophile (e.g., 5-10 equivalents). This statistically favors the reaction of the electrophile with the starting piperidine over the product. The excess piperidine can be removed during aqueous workup.

  • Solution 2: Slow Addition. Add the 4-(halomethyl)pyridine slowly to a solution of the piperidine. This keeps the concentration of the electrophile low at all times, minimizing the chance of it reacting with the product.

  • Solution 3: Use a Protected Piperidine. The most robust solution is to use an N-protected 4-(halomethyl)piperidine and react it with a suitable pyridine nucleophile. This completely prevents over-alkylation at the piperidine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Route A)

This protocol describes the synthesis of N-Boc-4-(pyridin-4-ylmethyl)piperidine.

  • To a round-bottom flask charged with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 eq), N-Boc-4-aminopiperidine (1.1 eq), and dichloromethane (DCM) or dichloroethane (DCE) as the solvent (approx. 0.2 M concentration).

  • Add glacial acetic acid (0.1-0.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam slightly.

  • Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Nucleophilic Substitution (Route C)

This protocol is adapted from a patented synthesis of a 2-chloro-4-(piperidinylmethyl)pyridine derivative.[5]

  • To a round-bottom flask, add piperidine (2.0 eq), potassium carbonate (K₂CO₃) (1.5 eq), and a suitable solvent like DMF or acetonitrile.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the heated piperidine solution over 1-2 hours using a syringe pump.

  • After the addition is complete, maintain the reaction at 80 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

General Synthetic Workflow Diagram

G sub_a1 Pyridine-4-carboxaldehyde imine Imine/Iminium Ion sub_a1->imine sub_a2 4-Amino/Keto-piperidine (N-Protected) sub_a2->imine sub_b 4-(Pyridin-4-ylmethyl)pyridine product 4-(Piperidin-4-ylmethyl)pyridine Derivative sub_b->product Route B Pyridine Hydrogenation (e.g., H2, PtO2, AcOH) sub_c1 4-(Halomethyl)pyridine sub_c1->product Route C Nucleophilic Substitution sub_c2 Piperidine sub_c2->product imine->product Route A Reductive Amination (e.g., NaBH(OAc)3)

Caption: Common synthetic routes to 4-(piperidin-4-ylmethyl)pyridine derivatives.

References

Technical Support Center: Purification of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride (CAS 1172465-66-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1] As a dihydrochloride salt of a molecule containing two basic nitrogen centers, its purification presents unique challenges that require specific strategies. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and batch-to-batch consistency.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: Low Purity Profile After Initial Synthesis

Question: My crude product, after synthesis and initial workup, shows multiple spots on TLC and a complex NMR spectrum. What is the most robust method for a primary, large-scale cleanup?

Answer: The most effective initial purification strategy for this molecule leverages the differential solubility of its free base versus its salt form. This is achieved through a pH-controlled liquid-liquid extraction. The core principle is to isolate your basic product from any non-basic or weakly basic impurities. At a low pH, both the pyridine and piperidine nitrogens are protonated, rendering the molecule highly water-soluble. Non-basic organic impurities can be washed away with an organic solvent. Subsequently, raising the pH deprotonates the molecule to its free base form, making it soluble in organic solvents and allowing for its extraction away from aqueous-soluble inorganic salts.[2]

This method is superior to direct chromatography of the crude salt, which can be complicated by the high polarity and on-column interactions.

Issue 2: The Purified Product is an Oil or Fails to Crystallize

Question: After purification, my product is a viscous oil or a sticky, amorphous solid. How can I obtain a crystalline, free-flowing powder?

Answer: "Oiling out" or failure to crystallize is a common problem, often caused by residual impurities (solvents, byproducts) that inhibit the formation of a crystal lattice.[3] Assuming the primary cleanup via acid-base extraction was successful, the next critical step is a carefully executed recrystallization.

Causality: The dihydrochloride salt structure is highly ordered and ionic, which strongly favors crystallization. The presence of even minor impurities disrupts this ordering. Therefore, selecting an appropriate solvent system that dissolves the product at an elevated temperature but affords low solubility upon cooling is key. A patent for a structurally similar compound, 4-piperidinyl piperidine dihydrochloride, specifies an ethanol-ether solvent system, which is an excellent starting point.[4]

Troubleshooting Steps:

  • Ensure High Purity: Before attempting recrystallization, confirm the purity of your material. If significant impurities remain, a second acid-base wash may be necessary.

  • Solvent Screening: If an ethanol/ether system is not effective, screen other solvent/anti-solvent combinations. A good "solvent" will be a polar alcohol (e.g., methanol, isopropanol), while a good "anti-solvent" will be a less polar ether (e.g., diethyl ether, MTBE) or hydrocarbon (e.g., heptane).

  • Control Cooling Rate: Rapid cooling often leads to smaller crystals or oils. Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystal formation.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, adding a "seed" crystal can help initiate crystallization.

Issue 3: Persistent Color in the Final Product

Question: My final product is off-white with a persistent yellow or brown tint. What is the source of this color and how can I remove it?

Answer: Color in pyridine-containing compounds often arises from trace amounts of highly conjugated impurities or degradation products formed during synthesis, potentially through oxidation.[5] While these impurities may be present in very small quantities, they can be highly colored.

Solution: Activated Carbon Treatment A highly effective method for removing colored impurities is treatment with activated carbon (charcoal) during recrystallization.

  • Dissolve: Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent (e.g., ethanol).

  • Treat with Carbon: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.

  • Reflux: Briefly reflux the mixture for 5-10 minutes. The carbon will adsorb the colored impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while hot to remove the carbon. This is typically done through a pad of Celite® or a fluted filter paper in a heated funnel. If the solution cools, your product will crystallize prematurely, leading to significant yield loss.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as previously described. The resulting crystals should be colorless or white.

Issue 4: Product is Hygroscopic and Difficult to Handle

Question: My purified, dry product quickly becomes sticky when exposed to air. How can I properly dry and store it?

Answer: Pyridine and its derivatives, especially in salt form, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This is a common characteristic of many water-soluble amine hydrochlorides.

Solution: Rigorous Drying and Inert Storage

  • Final Drying: After filtering the recrystallized product, dry it thoroughly under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 40-50 °C), if the compound is thermally stable, can accelerate this process.

  • Storage: The absolutely essential practice is to store the dried this compound in a tightly sealed container inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide. For long-term storage, blanketing the container with an inert gas like nitrogen or argon before sealing is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound? Pure this compound should be a white to off-white crystalline solid.[6] As a dihydrochloride salt, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol, and sparingly soluble in less polar solvents like dichloromethane, ethyl acetate, and ethers.

Q2: Can I use silica gel chromatography for purification? While possible, it is generally not the recommended primary purification method for this compound. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential irreversible adsorption.[3] If chromatography is necessary, consider these modifications:

  • Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (0.5-1%) or ammonia (in the form of 7N ammonia in methanol), to the mobile phase.[3]

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase C18 silica gel with an appropriate aqueous/organic mobile phase containing a buffer.

Q3: How do I confirm the purity and identity of my final product? A combination of analytical techniques should be used:

  • ¹H NMR: This will confirm the chemical structure and identify any organic impurities. The spectrum should be clean with correct integrations.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will provide the purity profile (as a percentage area of the main peak) and confirm the molecular weight of the parent free base.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Elemental Analysis (C, H, N, Cl): This provides definitive proof of the elemental composition and salt form, confirming it is the dihydrochloride.

Visual Guides and Diagrams

Troubleshooting_Decision_Tree Diagram 1: Purification Troubleshooting Flowchart start Crude Product Isolated check_purity Assess Purity (TLC, NMR) start->check_purity impure Significant Impurities Present check_purity->impure No pure Relatively Pure check_purity->pure Yes extraction Perform pH-Controlled Liquid-Liquid Extraction impure->extraction check_form Check Physical Form pure->check_form extraction->check_form solid Crystalline Solid check_form->solid Yes oil Oil / Gummy Solid check_form->oil No check_color Check Color solid->check_color recrystallize Perform Recrystallization oil->recrystallize recrystallize->check_color colored Colored check_color->colored Yes colorless White / Colorless check_color->colorless No charcoal Recrystallize with Activated Carbon Treatment colored->charcoal final_product Dry Under High Vacuum & Store in Desiccator colorless->final_product charcoal->final_product

Caption: A decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Purification via pH-Controlled Liquid-Liquid Extraction

This protocol is designed to separate the basic product from non-basic organic impurities.

  • Dissolution: Dissolve the crude this compound in dilute aqueous acid (e.g., 1 M HCl) to ensure full protonation.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent in which the free base is soluble but the salt is not (e.g., dichloromethane or ethyl acetate). Discard the organic layers, which contain the non-basic impurities.

  • Basification: Cool the remaining aqueous layer in an ice bath. Slowly add a strong base (e.g., 50% w/w NaOH solution) with stirring until the pH is >12. This deprotonates the dihydrochloride salt to its free base form. The free base may initially appear as an oil.

  • Free Base Extraction: Extract the basic aqueous solution three times with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a stoichiometric amount (2.2 equivalents to be safe) of concentrated HCl or a solution of HCl in a solvent (e.g., HCl in ether). The dihydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., ether), and proceed to Protocol 2 for recrystallization.

LLE_Workflow Diagram 2: pH-Controlled Extraction Workflow cluster_0 Acidic Phase (pH ~1) cluster_1 Basic Phase (pH >12) cluster_2 Final Salt Formation start 1. Dissolve Crude Salt in 1M HCl (aq) wash 2. Wash with CH2Cl2 (Removes Non-Basic Impurities) start->wash aq_layer1 3. Retain Aqueous Layer (Contains Protonated Product) wash->aq_layer1 basify 4. Basify with 50% NaOH (Forms Free Base) aq_layer1->basify Process Aqueous Layer extract 5. Extract with CH2Cl2 basify->extract org_layer 6. Retain Organic Layer (Contains Free Base) extract->org_layer dry 7. Dry & Concentrate Organic Layer org_layer->dry Process Organic Layer salt 8. Add 2.2 eq. HCl in Ethanol dry->salt precipitate 9. Filter Pure Dihydrochloride Salt salt->precipitate

Caption: Workflow for the pH-controlled liquid-liquid extraction protocol.

Protocol 2: Recrystallization from Ethanol/Diethyl Ether

This protocol is for obtaining a high-purity crystalline solid.

Table 1: Solvent System for Recrystallization

Solvent Class Example Role Rationale
Primary Solvent Ethanol Dissolves the compound when hot The polar alcohol readily dissolves the polar dihydrochloride salt at elevated temperatures.

| Anti-Solvent | Diethyl Ether | Induces precipitation when added or upon cooling | The compound has very low solubility in the less polar ether, causing it to crash out of solution. |

  • Dissolution: Place the crude dihydrochloride salt in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid is completely dissolved. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation may begin at this stage.

  • Precipitation: Once at room temperature, slowly add diethyl ether (the anti-solvent) while gently swirling until the solution becomes cloudy (the point of saturation).

  • Crystallization: Loosely cover the flask and allow it to stand undisturbed. For maximum yield, place the flask in a refrigerator or freezer (0 to -20 °C) for several hours or overnight.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the crystals under high vacuum as described in Issue 4.

References

improving the yield of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Prepared by the Senior Application Scientist Desk, December 2025

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with the causal logic behind experimental choices and to offer field-proven troubleshooting strategies to improve your yield and purity.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound is typically achieved through a pathway involving the reduction of a pyridine precursor, often preceded by the installation and followed by the removal of a nitrogen protecting group. A widely adopted strategy begins with the catalytic hydrogenation of a protected pyridine derivative, followed by deprotection and salt formation. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability and facile removal under acidic conditions.[1][2]

The general workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Protection (Optional but Recommended) cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Deprotection & Salt Formation A 4-(Pyridin-4-ylmethylene)piperidine B Boc-Protected Intermediate (tert-butyl 4-(pyridin-4-ylmethylene)piperidine-1-carboxylate) A->B Boc₂O, Base C Boc-Protected Saturated Intermediate (tert-butyl 4-(pyridin-4-ylmethyl)piperidine-1-carboxylate) B->C H₂, Catalyst (e.g., Rh/C, PtO₂) High Pressure D 4-(Piperidin-4-ylmethyl)pyridine (Free Base) C->D Acidic Deprotection (e.g., HCl in Dioxane) E Final Product 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride D->E Excess HCl

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.

Q1: My catalytic hydrogenation of the pyridine ring is slow, incomplete, or fails entirely. What are the likely causes and how can I resolve this?

Root Cause Analysis: The hydrogenation of a pyridine ring is often challenging due to its aromatic stability.[3][4] The nitrogen atom in both the pyridine substrate and the piperidine product can act as a Lewis base and bind to the metal center of the catalyst, leading to catalyst poisoning.[5][6] Several factors could be at play:

  • Catalyst Inactivity or Poisoning: The catalyst may be of low quality, expired, or poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. The product itself can also inhibit the catalyst.[5]

  • Insufficiently Forcing Conditions: Hydrogenation of pyridines often requires elevated temperature and pressure to overcome the aromatic stabilization energy.[7][8] Mild conditions may be insufficient.

  • Improper Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction. Rhodium and Ruthenium catalysts often show higher activity than Palladium for this transformation.[3]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

Solutions & Protocols:

  • Activate or Change the Catalyst:

    • Protocol: Ensure you are using a fresh, high-quality catalyst. For catalysts like Platinum Oxide (PtO₂, Adams' catalyst), pre-reduction in situ is standard. Add the catalyst to the solvent under an inert atmosphere, then introduce hydrogen and stir until the catalyst turns black before adding the substrate.

    • Insight: If catalyst poisoning is suspected, consider passing your starting material through a small plug of activated carbon or silica gel.

  • Optimize Reaction Conditions:

    • Increase Pressure and Temperature: The saturation of aromatic rings is typically performed at high pressure and temperature.[7] A common starting point is 5 bar (approx. 73 PSI) of H₂ at 40-60 °C.[4][5] If the reaction is slow, cautiously increase the pressure (e.g., to 50-80 bar) and temperature (e.g., to 80 °C), ensuring your equipment is rated for these conditions.[7]

    • Acidic Additives: The presence of acid can protonate the pyridine nitrogen, forming a pyridinium salt.[8][9] This makes the ring more electron-deficient and thus more susceptible to reduction, often allowing for milder conditions. However, this is not ideal for Boc-protected substrates, as the acid can cause premature deprotection.

  • Select a More Effective Catalyst:

    • Expertise: While Pd/C is a common hydrogenation catalyst, it can be less effective for pyridines. Rhodium-based catalysts are often superior.[3][10] A recent study highlighted the effectiveness of Rh₂O₃ under mild conditions (5 bar H₂, 40 °C).[5][6]

Catalyst Typical Loading (mol%) Typical Conditions Advantages/Disadvantages References
Pd/C 5-10%50-100 bar, 80-120 °CWidely available but often requires harsh conditions; can cause dehalogenation.[3][11]
PtO₂ (Adams') 1-5%3-5 bar, RT-50 °CEffective under milder conditions but can be expensive.[3]
Rh/C 1-5%5-70 bar, 25-80 °CHighly active for N-heterocycles; good selectivity.[10][12]
Rh₂O₃ 0.5-1%5 bar, 40 °CVery active under mild conditions for a broad scope of pyridines.[5][6]
Q2: I'm observing significant side products during the Boc deprotection step. How can I improve the selectivity and yield?

Root Cause Analysis: The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][13] The mechanism proceeds through the formation of a stable tert-butyl cation.[1][14] This cation is a potent electrophile and can cause side reactions by alkylating nucleophilic sites on your desired product or solvent, leading to impurities.

Deprotection_Mechanism cluster_main Boc Deprotection & Side Reaction A Boc-Protected Amine B Protonated Carbamate A->B H⁺ C Carbamic Acid Intermediate B->C Cleavage E tert-Butyl Cation (t-Bu⁺) B->E Cleavage D Free Amine C->D - CO₂ F Side Product (Alkylated Impurity) E->F Reacts with Nucleophile (e.g., Solvent, Substrate)

Caption: Mechanism of acidic Boc deprotection and formation of side products.

Solutions & Protocols:

  • Use a Scavenger:

    • Protocol: To prevent unwanted alkylation, add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[1] A typical protocol would be to dissolve the Boc-protected substrate in dichloromethane (DCM), add 5-10 equivalents of the scavenger, and then add the acid (e.g., TFA).

    • Insight: The scavenger is more nucleophilic than your product and will preferentially react with the tert-butyl cation, preventing the formation of impurities.

  • Optimize the Acidic Reagent and Conditions:

    • Reagent Choice: Using a solution of HCl in an ethereal solvent like 1,4-dioxane or diethyl ether is a highly effective method. The resulting amine hydrochloride salt often precipitates directly from the reaction mixture, providing a simple and efficient purification.[1]

    • Protocol (HCl in Dioxane):

      • Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

      • While stirring at 0 °C, add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).

      • Allow the reaction to warm to room temperature and stir for 1-4 hours.

      • Monitor progress by TLC or LC-MS.

      • Upon completion, the product dihydrochloride salt may precipitate. If not, add a non-polar solvent like diethyl ether or MTBE to induce precipitation.[1]

      • Isolate the solid product by filtration, wash with the non-polar solvent, and dry in vacuo.

Q3: I have a low isolated yield after the final salt formation and precipitation. What could be going wrong?

Root Cause Analysis: Low isolated yield at the final step can be due to incomplete precipitation, product loss during washing, or the formation of a highly soluble or oily product instead of a crystalline solid. The choice of solvent for precipitation and washing is critical.

Solutions & Protocols:

  • Optimize the Precipitation Solvent System:

    • Insight: The goal is to find a solvent system where your dihydrochloride salt is insoluble, but the starting material (free base) and any non-polar impurities are soluble.

    • Protocol: After ensuring the free base has been fully converted to the dihydrochloride salt (check pH is strongly acidic), concentrate the reaction mixture to remove the reaction solvent. Redissolve the residue in a polar solvent in which the salt is soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar "anti-solvent" with vigorous stirring to induce precipitation. Good anti-solvents include diethyl ether, methyl tert-butyl ether (MTBE), or acetone.[1][15]

  • Control the Crystallization Process:

    • Slow Addition: Add the anti-solvent slowly to promote the formation of larger, more easily filterable crystals rather than a fine powder or oil.

    • Cooling: After adding the anti-solvent, cooling the mixture (e.g., to 0-4 °C) will further decrease the solubility of the salt and maximize precipitation.

    • Scratching: If precipitation is slow to start, scratching the inside of the flask with a glass rod can initiate crystallization.

  • Refine the Washing Procedure:

    • Protocol: Wash the filtered solid with a small amount of the cold anti-solvent used for precipitation. This will wash away soluble impurities without dissolving a significant amount of your product. Avoid washing with the polar solvent (e.g., methanol), as this will dissolve the product.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How should I monitor the progress of the reactions? For both the hydrogenation and deprotection steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, stain with potassium permanganate to visualize the saturated piperidine ring, which will appear more readily than the starting pyridine. For LC-MS, you can directly monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • FAQ 2: Are there significant safety concerns with the catalytic hydrogenation step? Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood using specialized high-pressure equipment (e.g., a Parr shaker or autoclave) that is properly maintained and operated by trained personnel. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after the reaction when dry and exposed to air. The catalyst should be filtered carefully and kept wet with solvent (e.g., water) until it is safely disposed of.

  • FAQ 3: Can I form the dihydrochloride salt without isolating the free base first? Yes, and this is often the most efficient method. If you perform the Boc deprotection using excess HCl in a solvent like dioxane, the reaction directly yields the desired this compound salt, which can then be isolated by precipitation.[1] This "one-pot" deprotection and salt formation avoids an extra workup step to isolate the intermediate free base, often improving the overall yield.

References

Technical Support Center: 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any challenges you may encounter.

General Compound Information

This compound is a versatile intermediate used in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics.[1] Its dihydrochloride salt form generally enhances solubility and stability.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₈Cl₂N₂[2]
Molecular Weight 249.18 g/mol [2]
Appearance Off-white solid[1]
CAS Number 1172465-66-5[1]

Diagram: Chemical Structure

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature, a more conservative approach is to store it at 2-8°C, especially if the container is frequently opened and closed.[1] This is because similar compounds, like 3-(Piperidin-4-yl)pyridine dihydrochloride, are known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation over time.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong shelf life.

Q2: How should I prepare stock solutions? What solvents are recommended?

A2: As a dihydrochloride salt, the compound is expected to have good solubility in polar solvents. We recommend using high-purity, anhydrous solvents for preparing stock solutions.

  • Primary recommendations: Deionized water, methanol, ethanol, and DMSO.[4]

  • Protocol: Before preparing a large stock, perform a small-scale solubility test. For example, add a small, known amount of the compound to a specific volume of solvent and vortex to determine if it dissolves completely.

  • For biological experiments: If using DMSO, be mindful of its potential effects on cells. It is advisable to keep the final concentration of DMSO in your assay as low as possible (typically <0.5%).

Q3: How stable are solutions of this compound?

A3: The stability of the compound in solution has not been extensively reported. We recommend the following best practices:

  • Prepare fresh solutions for each experiment whenever possible.

  • If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aqueous solutions at -20°C and solutions in anhydrous organic solvents (like DMSO) at -20°C or -80°C.

  • Protect solutions from light, as the pyridine moiety can be susceptible to photodegradation.[5][6]

Q4: What are the visual signs of compound degradation?

A4: The pure compound is an off-white solid.[1] Signs of potential degradation include:

  • A noticeable change in color (e.g., to yellow or brown).

  • Clumping or "wetting" of the powder, which can indicate moisture absorption.

  • Insolubility or the presence of particulates when dissolving the compound in a recommended solvent.

If you observe any of these changes, it is advisable to verify the purity of the compound before use.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor experimental results 1. Compound degradation (loss of purity/potency).2. Inaccurate concentration of stock solution.3. Solution instability.1. Verify Purity: Assess the purity of your solid compound and stock solution using HPLC or TLC (see Section 4 for protocols). Compare with the Certificate of Analysis (CoA).2. Prepare Fresh Stock: Make a fresh stock solution from the solid compound, ensuring it is fully dissolved.3. Use Freshly Prepared Solutions: Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles.
Compound does not dissolve completely 1. Incorrect solvent choice.2. The concentration is above the solubility limit.3. The compound has degraded to a less soluble form.4. The solvent is of poor quality (e.g., contains water).1. Test Other Solvents: Try dissolving a small amount in alternative recommended solvents (water, methanol, DMSO).2. Reduce Concentration: Attempt to prepare a more dilute solution.3. Gentle Warming/Sonication: Gently warm the solution (e.g., to 37°C) or place it in a sonicator bath to aid dissolution. Be cautious with warming to avoid thermal degradation.4. Purity Check: If solubility issues persist, check the compound's purity.
Solid compound appears discolored or clumpy 1. Moisture Absorption: The compound is likely hygroscopic and has absorbed water from the atmosphere.2. Degradation: Exposure to light, air (oxidation), or heat may have occurred.1. Dry the Compound: If moisture is suspected, the compound can be dried under a high vacuum. However, this may not reverse any hydrolysis that has occurred.2. Assess Purity: It is highly recommended to perform a purity analysis (HPLC/TLC) before using a discolored or clumpy compound.3. Proper Storage: Ensure future storage is in a tightly sealed container, in a desiccator, or under an inert atmosphere at the recommended temperature.

Diagram: Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent Results start Inconsistent or Poor Experimental Results check_compound Assess Solid Compound Integrity (Color, Appearance) start->check_compound check_solution Evaluate Stock Solution (Age, Storage, Appearance) start->check_solution purity_analysis Perform Purity Analysis (HPLC/TLC) check_compound->purity_analysis prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh good_purity Purity OK purity_analysis->good_purity >95% pure bad_purity Purity Compromised (Order New Compound) purity_analysis->bad_purity <95% pure or significant impurities prepare_fresh->good_purity

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

  • Oxidation: The methylene bridge connecting the two rings is a potential site for oxidation, which could lead to the formation of a ketone.[1][9] The nitrogen atoms in both the piperidine and pyridine rings can also be oxidized to form N-oxides.

  • Photodegradation: The pyridine ring contains a π-electron system that can absorb UV light, making it susceptible to photolytic degradation, which may involve complex rearrangements or ring-opening.[5][6]

  • Hydrolysis: Although generally stable, under extreme pH conditions, the piperidine ring could potentially undergo ring-opening reactions.

  • Thermal Degradation: At high temperatures, decomposition of the molecule is expected, which could involve fragmentation at various points.

Diagram: Potential Degradation Pathways

degradation_pathways cluster_0 Potential Degradation Pathways parent 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride oxidation Oxidation Products (e.g., Ketone at methylene bridge, N-oxides) parent->oxidation photodegradation Photodegradation Products (e.g., Rearranged isomers, ring-opened products) parent->photodegradation hydrolysis Hydrolysis Products (e.g., Ring-opened piperidine) parent->hydrolysis oxidants Oxidizing Agents (e.g., H₂O₂) oxidants->oxidation light Light Exposure (UV/Visible) light->photodegradation ph Extreme pH (Acid/Base) ph->hydrolysis

Caption: Hypothesized degradation pathways under various stress conditions.

Experimental Protocols for Purity and Stability Assessment

These are general protocols that should be adapted and optimized for your specific equipment and needs.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method can be used to determine the purity of the solid compound or to monitor the stability of a stock solution over time.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for an optimal wavelength, but 254 nm or 260 nm (characteristic of the pyridine ring) is a good starting point.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and analyze the chromatogram.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • For stability studies, inject samples at different time points and compare the chromatograms for the appearance of new peaks (degradants) or a decrease in the main peak area.[10][11]

Protocol 2: Simple Stability Assessment

This protocol can provide a qualitative assessment of the compound's stability in a specific solvent.

  • Solution Preparation: Prepare a solution of the compound at a relevant concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC (as described above) to obtain a baseline chromatogram. Visually inspect the solution for clarity.

  • Storage: Store aliquots of the solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot and re-analyze it by HPLC.

  • Evaluation: Compare the chromatograms from each time point to the T=0 baseline. A stable solution will show no significant changes in the peak area of the parent compound and no appearance of new peaks. Also, note any visual changes like color change or precipitation.

By following these guidelines and protocols, researchers can ensure the quality and integrity of this compound in their experiments, leading to more reliable and reproducible results.

References

avoiding impurities in 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during its production. By understanding the root causes of impurity generation, you can implement robust control strategies to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Piperidin-4-ylmethyl)pyridine, and where do impurities typically originate?

The most prevalent and industrially scalable method for synthesizing 4-(Piperidin-4-ylmethyl)pyridine is the catalytic hydrogenation of a pyridine precursor.[1][2] This process, while efficient, is susceptible to the formation of several process-related impurities.

The primary points of impurity introduction are:

  • Incomplete Hydrogenation: The pyridine ring's aromaticity makes it stable.[2] Inadequate catalyst activity, insufficient hydrogen pressure, or suboptimal reaction time can lead to the incomplete reduction of the pyridine ring, leaving unreacted starting material or partially hydrogenated intermediates.

  • Over-reduction: Conversely, excessively harsh conditions can lead to the saturation of both aromatic rings (if a precursor with another aromatic group is used) or other sensitive functional groups.

  • Catalyst-Induced Side Reactions: The catalyst, typically a platinum-group metal like Platinum(IV) oxide (PtO₂) or Rhodium on carbon, can sometimes facilitate side reactions, especially at elevated temperatures.[3][4]

  • Starting Material Impurities: Impurities present in the initial pyridine derivative will likely carry through the synthesis or react to form new impurities.

Troubleshooting Guide: Common Impurities & Mitigation Strategies

This section addresses specific impurities that may be encountered during the synthesis of 4-(Piperidin-4-ylmethyl)pyridine and provides actionable steps for their elimination.

Issue 1: Presence of Unreacted Pyridine Starting Material in Final Product

Symptom: HPLC analysis shows a peak corresponding to the pyridine starting material. NMR may show characteristic aromatic proton signals.

Root Cause Analysis: This is a clear indication of an incomplete reaction. The hydrogenation of pyridine rings requires overcoming a significant aromatic stabilization energy.[2] The reaction may have been quenched prematurely, or the reaction conditions were not sufficiently forcing.

Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Elevating the H₂ pressure (typically 50-70 bar) can improve the rate of reduction.[3]

    • Extend Reaction Time: Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC. Continue the reaction until the starting material is consumed.

    • Increase Catalyst Loading: While not always ideal due to cost, a modest increase in the catalyst-to-substrate ratio can enhance the reaction rate.

  • Ensure Catalyst Activity:

    • Use fresh, high-quality catalyst. Heterogeneous catalysts can lose activity over time or if improperly stored.

    • Consider catalyst activation procedures if applicable. For instance, Adams' catalyst (PtO₂) is reduced in situ to its active form.[4]

  • Utilize an Acidic Medium:

    • Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen. This activation makes the ring more susceptible to reduction and can prevent the basic piperidine product from poisoning the catalyst.[3][4]

Workflow for Optimizing Pyridine Hydrogenation

Caption: A systematic workflow for troubleshooting incomplete hydrogenation reactions.

Issue 2: Formation of Piperidine Dimers or Other High Molecular Weight Species

Symptom: HPLC/MS analysis reveals peaks with masses corresponding to dimers or other oligomeric species. This can sometimes manifest as baseline noise or broad, poorly resolved peaks.

Root Cause Analysis: Certain reactive intermediates, potentially radical anions formed during electrochemical reduction methods or via side reactions on a catalyst surface, can lead to undesired dimerization.[5] While less common in standard catalytic hydrogenation, it can occur under certain conditions.

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessive temperatures which can promote side reactions. Most pyridine hydrogenations proceed well at or slightly above room temperature.

  • Purification via pH Adjustment: Many impurities can be removed by leveraging the basicity of the desired piperidine product.

    • A purification method involves dissolving the crude product in a water/organic solvent system, adjusting the pH to be acidic to move the desired amine into the aqueous phase, washing the aqueous phase to remove non-basic impurities, and then basifying the aqueous phase and extracting the pure product back into an organic solvent.[6]

Table 1: Summary of Key Impurities and Control Strategies
Impurity TypePotential SourceRecommended Analytical MethodPrevention & Control Strategy
Unreacted Starting Material Incomplete hydrogenationHPLC, GC-MS, ¹H NMRIncrease H₂ pressure, extend reaction time, use acidic solvent, ensure catalyst activity.[3][4]
Partially Hydrogenated Intermediates Sub-optimal reaction conditionsHPLC, LC-MSSame as for unreacted starting material; ensure reaction goes to completion.
Piperidine Dimers Side reactions, harsh conditionsLC-MSControl temperature; purify via acid/base extraction.[6]
Solvent Adducts Reaction with solventGC-MS, LC-MSChoose an inert solvent (e.g., alcohols, hydrocarbons); avoid reactive solvents.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH adjusted to ~2.5) is often effective.

  • Detection: UV detection at a wavelength around 254 nm or 260 nm, where the pyridine ring absorbs.[7]

  • Internal Standard: An inert, structurally similar compound that does not co-elute with the product or impurities can be used for accurate quantification.[7]

  • Sample Preparation: Dissolve a known quantity of the dihydrochloride salt in the mobile phase or a suitable diluent.

Protocol 2: Purification by Acid-Base Extraction

This robust lab-scale technique is highly effective for removing non-basic and weakly basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like toluene or ethyl acetate.

  • Acidic Wash: Add water to the solution and adjust the system's pH to an acidic value (e.g., pH 2-4) using an acid like HCl or p-toluenesulfonic acid.[6] The desired product, being a base, will protonate and move into the aqueous layer.

  • Separation: Separate the layers and discard the organic layer, which contains non-basic impurities.

  • Basification: Adjust the pH of the aqueous layer to a strongly alkaline state (e.g., pH 12-14) using a base like NaOH or KOH.[6] This deprotonates the product, making it soluble in organic solvents again.

  • Extraction: Extract the aqueous layer multiple times with fresh organic solvent.

  • Final Steps: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base. The dihydrochloride salt can then be reformed by treating with a solution of HCl in a suitable solvent like ethanol or isopropanol.

Logical Flow for Purification

Purification_Flow Crude Crude Product in Organic Solvent Acidify Add Water & Acidify (e.g., pH 3) Crude->Acidify Separate1 Separate Layers Acidify->Separate1 Aqueous Aqueous Layer (Contains Protonated Product) Separate1->Aqueous Keep Organic_Waste Organic Layer (Contains Impurities) Separate1->Organic_Waste Discard Basify Basify Aqueous Layer (e.g., pH 12) Aqueous->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Pure_Organic Organic Layer with Purified Free Base Extract->Pure_Organic Final Dry, Concentrate & Form Dihydrochloride Salt Pure_Organic->Final

Caption: Acid-base extraction workflow for purifying the final product.

By carefully controlling reaction parameters and implementing robust analytical and purification procedures, the formation of impurities in the production of this compound can be effectively managed, ensuring a final product of high purity and quality.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride and other Piperidine-based Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] This guide provides an in-depth, objective comparison of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride with other key piperidine-based intermediates. By examining their physicochemical properties, reactivity in common synthetic transformations, and applications in drug discovery, this guide aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound has emerged as a valuable intermediate in pharmaceutical research, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] Its structure, featuring a 4-substituted piperidine linked to a pyridine ring, offers a unique combination of a basic nitrogen center within the piperidine ring and a weakly basic nitrogen in the pyridine moiety. This dual character allows for diverse chemical modifications and interactions with biological targets. The dihydrochloride salt form generally enhances stability and solubility in aqueous media, although it can present challenges in certain organic transformations that require the free base.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of an intermediate dictate its handling, storage, and reactivity. Here, we compare this compound with other commonly used 4-substituted piperidine intermediates.

PropertyThis compound4-(Aminomethyl)piperidineN-Boc-4-aminomethylpiperidine4-Hydroxypiperidine
Molecular Weight 249.18 g/mol 114.19 g/mol 214.30 g/mol 101.15 g/mol
Form Off-white solidColorless to pale yellow liquidWhite to off-white solidWhite to off-white solid
pKa (Piperidine N) ~8-9 (estimated for free base)~10.5N/A (protected)~10.5
Solubility High in water, moderate in polar protic solvents (e.g., MeOH, EtOH). Limited solubility in many common aprotic organic solvents (e.g., DCM, THF, DMF) without prior neutralization.Miscible with water and polar organic solvents.Soluble in a wide range of organic solvents (DCM, THF, DMF). Insoluble in water.Soluble in water and polar organic solvents.

Key Insights:

  • Handling: The solid nature of this compound and N-Boc-4-aminomethylpiperidine offers advantages in weighing and handling compared to the liquid 4-(aminomethyl)piperidine.

  • Solubility and Reaction Setup: The dihydrochloride salt form of the title compound necessitates a neutralization step (free-basing) before use in many organic reactions, which can add a step to the workflow and potentially impact yield. In contrast, the Boc-protected derivative offers excellent solubility in a broad range of aprotic organic solvents, simplifying reaction setup. 4-(Aminomethyl)piperidine and 4-hydroxypiperidine are readily soluble in polar solvents.

  • Basicity and Nucleophilicity: The pKa of the piperidine nitrogen is a key determinant of its nucleophilicity. 4-(Aminomethyl)piperidine and 4-hydroxypiperidine are more basic than the free base of 4-(piperidin-4-ylmethyl)pyridine. The electron-withdrawing effect of the pyridine ring in the latter reduces the basicity of the piperidine nitrogen.[3] This difference in basicity can influence reaction rates in nucleophilic substitution reactions.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is ultimately determined by its performance in common synthetic reactions. This section provides a comparative analysis of 4-(Piperidin-4-ylmethyl)pyridine with other intermediates in N-acylation, N-alkylation, and Suzuki coupling reactions, supported by generalized experimental protocols.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in bioactive molecules.

Comparative Performance:

IntermediateExpected ReactivityTypical YieldKey Considerations
4-(Piperidin-4-ylmethyl)pyridine (free base) ModerateGood to ExcellentRequires prior neutralization of the dihydrochloride salt. The less basic piperidine nitrogen may lead to slightly longer reaction times compared to more basic piperidines.
4-(Aminomethyl)piperidine HighExcellentThe presence of two nucleophilic nitrogens (primary and secondary) can lead to di-acylation or a mixture of products if stoichiometry is not carefully controlled. Selective protection of one amine is often necessary.
N-Boc-4-aminomethylpiperidine High (piperidine N)ExcellentThe Boc-protected primary amine allows for selective acylation of the piperidine nitrogen.
4-Hydroxypiperidine HighExcellentThe hydroxyl group can also be acylated, requiring selective protection if only N-acylation is desired.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general procedure for the N-acylation of a piperidine intermediate with an acid chloride.

  • Materials: Piperidine intermediate (1.0 eq), acid chloride (1.1 eq), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine intermediate and base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve piperidine intermediate and base in DCM cool Cool to 0 °C start->cool add_acyl Add acid chloride cool->add_acyl react Stir at room temperature add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for the N-acylation of piperidine intermediates.

N-Alkylation

N-alkylation is another crucial reaction for introducing diversity and modulating the physicochemical properties of piperidine-containing molecules.

Comparative Performance:

IntermediateExpected ReactivityTypical YieldKey Considerations
4-(Piperidin-4-ylmethyl)pyridine (free base) ModerateGoodProne to over-alkylation to form the quaternary ammonium salt, especially with reactive alkyl halides. Reductive amination is a more controlled alternative.
4-(Aminomethyl)piperidine HighGood to ExcellentSimilar to N-acylation, the presence of two nucleophilic sites requires careful control of reaction conditions to achieve selectivity.
N-Boc-4-aminomethylpiperidine High (piperidine N)ExcellentSelective alkylation of the piperidine nitrogen is readily achieved.
4-Hydroxypiperidine HighExcellentThe hydroxyl group can also be alkylated (O-alkylation), potentially leading to a mixture of products.

Experimental Protocol: General Procedure for Reductive Amination

Reductive amination is a reliable method for the controlled N-alkylation of secondary amines.

  • Materials: Piperidine intermediate (1.0 eq), aldehyde or ketone (1.1 eq), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • To a stirred solution of the piperidine intermediate in the anhydrous solvent, add the aldehyde or ketone.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, extract the aqueous layer with the solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by flash column chromatography.[4]

DOT Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve piperidine intermediate in solvent add_carbonyl Add aldehyde/ketone start->add_carbonyl add_reducing_agent Add NaBH(OAc)₃ add_carbonyl->add_reducing_agent react Stir at room temperature add_reducing_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify product Isolated Product purify->product Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine reactants, catalyst, and base add_solvent Add degassed solvent start->add_solvent heat Heat and stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute and wash cool->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify product Isolated Product purify->product

References

A Senior Scientist's Guide to Validating the Biological Activity of 4-(Piperidin-4-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-(Piperidin-4-ylmethyl)pyridine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The 4-(Piperidin-4-ylmethyl)pyridine scaffold is a versatile pharmacophore found in compounds targeting a range of biological systems.[1][2] Its unique structural features allow it to serve as a building block for drugs aimed at neurological disorders, cancer, and inflammatory conditions.[1][3][4] This guide will focus on validating activity against three common and high-impact target classes: Histamine H3 Receptors, Acetylcholinesterase, and Lysine-Specific Demethylase 1.

Part 1: A Hierarchical Strategy for Target Validation

The journey from a newly synthesized compound to a validated lead requires a structured, multi-tiered approach. A common pitfall is advancing compounds based on a single, high-potency result from a primary screen. A robust validation cascade, as outlined below, mitigates this risk by integrating progressively more complex and physiologically relevant assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In-Vivo Validation a Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) c Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) a->c Confirm functional activity b Initial Cell Viability (e.g., MTT, CellTiter-Glo) d Target Engagement Assays (e.g., CETSA, Western Blot) b->d Confirm mechanism e Selectivity Profiling (Against related targets) c->e Assess specificity g Pharmacodynamic (PD) Models (Target modulation in tissue) d->g Confirm in-vivo target modulation f Pharmacokinetic (PK) Profiling (ADME studies) e->f Assess drug-like properties h Disease-Relevant Animal Models (Efficacy studies) f->h g->h Test for efficacy

Caption: A general workflow for validating a novel chemical entity.

Part 2: Target-Specific Validation Protocols & Comparative Analysis

The choice of validation assays is dictated entirely by the intended biological target. Below, we compare the validation pathways for three distinct target classes relevant to the 4-(Piperidin-4-ylmethyl)pyridine scaffold.

Target Class 1: G-Protein Coupled Receptors (GPCRs) - The Histamine H3 Receptor

The Histamine H3 receptor (H3R) is an inhibitory autoreceptor primarily found in the central nervous system.[5] H3R antagonists block this receptor, leading to increased release of histamine and other neurotransmitters like acetylcholine, which can have pro-cognitive and wakefulness-promoting effects.[6][7] Pitolisant is a clinically approved H3R inverse agonist built on a piperidine core.[6]

Rationale for H3R as a Target: The piperidine moiety is a classic structural feature in many H3R antagonists, making this a logical target class to investigate for novel 4-(Piperidin-4-ylmethyl)pyridine derivatives.

H3R_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Histamine Vesicle PKA->Vesicle inhibits fusion Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release inhibited Histamine Histamine Histamine->H3R binds Antagonist H3R Antagonist (Test Compound) Antagonist->H3R blocks Post_Receptor H1/H2 Receptors Synaptic Cleft->Post_Receptor

Caption: Simplified signaling of the Histamine H3 autoreceptor.

Experimental Validation Workflow:

  • Primary Assay: Radioligand Binding Assay

    • Objective: To determine if the test compound binds to the H3 receptor and to quantify its binding affinity (Ki).

    • Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for H3R (e.g., [³H]-(R)-α-methylhistamine) is incubated with a source of the receptor (e.g., cell membranes from CHO cells stably expressing human H3R). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.

    • Why this first? It's a direct, sensitive, and high-throughput method to confirm physical interaction with the target protein.

  • Secondary Assay: [³⁵S]GTPγS Functional Assay

    • Objective: To determine the functional activity of the compound (i.e., is it an agonist, antagonist, or inverse agonist?).

    • Principle: H3R is a Gi/o-coupled GPCR. When an agonist binds, it causes the G-protein to exchange GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. An antagonist will block the binding of an agonist, preventing this exchange, while an inverse agonist will reduce the basal (constitutive) level of G-protein activation.[6]

    • Causality: Moving from a simple binding assay to a functional assay is critical. A compound can bind to a receptor without eliciting a functional response (or having an unintended one). This assay validates that the binding event translates into the expected downstream signaling modulation.

Data Comparison: Test Compound vs. Alternatives

CompoundH3R Binding Ki (nM)[³⁵S]GTPγS Functional ActivitySelectivity vs. H1R/H2R
Test Compound 1 25Antagonist>200-fold
Test Compound 2 15Inverse Agonist>500-fold
Pitolisant (Ref.)[6]1-5Inverse Agonist>1000-fold
Thioperamide (Ref.)[6]2-10Antagonist>500-fold
Target Class 2: Enzymes - Acetylcholinesterase (AChE)

AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a strategy used to treat the cognitive symptoms of Alzheimer's disease.[8] The piperidine ring is a key feature of donepezil, a widely prescribed AChE inhibitor.

Experimental Validation Workflow:

  • Primary Assay: Ellman's Assay

    • Objective: To quantify the inhibitory potency (IC50) of the test compound against AChE.[9]

    • Principle: This is a colorimetric assay. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically. An inhibitor will slow this reaction.

    • Self-Validation: The protocol must include a "no enzyme" control (to check for non-enzymatic substrate hydrolysis) and a "no substrate" control (to ensure the test compound doesn't interfere with the colorimetric reading).

  • Secondary Assay: Enzyme Kinetics (Lineweaver-Burk Plot)

    • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Principle: The Ellman's assay is performed at multiple fixed concentrations of the inhibitor while varying the concentration of the substrate (ATCh). Plotting the inverse of the reaction velocity against the inverse of the substrate concentration (a Lineweaver-Burk plot) reveals the inhibition mechanism.[1]

    • Expertise: Understanding the mechanism is crucial for lead optimization. A competitive inhibitor, which binds to the same active site as the natural substrate, may be preferred for its direct and often more potent action.[1]

Detailed Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE Solution: Human recombinant AChE diluted in PB to achieve a final concentration of 0.02 U/mL.

    • ATCh Solution: 10 mM Acetylthiocholine iodide in PB.

    • DTNB Solution: 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in PB.

    • Test Compound: Serial dilutions in DMSO, then further diluted in PB. Ensure final DMSO concentration is <0.5%.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of PB

      • 20 µL of DTNB solution

      • 10 µL of test compound solution (or vehicle control)

      • 10 µL of AChE solution

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCh solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Target Class 3: Epigenetic Modulators - Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in gene expression regulation and is a validated target in certain cancers.[10][11] Notably, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have been reported as potent LSD1 inhibitors.[10][11]

Experimental Validation Workflow:

  • Primary Assay: In Vitro Enzymatic Assay

    • Objective: To determine the IC50 of the compound against purified LSD1 protein.

    • Principle: A common method involves a coupled-enzyme system. LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing formaldehyde. This formaldehyde is then detected by a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic or colorimetric probe (e.g., Amplex Red).

    • Rationale: This biochemical assay provides a clean, direct measure of target inhibition without the complexity of a cellular environment.

  • Secondary Assay: Cellular Target Engagement & Phenotypic Response

    • Objective: To confirm that the compound inhibits LSD1 in a cellular context and produces the desired biological outcome.

    • Method 1 (Target Engagement): Western Blotting. Treat cancer cells (e.g., leukemia cell lines) with the test compound.[11] Harvest lysates and probe for the target histone mark, H3K4me2. A potent inhibitor should cause an increase in the global levels of H3K4me2.[11]

    • Method 2 (Phenotypic Response): Cell Proliferation Assay. Treat relevant cancer cell lines with the compound for 48-72 hours and measure cell viability using an MTT or similar assay. Potent LSD1 inhibitors are expected to strongly inhibit the proliferation of sensitive cancer cells.[3][11]

Data Comparison: Test Compound vs. Alternatives

CompoundLSD1 IC50 (nM)H3K4me2 Increase (Western Blot)Leukemia Cell Line (MV4-11) EC50 (nM)
Test Compound 3 50+++350
Known LSD1 Inhibitor 29+++280[11]
Inactive Analog >10,000->10,000

Part 3: Conclusion and Future Directions

The validation of a 4-(Piperidin-4-ylmethyl)pyridine derivative's biological activity is a systematic process that demands more than a single data point. By employing a hierarchical approach—starting with direct target interaction assays, progressing to functional and mechanistic studies in cells, and culminating in in-vivo models—researchers can build a comprehensive and compelling data package. The key is to continuously challenge the hypothesis with orthogonal assays. A compound that demonstrates potent binding affinity must also show functional antagonism, cellular target engagement, and a relevant phenotypic effect. This rigorous, self-validating methodology ensures that only the most promising candidates, with a clear and verifiable mechanism of action, are advanced in the drug discovery pipeline.

References

A Researcher's Guide to the In Vitro Comparative Analysis of 4-(Piperidin-4-ylmethyl)pyridine Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the modulation of histone methylation patterns has emerged as a promising therapeutic strategy for a variety of diseases, most notably cancer.[1][2][3] Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a critical role in this regulatory network by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby influencing gene expression.[1][2][4] The overexpression of LSD1 has been implicated in several malignancies, making it a compelling target for therapeutic intervention.[2][5] This guide provides a comprehensive in vitro comparative study of a series of analogs based on the 4-(piperidin-4-ylmethyl)pyridine scaffold, which has shown considerable promise in the development of potent and selective LSD1 inhibitors.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics, medicinal chemistry, and oncology. We will delve into the structure-activity relationships (SAR) of these analogs, present their comparative inhibitory potencies, and provide detailed protocols for the in vitro assays crucial for their evaluation. Our objective is to offer a scientifically rigorous and practical resource that not only presents data but also explains the rationale behind the experimental design, thereby empowering researchers to advance their own discovery programs.

The 4-(Piperidin-4-ylmethyl)pyridine Scaffold: A Privileged Motif for LSD1 Inhibition

The 4-(piperidin-4-ylmethyl)pyridine core has been identified as a key pharmacophore in the design of LSD1 inhibitors. This structural motif is often part of a larger molecular framework that engages with the active site of the LSD1 enzyme. The piperidine ring and the pyridine moiety contribute to the overall binding affinity and selectivity of the compounds. A notable example is the structurally related 3-(piperidin-4-ylmethoxy)pyridine scaffold, which has been extensively studied and shown to produce highly potent LSD1 inhibitors.[2][3]

The development of analogs based on this scaffold aims to optimize several key parameters:

  • Potency: Achieving low nanomolar inhibition of LSD1 is a primary objective.

  • Selectivity: High selectivity against related enzymes, such as monoamine oxidases A and B (MAO-A and MAO-B), is crucial to minimize off-target effects, as these enzymes also belong to the FAD-dependent amine oxidase family.[2]

  • Drug-like Properties: Modifications to the core structure are made to improve physicochemical properties, metabolic stability, and cell permeability.

Comparative In Vitro Performance of 3-(Piperidin-4-ylmethoxy)pyridine Analogs

The following table summarizes the in vitro inhibitory activity of a selection of 3-(piperidin-4-ylmethoxy)pyridine analogs against human recombinant LSD1. The data presented here is derived from a seminal study by Zheng et al. (2016) and serves as a paradigm for the evaluation of this class of compounds.[2]

Compound IDR5 SubstituentR6 SubstituentLSD1 Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (LSD1 vs MAO-A)Selectivity (LSD1 vs MAO-B)
5 HH2300>50>50>21.7>21.7
16 4-CNH3018.2>50607>1667
17 4-MeH29>50>50>1724>1724
22 4-FH467.5>50163>1087
24 Pyridin-3-ylH3200----
26 4-Methylpyridin-3-ylH380----
41 Benzene core-4900----
42 Piperidin-3-ylmethoxy-650----
43 -NH- linker-1200----

Data extracted from Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS medicinal chemistry letters, 7(1), 10-15.[2]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights:

  • Importance of the Pyridine Core: Replacement of the pyridine core with a benzene ring (compound 41 ) leads to a significant drop in potency, highlighting the crucial role of the pyridine nitrogen in interacting with the enzyme.[2]

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the 5-phenyl ring (R5) dramatically influence inhibitory activity. Small, electron-withdrawing groups like cyano (in compound 16 ) and small alkyl groups like methyl (in compound 17 ) at the 4-position result in highly potent inhibitors with Ki values in the low nanomolar range.[2]

  • Linker and Piperidine Isomerism: Altering the ether linkage to an amine (-NH-) in compound 43 or changing the substitution pattern on the piperidine ring from 4-yl to 3-yl (compound 42 ) is detrimental to the inhibitory activity.[2]

  • Selectivity: The most potent compounds, 16 and 17 , also exhibit excellent selectivity against MAO-A and MAO-B, a critical feature for a viable drug candidate.[2]

Experimental Methodologies for In Vitro Evaluation

The cornerstone of a comparative study is a robust and reproducible set of in vitro assays. Here, we detail the protocol for a widely used fluorescence-based LSD1 inhibitor screening assay.

LSD1 Inhibitor Screening Assay (Fluorescence-Based)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a di-methylated histone H3 peptide substrate.[6][7] The H₂O₂ then reacts with a fluorogenic substrate in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The decrease in fluorescence intensity is proportional to the inhibition of LSD1 activity.[6]

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3K4 peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Fluorogenic substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds (4-(piperidin-4-ylmethyl)pyridine analogs)

  • Positive control inhibitor (e.g., tranylcypromine)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the di-methylated H3K4 peptide substrate to their optimal working concentrations in assay buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of the diluted LSD1 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the demethylation reaction by adding 10 µL of the diluted H3K4 peptide substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Prepare a detection reagent mixture containing HRP and the fluorogenic substrate in assay buffer.

    • Add 25 µL of the detection reagent to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

    • The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Causality Behind Experimental Choices:

  • Fluorescence-based detection: This method is chosen for its high sensitivity, simplicity, and suitability for high-throughput screening, avoiding the need for radioactivity or complex chromatographic steps.[6][8]

  • Peptide Substrate: A di-methylated H3K4 peptide is used as it is a known physiological substrate for LSD1, ensuring the biological relevance of the assay.

  • Inclusion of MAO Selectivity Assays: Testing against MAO-A and MAO-B is imperative due to the structural and mechanistic similarities between LSD1 and MAOs. This ensures that the identified inhibitors are selective for the intended target, which is a critical aspect of drug development.[2]

Alternative and Confirmatory In Vitro Assays

While the fluorescence-based assay is excellent for primary screening, it is crucial to validate findings using orthogonal methods to rule out potential artifacts such as compound interference with the detection system.[9]

  • Antibody-Based Assays (e.g., DELFIA): These assays utilize specific antibodies to detect the demethylated product and can be performed in a microplate format.[9]

  • Mass Spectrometry-Based Assays: These methods directly measure the change in mass of the substrate upon demethylation, offering a label-free and highly sensitive approach.[9]

  • Radioactive Assays: These assays use a radiolabeled substrate (e.g., ³H-labeled methylated histone) and measure the release of radiolabeled formaldehyde.[10]

Visualizing the Molecular Landscape

To better understand the processes described, the following diagrams illustrate the LSD1 catalytic mechanism and the experimental workflow of the inhibitor screening assay.

LSD1_Mechanism cluster_0 LSD1 Active Site H3K4me2 Dimethylated Histone H3K4 LSD1_FAD LSD1-FAD H3K4me2->LSD1_FAD Substrate Binding Imine_Intermediate Imine Intermediate LSD1_FAD->Imine_Intermediate Oxidation LSD1_FADH2 LSD1-FADH2 H3K4me1 Monomethylated Histone H3K4 Imine_Intermediate->H3K4me1 Hydrolysis Formaldehyde Formaldehyde Imine_Intermediate->Formaldehyde Release LSD1_FADH2->LSD1_FAD Reoxidation H2O2 H₂O₂ LSD1_FADH2->H2O2 O2 O₂ O2->LSD1_FADH2

Caption: Catalytic mechanism of LSD1-mediated histone demethylation.

Inhibitor_Screening_Workflow Start Start Compound_Plate Prepare serial dilutions of test compounds Start->Compound_Plate Assay_Plate Dispense compounds into 384-well plate Compound_Plate->Assay_Plate Add_Enzyme Add LSD1 enzyme Assay_Plate->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add H3K4me2 substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Detection_Reagent Add HRP and fluorogenic substrate Incubation->Add_Detection_Reagent Read_Plate Measure fluorescence Add_Detection_Reagent->Read_Plate Data_Analysis Calculate % inhibition and IC50/Ki values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorescence-based LSD1 inhibitor screening assay.

Conclusion and Future Directions

The 4-(piperidin-4-ylmethyl)pyridine scaffold and its analogs represent a promising class of LSD1 inhibitors. The in vitro data clearly demonstrates that subtle structural modifications can lead to significant improvements in potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of these and other potential epigenetic modulators.

Future research in this area should focus on:

  • Elucidating Binding Modes: Co-crystallization of these inhibitors with LSD1 will provide invaluable structural insights for rational drug design.

  • Cell-Based Assays: Moving beyond biochemical assays to cellular models is essential to confirm target engagement and assess the impact on histone methylation marks and gene expression in a more physiological context.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo studies to evaluate their pharmacokinetic properties, safety, and anti-tumor efficacy in relevant animal models.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to advance the development of novel epigenetic therapies for the benefit of patients worldwide.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-4-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-(piperidin-4-ylmethyl)pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in its interaction with a range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure can profoundly influence its pharmacological profile, transforming it from a potent histamine H3 receptor antagonist to a selective muscarinic M1 receptor agonist or an effective anti-inflammatory agent.

The Core Architecture: Understanding the Pharmacophore

The 4-(piperidin-4-ylmethyl)pyridine core consists of a piperidine ring linked to a pyridine ring through a methylene bridge. This arrangement provides a unique three-dimensional structure and a combination of basic and aromatic functionalities that are key to its biological activity. The primary points for chemical modification, which dictate the therapeutic application, are the piperidine nitrogen (N1), the pyridine ring, and substituents on the piperidine ring itself.

Comparative Analysis of Therapeutic Applications

The utility of the 4-(piperidin-4-ylmethyl)pyridine scaffold is best illustrated by comparing the SAR for its different biological targets.

Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of the H3R are being investigated for their potential in treating cognitive disorders and sleep-wake disturbances.[2]

Key SAR Insights:

  • Piperidine Nitrogen (N1) Substitution: This is a critical determinant of H3R antagonist activity. Attachment of a substituted aniline amide via a linker to the piperidine nitrogen has been shown to yield potent compounds.[3] The nature and length of this linker, as well as the substitution pattern on the aniline ring, significantly impact potency and selectivity.

  • Piperidine Ring Modifications: The piperidine ring itself is a crucial element for dual H3/σ1 receptor affinities.[4]

  • Pyridine Ring Substitution: While less explored for H3R antagonists, modifications to the pyridine ring can influence physicochemical properties and metabolic stability.

Table 1: Comparative Activity of 4-(Piperidin-4-ylmethyl)pyridine Derivatives as Histamine H3 Receptor Antagonists

Compound IDN1-Piperidine SubstituentLinker LengthAniline SubstitutionhH3R Ki (nM)Reference
Compound A Phenylacetamide2 methylene units4-Chloro7.70[5]
Compound B Benzofuran-2-ylmethyl--12.5[6]
Compound C Phenylacetamide2 methylene unitsUnsubstituted1531[5]

This table is a representative compilation based on available data and is intended for comparative purposes.

Muscarinic M1 Receptor Agonists

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[7]

Key SAR Insights:

  • Piperidine Nitrogen (N1) Substitution: For M1 agonism, the substituent on the piperidine nitrogen is crucial for achieving selectivity and potency. For instance, a 1'- (2-methylbenzyl) group has been incorporated into potent M1 allosteric agonists.[8]

  • Modifications of the Pyridine Ring: The pyridine ring can be replaced with other heterocyclic systems to modulate activity.

  • Allosteric Modulation: Many potent M1 agonists derived from this scaffold act as allosteric modulators, binding to a site distinct from the orthosteric acetylcholine binding site.[8]

Table 2: Comparative Activity of 4-(Piperidin-4-ylmethyl)pyridine Analogues as Muscarinic M1 Receptor Agonists

Compound IDCore Scaffold ModificationN1-Piperidine SubstituentM1 Receptor Activity (EC50/IC50)Reference
TBPB Benzimidazolone fused to piperidine1'-(2-methylbenzyl)Allosteric Agonist[8][9]
GSK1034702 Benzimidazolone fused to piperidine1-(oxan-4-yl)Bitopic Agonist[10][11]

This table is a representative compilation based on available data and is intended for comparative purposes.

Anti-inflammatory Agents

Derivatives of the 4-(piperidin-4-ylmethyl)pyridine scaffold have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators.

Key SAR Insights:

  • Substitution on the Pyridine Ring: The introduction of specific substituents on the pyridine ring can enhance anti-inflammatory activity.

  • Piperidine Ring Modifications: Alterations to the piperidine ring can influence the anti-inflammatory profile. For example, the synthesis of novel piperidin-4-one imine derivatives has yielded compounds with both antioxidant and anti-inflammatory activity.[12]

Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives

Compound SeriesKey Structural FeatureIn Vitro Anti-inflammatory Activity (IC50)In Vivo ModelReference
Pyridines (7a-f) Chalcone-derived7a: 76.6 µM (NO inhibition)LPS-stimulated RAW 264.7 macrophages[13]
Pyrimidines (9a-e) Chalcone-derived9d: 88.7 µM (NO inhibition)LPS-stimulated RAW 264.7 macrophages[13]
Piperidin-4-one imines Imine functional groupCompound 2: 71.3% inhibition (protein denaturation)-[12]

This table is a representative compilation based on available data and is intended for comparative purposes.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are representative of the methodologies used to synthesize and evaluate the biological activity of 4-(piperidin-4-ylmethyl)pyridine derivatives.

General Synthesis of a 4-(Piperidin-4-ylmethyl)pyridine Derivative

This protocol describes a general method for the synthesis of a 2-chloro-4-(piperidin-4-ylmethyl)pyridine derivative.

Step-by-Step Methodology:

  • Chlorination of 4-methylpyridine: To a solution of 2-amino-4-methylpyridine in an appropriate acid, a solution of sodium nitrite in water is added dropwise to yield a white solid product. This solid is then treated with phosphorus oxychloride (POCl3) to produce 2-chloro-4-methylpyridine.

  • Chlorination of the methyl group: 2-chloro-4-methylpyridine is reacted with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator to yield 2-chloro-4-(chloromethyl)pyridine.

  • Condensation with Piperidine: 2-chloro-4-(chloromethyl)pyridine is condensed with piperidine in a suitable solvent such as DMF with a base like potassium carbonate at an elevated temperature (e.g., 80°C) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The pH is adjusted to 8-9, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the final product, which may be further purified by chromatography if necessary.

Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the H3 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 cells) are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound in a suitable assay buffer.

  • Equilibration: The binding reaction is allowed to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value of the test compound is calculated from the competition binding data.

Muscarinic M1 Receptor Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the M1 receptor, leading to an increase in intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the human M1 receptor (e.g., CHO cells) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound at various concentrations is added to the cells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value of the test compound is determined from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context of these compounds' actions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Histamine H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP Histamine Histamine Histamine->H3R binds PKA PKA Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release leads to

Experimental Workflow for a Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes add_reagents Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep_membranes->add_reagents incubate Equilibrate Binding (e.g., 60 min at 25°C) add_reagents->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate Ki/IC50) measure->analyze end End analyze->end

Conclusion

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a testament to the power of subtle chemical modifications in tailoring the pharmacological properties of a molecule. Its ability to serve as a foundation for potent and selective ligands for diverse targets such as the histamine H3 receptor, the muscarinic M1 receptor, and inflammatory mediators underscores its significance in modern drug discovery. The comparative analysis presented in this guide highlights the key structural determinants for each activity profile, providing a valuable resource for the rational design of novel therapeutics. The detailed experimental protocols further equip researchers with the practical knowledge to synthesize and evaluate these promising compounds. As our understanding of the intricate SAR of this versatile scaffold continues to evolve, so too will its potential to yield new and improved treatments for a wide range of diseases.

References

In Vivo Efficacy of Novel Therapeutics Synthesized from 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and specific therapeutic agents is a cornerstone of modern drug discovery. In this landscape, the selection of a versatile chemical scaffold is paramount. 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride has emerged as a privileged starting material, providing a robust framework for the synthesis of a diverse array of bioactive compounds. Its inherent structural features, including the basic piperidine nitrogen and the pyridine ring, offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the in vivo efficacy of compounds synthesized from this versatile scaffold, with a focus on oncology, neurodegenerative diseases, and inflammation. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a critical overview of the therapeutic potential of this class of compounds.

I. The 4-(Piperidin-4-ylmethyl)pyridine Scaffold: A Gateway to Bioactivity

The 4-(piperidin-4-ylmethyl)pyridine moiety is a key structural motif in medicinal chemistry. The piperidine ring, a saturated heterocycle, can adopt various low-energy conformations, allowing it to interact favorably with a wide range of biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, facilitating ionic interactions with acidic residues in protein binding pockets. The pyridine ring, an aromatic heterocycle, can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions. This combination of features makes the 4-(piperidin-4-ylmethyl)pyridine scaffold an excellent starting point for the design of enzyme inhibitors, receptor antagonists, and other targeted therapies.

II. Comparative In Vivo Efficacy in Oncology

The 4-(piperidin-4-ylmethyl)pyridine scaffold has proven to be particularly fruitful in the development of novel anticancer agents, most notably as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.

A. LSD1 Inhibitors: A Case Study

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes. Its overexpression is associated with poor prognosis in several cancers, making it an attractive therapeutic target.

A series of 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been synthesized and evaluated as potent and selective LSD1 inhibitors.[1] While extensive in vivo comparative data for multiple derivatives is not yet publicly available, the potent in vitro activity of these compounds has prompted their evaluation in preclinical animal models. For instance, potent LSD1 inhibitors have been shown to strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while exhibiting negligible effects on normal cells.[1]

In a study of pyrrolo[2,3-c]pyridines as reversible LSD1 inhibitors, the piperidin-4-ylmethyl group was identified as a crucial substituent for achieving high potency.[2] One of the lead compounds, 46 (LSD1-UM-109) , demonstrated an IC50 value of 3.1 nM in inhibiting LSD1 enzymatic activity and inhibited cell growth with IC50 values of 0.6 nM in the MV4;11 acute leukemia cell line and 1.1 nM in the H1417 small-cell lung cancer cell line.[2]

Another novel pyridine derivative, compound H42 , has shown promising in vivo anticancer activity in an ovarian cancer xenograft model.[3][4] This compound inhibited ovarian cancer cell proliferation with IC50 values of 0.87 μM (SKOV3) and 5.4 μM (A2780) and was shown to repress cancer progression in a human ovarian cancer cell xenograft model without obvious toxicity.[3][4]

Table 1: Comparative Efficacy of Pyridine Derivatives in Oncology

CompoundCancer TypeIn Vitro Potency (IC50/EC50)In Vivo ModelKey In Vivo Efficacy MetricReference
LSD1 Inhibitors (General Class) Leukemia, Solid TumorsEC50 as low as 280 nMNot specified in abstractPotent cell proliferation inhibition[1]
46 (LSD1-UM-109) Acute Leukemia, Small-Cell Lung Cancer0.6 nM (MV4;11), 1.1 nM (H1417)Not specified in abstractPotent cell growth inhibition[2]
Compound H42 Ovarian Cancer0.87 μM (SKOV3), 5.4 μM (A2780)Human ovarian cancer cell xenograftRepression of cancer progression[3][4]
B. Experimental Protocol: Ovarian Cancer Xenograft Model

The following is a generalized protocol for evaluating the in vivo efficacy of a test compound, such as a derivative of 4-(piperidin-4-ylmethyl)pyridine, in a human ovarian cancer cell xenograft model.

  • Cell Culture: Human ovarian cancer cells (e.g., SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of 5 x 10^6 SKOV3 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. The test compound is administered daily via intraperitoneal injection or oral gavage at a predetermined dose. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.

  • Toxicity Assessment: Body weight is monitored as an indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

Diagram 1: Workflow for In Vivo Anticancer Efficacy Testing

G cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Data Analysis A Culture Ovarian Cancer Cells (e.g., SKOV3) C Subcutaneous Injection of Cancer Cells into Nude Mice A->C B Prepare Test Compound (e.g., Pyridine Derivative) F Administer Test Compound or Vehicle B->F D Monitor Tumor Growth C->D E Randomize Mice into Treatment & Control Groups D->E E->F G Measure Tumor Volume and Body Weight F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Perform Histopathological Analysis of Tumors & Organs H->I

Caption: Workflow for assessing the in vivo anticancer efficacy of a test compound.

III. Comparative In Vivo Efficacy in Alzheimer's Disease

The neuroprotective potential of compounds derived from the 4-(piperidin-4-ylmethyl)pyridine scaffold is an emerging area of research. Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles.

A pyridine amine derivative, PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide) , has demonstrated efficacy in a transgenic mouse model of AD.[5] In the Morris water maze test, a widely used assay for spatial learning and memory, APP/PS1 AD model mice treated with PAT showed significantly improved memory and cognitive ability.[5] This suggests that compounds derived from a pyridine backbone have the potential to ameliorate the cognitive deficits associated with AD.

Table 2: Efficacy of a Pyridine Derivative in an Alzheimer's Disease Model

CompoundIn Vivo ModelBehavioral AssayKey In Vivo Efficacy MetricReference
PAT APP/PS1 AD MiceMorris Water MazeSignificant improvement in memory and cognitive ability[5]
A. Experimental Protocol: Morris Water Maze

The Morris water maze is a standard behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface.

  • Acquisition Phase: Mice are trained to find the hidden platform over several days. Each trial starts with the mouse being placed in the pool at a different starting position. The time it takes for the mouse to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treated and control groups.

Diagram 2: Morris Water Maze Experimental Workflow

G A Acclimatize APP/PS1 Mice to Test Room B Acquisition Phase: Train Mice to Find Hidden Platform (4-5 days) A->B C Record Escape Latency for Each Trial B->C D Probe Trial: Remove Platform C->D E Record Time Spent in Target Quadrant D->E F Analyze Data: Compare Treated vs. Control Groups E->F

Caption: Workflow for the Morris water maze behavioral test.

IV. Comparative In Vivo Efficacy in Inflammation

The anti-inflammatory properties of piperidine-containing compounds have been well-documented. Derivatives of 4-(piperidin-4-ylmethyl)pyridine are being investigated for their potential to treat inflammatory disorders.

A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compound 6e as a potent anti-inflammatory agent.[6] In a xylene-induced ear edema model in mice, compound 6e displayed more potent in vivo anti-inflammatory activity than the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[6]

Furthermore, a study on 1,4-dihydropyridine derivatives demonstrated that compound 4 exhibited significant anti-inflammatory effects in an acute lung injury (ALI) model in mice.[7] This compound was shown to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), as well as decrease leukocyte migration and exudation.[7]

Table 3: Comparative Efficacy of Piperidine Derivatives in Inflammation Models

CompoundIn Vivo ModelKey In Vivo Efficacy MetricComparisonReference
Compound 6e Xylene-induced ear edema in miceMore potent anti-inflammatory activityMore potent than ibuprofen[6]
Compound 4 (1,4-DHP derivative) Acute lung injury in miceReduction of pro-inflammatory mediators, leukocyte migration, and exudationNot specified[7]
A. Experimental Protocol: Xylene-Induced Ear Edema in Mice

This is a common acute inflammation model used to screen for anti-inflammatory drugs.

  • Animal Model: Male Kunming mice are typically used.

  • Treatment: Mice are pre-treated with the test compound or a reference drug (e.g., ibuprofen) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Evaluation of Edema: After a specific period (e.g., 15-30 minutes), mice are euthanized, and circular sections are removed from both ears using a cork borer. The weight of the ear punches is measured.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage of inhibition of edema by the test compound is calculated as: [1 - (mean edema of treated group / mean edema of control group)] × 100%.

V. Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutics with diverse pharmacological activities. The compounds derived from this scaffold have demonstrated promising in vivo efficacy in preclinical models of cancer, Alzheimer's disease, and inflammation. The data presented in this guide highlights the potential of this chemical class and underscores the importance of further research to elucidate their mechanisms of action and to optimize their pharmacokinetic and safety profiles. Future studies should focus on conducting head-to-head in vivo comparisons of promising derivatives to identify lead candidates for clinical development. The detailed experimental protocols provided herein offer a framework for such investigations.

VI. References

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (--INVALID-LINK--)

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (--INVALID-LINK--)

  • Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. (--INVALID-LINK--)

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (--INVALID-LINK--)

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (--INVALID-LINK--)

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (--INVALID-LINK--)

  • Antitumor activity of the novel pyridine derivative. (--INVALID-LINK--)

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (--INVALID-LINK--)

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (--INVALID-LINK--)

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (--INVALID-LINK--)

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (--INVALID-LINK--)

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (--INVALID-LINK--)

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. (--INVALID-LINK--)

  • Pyridine derivatives as anti-Alzheimer agents. (--INVALID-LINK--)

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (--INVALID-LINK--)

  • Pyridine derivatives as anti-Alzheimer agents. (--INVALID-LINK--)

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (--INVALID-LINK--)

  • (PDF) Anti-inflammatory Activity of Piperlotines. (--INVALID-LINK--)

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (--INVALID-LINK--)

  • Animal Models for the Research of Alzheimer's Disease and Neurodegeneration. (--INVALID-LINK--)

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Piperidin-4-ylmethyl)pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-ylmethyl)pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system and various receptors. Its inherent structural motifs, however, also present a promiscuous binding potential, making early and thorough cross-reactivity profiling not just a regulatory requirement, but a strategic imperative. Unidentified off-target interactions are a leading cause of dose-dependent adverse drug reactions (ADRs) and late-stage clinical attrition.[1] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this important class of compounds, blending established protocols with field-proven insights to de-risk candidates and accelerate development timelines.

Part 1: The Rationale - Why Focus on This Scaffold?

The 4-(piperidin-4-ylmethyl)pyridine core contains two key pharmacophoric features: a basic piperidine nitrogen and an aromatic pyridine ring. This combination frequently interacts with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] For instance, this scaffold is found in compounds designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), where the piperidine group is crucial for enhancing selectivity and potency.[3][4] However, these same features can lead to unintended interactions with pharmacologically relevant proteins, necessitating a robust screening strategy to ensure target specificity.

Part 2: A Tiered Approach to Cross-Reactivity Profiling

A successful cross-reactivity strategy is not a single experiment but a phased, decision-driven workflow. The goal is to cost-effectively identify potential liabilities early, allowing for medicinal chemistry efforts to mitigate them before significant resources are invested.[1][5]

Workflow for Cross-Reactivity Assessment

G A Compound Synthesis (4-piperidin-4-ylmethyl pyridine scaffold) B Primary Target Assay (Confirm On-Target Potency) A->B C Broad In Vitro Safety Panel (e.g., SafetyScreen44/47) [1, 3] B->C Potent compounds proceed D Analyze Panel Hits (>50% inhibition @ 1-10 µM) C->D E Dose-Response Assays (Determine IC50/Ki for off-targets) D->E Confirmed hits F SAR Exploration (Modify scaffold to improve selectivity) E->F G Functional/Cellular Assays (Agonist vs. Antagonist vs. Allosteric) E->G F->B H Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) G->H I Preclinical Candidate Selection H->I High selectivity index

Caption: A tiered workflow for identifying and mitigating off-target effects.

Tier 1: Broad Profiling for Early Hazard Identification

In the early discovery phase, the primary objective is to cast a wide net to flag potential liabilities. The most efficient method is to use a broad in vitro safety pharmacology panel.[6][7] Companies like Eurofins Discovery (SafetyScreen™), Pharmaron, and WuXi AppTec offer standardized panels that cover 40-100 of the most common off-targets associated with clinical ADRs.[1][6][7]

  • Experimental Choice: A binding assay panel, such as the SafetyScreen44 or ICESTP Safety Panel™ 44 , is recommended.[1][5] These panels are designed to identify the highest-risk interactions early on and typically include a range of GPCRs, ion channels (including hERG), enzymes, and transporters.

  • Causality: The rationale for using a binding panel first is its cost-effectiveness and high throughput. It serves as a binary filter (binder vs. non-binder) at a single high concentration (e.g., 10 µM). A compound showing significant inhibition (>50%) at this concentration warrants further investigation.

Tier 2: Dose-Response and SAR for Lead Optimization

Hits identified in Tier 1 must be confirmed and quantified. This stage focuses on determining the potency of the off-target interaction and informing the structure-activity relationship (SAR) to improve selectivity.

  • Experimental Choice: For each confirmed hit, run a full concentration-response curve to determine the IC50 (for enzymes/functional assays) or Kᵢ (for receptor binding assays).

  • Causality: An IC50 or Kᵢ value provides a quantitative measure of potency. A critical metric derived from this is the Selectivity Index (SI) , calculated as (Off-Target IC50 / On-Target IC50). A generally accepted, though project-dependent, goal is an SI of >100-fold. This data directly guides medicinal chemists to modify the compound structure to reduce off-target affinity while maintaining on-target potency.

Tier 3: Functional Assays for Mechanistic Understanding

A binding hit does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, partial agonist, or an allosteric modulator. This distinction is critical for predicting the physiological outcome.

  • Experimental Choice: Depending on the target class, appropriate functional assays should be employed. For a GPCR hit, this could be a calcium flux assay or a cAMP assay. For an ion channel, it would be an electrophysiology (patch-clamp) study.

  • Causality: Functional data provides the mechanistic context for a binding event. For example, a compound that binds to the hERG potassium channel is of much greater concern if it functionally blocks the channel (potential cardiotoxicity) than if it has no functional effect. These studies are essential components of the preclinical safety package required by regulatory agencies like the FDA and EMA.[8][9][10]

Part 3: Comparative Analysis of Methodologies

Choosing the right assay technology is crucial for generating reliable and relevant data. Below is a comparison of common platforms used in cross-reactivity studies.

Methodology Principle Typical Application Advantages Disadvantages
Radioligand Binding Assay Competitive displacement of a known radiolabeled ligand from a receptor.[11]Gold standard for determining binding affinity (Kᵢ) for GPCRs, transporters.High sensitivity, direct measure of binding, well-established.[12]Requires radioactive materials, lower throughput, generates hazardous waste.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of enzyme activity or substrate turnover.Quantifying inhibition (IC50) of enzymes like kinases and proteases.High throughput, non-radioactive, widely available.Prone to interference, indirect measure of binding.
Fluorescence Resonance Energy Transfer (FRET) Distance-dependent energy transfer between two fluorophores.Kinase assays, protein-protein interaction assays.Homogeneous (no-wash) format, high throughput, real-time kinetics possible.Potential for compound interference (autofluorescence), requires labeled reagents.
Automated Patch Clamp (APC) Electrophysiological measurement of ion channel currents in whole cells.Gold standard for functional assessment of ion channels (e.g., hERG).High physiological relevance, detailed mechanistic data (state-dependence).Lower throughput, complex data analysis, higher cost per data point.
Tissue Cross-Reactivity (TCR) Studies Immunohistochemistry (IHC) on a panel of normal human tissues.[13]Required for biologics to identify on- and off-target binding in situ.[14]Provides anatomical context of binding, identifies potential organ toxicities.[15]Lower throughput, semi-quantitative, interpretation can be complex.

Part 4: Data Interpretation - An Illustrative Comparison

To illustrate the process, consider three hypothetical 4-(piperidin-4-ylmethyl)pyridine-based compounds developed as antagonists for a primary target, "Receptor X". All show similar on-target potency but differ in their off-target profiles.

Compound ID Receptor X (On-Target) Kᵢ (nM) Histamine H1 (Off-Target) Kᵢ (nM) hERG Channel (Off-Target) IC50 (µM) Selectivity Index (vs. H1) Interpretation & Next Steps
Compound A 525> 305Poor Selectivity. High risk of sedation due to H1 antagonism. Discard or major redesign needed.
Compound B 78502.5121Good H1 Selectivity, but hERG Liability. The hERG activity is a significant cardiotoxicity risk. Requires SAR to mitigate hERG binding.
Compound C 6> 10,000> 30> 1,667Excellent Selectivity Profile. Low risk of common off-target effects. Promising candidate for further development.

Part 5: Key Experimental Protocol - Competitive Radioligand Binding Assay

This protocol provides a standardized method for determining the binding affinity (Kᵢ) of a test compound for a specific off-target receptor.[16]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a specific radioligand for binding to a receptor preparation.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[16]

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Test Compound: Serial dilutions of the 4-(piperidin-4-ylmethyl)pyridine compound.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Workflow Diagram: Radioligand Binding Assay

G A Prepare Reagents: 1. Test Compound Dilutions 2. Radioligand Solution 3. Membrane Preparation B Plate Incubation: Add Membranes, Radioligand, and Test Compound (or Buffer or NSB Agent) to 96-well plate A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) [9] B->C D Rapid Filtration: Harvest plate contents onto glass fiber filters to separate bound from free radioligand C->D E Wash Filters (e.g., 4x with ice-cold buffer) D->E F Dry Filters & Add Scintillant E->F G Quantify Radioactivity (Counts Per Minute - CPM) using a Scintillation Counter F->G H Data Analysis: Calculate IC50 and Ki using Cheng-Prusoff equation [9] G->H

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend it in the assay buffer to a predetermined protein concentration.[16]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + NSB Agent.

    • Test Compound: Membranes + Radioligand + Test Compound (at 8-10 concentrations).

  • Incubation: Incubate the plate, typically with gentle agitation, for a time sufficient to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[16]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter disc using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[16]

Conclusion

A systematic, tiered approach to cross-reactivity profiling is indispensable when developing drugs based on the 4-(piperidin-4-ylmethyl)pyridine scaffold. By integrating broad panel screening, quantitative dose-response assays, and mechanistic functional studies, development teams can build a comprehensive safety profile. This strategy not only satisfies regulatory expectations for preclinical safety assessment but, more importantly, enables the rational design of safer, more selective medicines by identifying and engineering out potential liabilities early in the drug discovery process.[17]

References

comparing the neuroprotective effects of different 4-(piperidin-4-ylmethyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Neuroprotective Efficacy

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Within the vast landscape of medicinal chemistry, heterocyclic scaffolds, particularly those containing piperidine and pyridine rings, have emerged as privileged structures in the design of central nervous system (CNS) active compounds.[1] While the specific scaffold of 4-(piperidin-4-ylmethyl)pyridine is of significant interest, a direct comparative analysis of its analogs for neuroprotective effects is not yet robustly represented in the public scientific literature.

This guide, therefore, pivots to a broader, yet equally critical, comparative analysis. We will dissect the neuroprotective profiles of three distinct, well-characterized classes of compounds that feature the core piperidine or pyridine moiety: the natural alkaloid Piperine , the symptomatic-turned-neuroprotective agent 4-Aminopyridine , and a promising synthetic 1,4-Dihydropyridine derivative . By examining their divergent mechanisms and the experimental data that supports their efficacy, we can derive valuable insights into the structure-activity relationships that govern neuroprotection.

The Multifaceted Neuroprotectant: Piperine

Piperine, the primary alkaloid from black pepper, is a compelling example of a natural product with potent neuroprotective properties. Its chemical structure features a piperidine ring, and its therapeutic potential has been extensively studied in the context of Parkinson's disease (PD).[2]

Mechanism of Action & Experimental Evidence

Piperine's neuroprotective effects are not attributed to a single target but rather to a constellation of antioxidant, anti-inflammatory, and anti-apoptotic activities.[2]

In a well-established in vivo model, C57BL/6 mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby mimicking the pathology of Parkinson's disease.[2] Oral administration of piperine (10 mg/kg) for 15 days, including an 8-day pretreatment period, demonstrated significant neuroprotection.[2]

Key Findings:

  • Behavioral Improvement: Piperine treatment attenuated MPTP-induced motor coordination deficits, as assessed by the rotarod test, and improved cognitive function in the Morris water maze.[2]

  • Neuronal Survival: Histological analysis revealed that piperine prevented the MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons, the hallmark of dopaminergic cell death in the substantia nigra.[2]

  • Anti-inflammatory Effects: Piperine significantly reduced the number of activated microglia and the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the brains of MPTP-treated mice.[2]

  • Antioxidant and Anti-apoptotic Properties: The neuroprotective effects of piperine were also linked to a reduction in oxidative stress and the modulation of apoptotic pathways, evidenced by the maintenance of the Bcl-2/Bax ratio.[2]

These findings underscore a multi-pronged mechanism of action, making piperine a promising candidate for mitigating the complex pathology of neurodegenerative diseases.

From Symptomatic Relief to Neuroprotection: 4-Aminopyridine (Fampridine)

4-Aminopyridine (4-AP), commercially known as Fampridine in its prolonged-release formulation, is a pyridine derivative approved for the symptomatic treatment of walking disability in patients with multiple sclerosis (MS).[3] Its primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels on demyelinated axons, which enhances action potential conduction.[3] However, a growing body of evidence suggests that 4-AP possesses direct neuroprotective effects beyond its symptomatic role.[3]

Mechanism of Action & Experimental Evidence

The neuroprotective properties of 4-AP appear to be linked to its ability to modulate microglial activation and reduce inflammatory responses.

In a model of Alzheimer's disease, where amyloid-beta was injected into the hippocampus of rats, daily administration of 4-AP (1 mg/kg) suppressed microglial activation and provided neuroprotection.[3] This effect was attributed to 4-AP's ability to block the noninactivating outwardly rectifying K+ current in activated microglia, thereby reducing the production of pro-inflammatory cytokines.[3]

Further studies in a model of kainate-induced hippocampal neurotoxicity revealed robust neuroprotective effects of 4-AP. Interestingly, these effects could be blocked by the NMDA receptor antagonist MK-801, suggesting a potential interplay between potassium channel modulation and glutamatergic signaling in 4-AP's neuroprotective cascade.[3] In some experimental autoimmune encephalomyelitis (EAE) models, 4-AP has been shown to reduce retinal neurodegeneration.[3]

Multi-Target Strategy: 1,4-Dihydropyridine Analogs for Alzheimer's Disease

The 1,4-dihydropyridine (1,4-DHP) scaffold is a well-established pharmacophore, most famously associated with L-type voltage-dependent calcium channel (VDCC) blockers used in the treatment of hypertension. However, recent research has repurposed this versatile pyridine-based core to develop multi-target-directed ligands for Alzheimer's disease (AD).[4] These novel analogs combine antioxidant, anti-inflammatory, and GSK-3β inhibitory activities with their canonical calcium channel blocking properties.[4]

Mechanism of Action & Experimental Evidence

A recently synthesized family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines serves as an excellent example of this multi-target approach. These compounds were evaluated for their neuroprotective potential in various in vitro models of AD-related neurotoxicity using the SH-SY5Y human neuroblastoma cell line.[4]

Key Neuroprotective Activities:

  • Antioxidant Properties: These 1,4-DHP analogs demonstrated potent free radical scavenging activity, protecting cells from oxidative stress induced by a mixture of rotenone and oligomycin A.[4]

  • Tau Hyperphosphorylation Inhibition: Several of the synthesized compounds protected against neurotoxicity induced by okadaic acid, an agent that causes tau hyperphosphorylation, a key pathological feature of AD. This effect is likely mediated by their ability to inhibit GSK-3β.[4]

  • Calcium Homeostasis Regulation: The compounds also shielded neurons from cell death induced by high potassium concentrations, which trigger excessive calcium influx through L-type VDCCs.[4]

The most promising compounds in this series demonstrated significant neuroprotection at a concentration of 1 µM across all three toxicity models, highlighting the potential of this multi-target strategy for tackling the complex pathology of Alzheimer's disease.[4]

Comparative Analysis of Neuroprotective Profiles

FeaturePiperine4-Aminopyridine (Fampridine)1,4-Dihydropyridine Analog
Core Scaffold PiperidinePyridine1,4-Dihydropyridine
Primary Target Not definitively known (pleiotropic)Voltage-gated potassium channelsL-type voltage-dependent calcium channels
Neuroprotective Mechanisms Antioxidant, Anti-inflammatory, Anti-apoptotic[2]Anti-inflammatory (microglial modulation), potential interaction with NMDA receptor pathway[3]Antioxidant, GSK-3β inhibition, Calcium homeostasis regulation[4]
Primary Disease Model Parkinson's Disease (MPTP model)[2]Multiple Sclerosis, Alzheimer's Disease[3]Alzheimer's Disease (in vitro models)[4]
Key Advantage Broad-spectrum, natural productClinically approved, BBB penetrantMulti-target, rationally designed

Experimental Protocols

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a general method for assessing the neuroprotective effects of a compound against oxidative stress induced by rotenone/oligomycin A in SH-SY5Y cells, a commonly used human neuroblastoma cell line.

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2. Culture cells in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, remove the medium and replace it with fresh medium containing the test compound and the toxic stimuli, a mixture of rotenone (30 µM) and oligomycin A (10 µM).

  • Co-incubation: Co-incubate the cells for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

In Vivo Neuroprotection Model: MPTP-Induced Parkinson's Disease in Mice

This protocol outlines the key steps for evaluating the neuroprotective effects of a compound in the MPTP mouse model of Parkinson's disease.[2]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Treatment:

    • Control Group: Receives vehicle only.

    • MPTP Group: Receives MPTP injections and vehicle for the test compound.

    • Treatment Group: Receives MPTP injections and the test compound.

  • Compound Administration: Administer the test compound (e.g., piperine at 10 mg/kg, p.o.) for a total of 15 days.

  • MPTP Induction: From day 8 to day 14 of the treatment period, administer MPTP (30 mg/kg, i.p.) once daily.

  • Behavioral Testing:

    • Rotarod Test: Assess motor coordination and balance on day 15.

    • Morris Water Maze: Evaluate spatial learning and memory from day 15 onwards.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains and process for immunohistochemistry.

    • Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.

    • Perform staining for microglial markers (e.g., Iba1) and inflammatory cytokines (e.g., IL-1β) to assess neuroinflammation.

Visualizations

neuroprotective_pathway cluster_stress Oxidative/Inflammatory Stress cluster_compound Neuroprotective Compound cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome ROS/RNS ROS/RNS Nrf2 Pathway Nrf2 Pathway ROS/RNS->Nrf2 Pathway Microglial Activation Microglial Activation NF-kB Inhibition NF-kB Inhibition Microglial Activation->NF-kB Inhibition Piperine Piperine Piperine->Nrf2 Pathway Piperine->NF-kB Inhibition Bcl-2/Bax Ratio Bcl-2/Bax Ratio Piperine->Bcl-2/Bax Ratio 1,4-DHP 1,4-DHP 1,4-DHP->Nrf2 Pathway Ca2+ Homeostasis Ca2+ Homeostasis 1,4-DHP->Ca2+ Homeostasis 4-AP 4-AP 4-AP->NF-kB Inhibition Enhanced Neuronal Survival Enhanced Neuronal Survival Nrf2 Pathway->Enhanced Neuronal Survival Decreased Inflammation Decreased Inflammation NF-kB Inhibition->Decreased Inflammation Reduced Apoptosis Reduced Apoptosis Bcl-2/Bax Ratio->Reduced Apoptosis Ca2+ Homeostasis->Enhanced Neuronal Survival

Caption: A simplified diagram illustrating the convergent neuroprotective pathways modulated by Piperine, 4-Aminopyridine (4-AP), and 1,4-Dihydropyridine (1,4-DHP) analogs in response to cellular stress.

in_vitro_workflow start Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with test compound (24h) start->pretreat induce Induce neurotoxicity (e.g., Rotenone/Oligomycin A) + compound (24h) pretreat->induce mtt Add MTT reagent (3-4h) induce->mtt dissolve Dissolve formazan crystals (DMSO) mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate % cell viability read->analyze

Caption: Experimental workflow for the in vitro assessment of neuroprotection using an MTT cell viability assay.

Conclusion

The piperidine and pyridine scaffolds are undeniably central to the development of neuroprotective agents. While a direct comparative study of 4-(piperidin-4-ylmethyl)pyridine analogs remains an area for future investigation, the analysis of piperine, 4-aminopyridine, and novel 1,4-dihydropyridine derivatives reveals a rich diversity of neuroprotective strategies. Piperine exemplifies a multi-faceted natural product approach, targeting inflammation, oxidative stress, and apoptosis simultaneously. 4-Aminopyridine showcases the potential for repurposing existing drugs by uncovering novel neuroprotective mechanisms. Finally, the development of multi-target 1,4-dihydropyridine analogs highlights the power of rational drug design in tackling complex, multifactorial diseases like Alzheimer's. For researchers in the field, understanding the nuances of these different approaches is crucial for designing the next generation of effective neuroprotective therapeutics.

References

The Versatility of the 4-(Piperidin-4-ylmethyl)pyridine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(piperidin-4-ylmethyl)pyridine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational element in the design of a diverse array of therapeutic agents. Its inherent structural features—a flexible piperidine ring coupled with a pyridine moiety—offer a unique combination of basicity, hydrogen bonding capability, and aromatic interactions, making it an attractive starting point for engaging with a variety of biological targets. This guide provides a comparative analysis of key applications for derivatives of this scaffold, offering experimental data and methodological insights for researchers, scientists, and drug development professionals. We will explore its utility in the development of potent enzyme inhibitors and other therapeutic agents, comparing specific derivatives to relevant alternatives to illuminate structure-activity relationships and guide future discovery efforts.

Part 1: Inhibition of Lysine-Specific Demethylase 1 (LSD1) for Oncological Applications

Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and has emerged as a significant target in oncology.[1][2] Overexpression of LSD1 is implicated in various cancers, making its inhibition a promising therapeutic strategy.[1][2] The 4-(piperidin-4-ylmethyl)pyridine moiety has been instrumental in the design of potent and selective LSD1 inhibitors.

Comparative Analysis of LSD1 Inhibitors

A key advantage of incorporating the 4-(piperidin-4-ylmethyl)pyridine scaffold is the significant enhancement of both inhibitory activity and selectivity against LSD1. This is evident when comparing derivatives containing this moiety to simpler analogs. For example, the introduction of a piperidin-4-ylmethyl group to a core inhibitor structure can increase potency by over 250-fold and selectivity by more than 1,500-fold against related monoamine oxidases (MAOs).[1]

Let's examine a comparative study of 3-(piperidin-4-ylmethoxy)pyridine derivatives, where substitutions on a connected phenyl ring were explored to optimize LSD1 inhibition.[1]

Compound IDR Group (Substitution on Phenyl Ring)LSD1 Kᵢ (nM)Selectivity vs. MAO-ASelectivity vs. MAO-B
17 4-fluoro29> 1700334
5 H2300> 214.2
13 3-fluoro220> 22744
16 4-chloro36> 1388519
22 4-methoxy38> 1315Not Reported

Data synthesized from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors.[1]

The data clearly indicates that small modifications to the phenyl ring, such as the addition of a halogen at the 4-position, dramatically increase potency. Compound 17 , with a 4-fluoro substitution, emerges as a highly potent inhibitor with a Kᵢ of 29 nM and excellent selectivity against MAO-A and MAO-B.[1] The rationale behind this enhanced activity lies in the favorable interactions of the protonated piperidine nitrogen with key residues like Asp555 in the LSD1 active site, while the substituted phenyl ring occupies a hydrophobic pocket.[1]

Structural Importance of the 4-(Piperidin-4-ylmethyl)pyridine Core

The precise architecture of the 4-(piperidin-4-ylmethyl)pyridine scaffold is crucial for its efficacy. Comparative analysis of structural isomers and analogs reveals that deviations from this core structure lead to a significant loss of inhibitory potency.[1]

Compound IDCore StructureLSD1 Kᵢ (µM)Fold-Change in Potency vs. Compound 17
17 3-((piperidin-4-yl)methoxy)pyridine0.029-
41 Phenyl analog (pyridine replaced with benzene)4.9~170-fold decrease
42 Piperidin-3-yl isomer0.650~22-fold decrease
43 Amine linker (-NH-) instead of ether (-O-)1.2~41-fold decrease

This table highlights the importance of the specific arrangement of the 4-(piperidin-4-ylmethyl)pyridine core for LSD1 inhibition.[1]

These findings underscore the critical role of the pyridine nitrogen and the specific geometry of the piperidin-4-yl linkage for optimal interaction with the LSD1 enzyme.

Experimental Protocol: LSD1 Inhibition Assay

The determination of inhibitory constants (Kᵢ) for novel compounds against LSD1 is a critical step in the drug discovery process. A common method is a continuous, enzyme-coupled spectrophotometric assay.

Workflow for LSD1 Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer: - 50 mM HEPES, pH 7.5 - Enzyme (LSD1) - Substrate (e.g., H3K4me2 peptide) - Coupling enzymes (e.g., HRP) plate Add reagents and compounds to a 96-well plate. reagents->plate compounds Prepare serial dilutions of 4-(Piperidin-4-ylmethyl)pyridine derivatives and control inhibitors in DMSO. compounds->plate incubate Incubate at 37°C. plate->incubate read Monitor absorbance change (e.g., at 450 nm) over time using a plate reader. incubate->read rates Calculate initial reaction rates from the linear phase of the absorbance curves. read->rates ic50 Plot % inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine IC₅₀. rates->ic50 ki Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) ic50->ki caption Workflow for LSD1 Inhibition Assay

Caption: Workflow for LSD1 Inhibition Assay

Part 2: Applications in Combating Infectious Diseases

The versatility of the 4-(piperidin-4-ylmethyl)pyridine scaffold extends to the development of agents targeting infectious diseases, including HIV and tuberculosis.

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of 4-(piperidin-4-yl)-aminopyrimidine have been designed as potent NNRTIs.[3] These compounds exhibit significant activity against wild-type HIV-1, with EC₅₀ values in the nanomolar range.[3] The design strategy involves fusing pharmacophore templates from existing drugs, demonstrating a rational approach to leveraging the 4-(piperidin-4-ylmethyl)pyridine core.[3]

Tuberculostatic Agents

In the search for new treatments for tuberculosis, derivatives of pyridine and pyrazine incorporating a piperidine moiety have shown promise.[4] Structure-activity relationship studies have revealed that the type and position of substituents on the pyridine ring, as well as the nature of the heterocyclic group, significantly influence tuberculostatic activity.[4]

Comparative Tuberculostatic Activity

A study comparing different substituents on a pyridine core demonstrated that piperidine-containing compounds were among the most potent.[4]

Aromatic RingSubstituent at C-6Tuberculostatic Activity
PyridinePiperidineHigh
PyridinePyrrolidineModerate-High
PyridineMorpholineLow
PyrazinePiperidineHigh

This table illustrates the superior activity of piperidine-substituted compounds against M. tuberculosis.[4]

The enhanced activity of the piperidine derivatives is attributed to their basicity and lipophilicity, which are crucial for cell penetration and target engagement.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Determining the minimum inhibitory concentration (MIC) is fundamental in assessing the efficacy of new antimicrobial agents.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_exec Execution cluster_readout Readout and Analysis comp_prep Prepare two-fold serial dilutions of test compounds in a 96-well plate. inoculate Inoculate each well of the plate with the microbial suspension. comp_prep->inoculate inoc_prep Prepare a standardized inoculum of the target microorganism (e.g., M. tuberculosis) in broth. inoc_prep->inoculate incubate Incubate the plate under appropriate conditions (temperature, time, humidity). inoculate->incubate visual Visually inspect for turbidity or add a growth indicator (e.g., resazurin). incubate->visual mic Determine the MIC: the lowest concentration of the compound that inhibits visible growth. visual->mic caption Workflow for Broth Microdilution Assay

Caption: Workflow for Broth Microdilution Assay

Part 3: Broader Biological Activities and Future Directions

The 4-(piperidin-4-ylmethyl)pyridine scaffold and its close relatives are being explored for a wide range of other biological activities, including:

  • NHE-1 Inhibition: As potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), these compounds have potential applications in cardiovascular diseases.[5]

  • Antileukemic Activity: Certain derivatives have demonstrated antiproliferative effects against human leukemia cell lines.[6]

  • General Antimicrobial Properties: Beyond specific pathogens, some piperidin-4-one derivatives have shown broad-spectrum antibacterial and antifungal activity.[7]

The continued exploration of this versatile scaffold, through systematic medicinal chemistry efforts and robust biological evaluation, holds significant promise for the discovery of novel therapeutics across multiple disease areas. The ability to fine-tune the pharmacological properties by modifying the substitution patterns on both the piperidine and pyridine rings makes it a highly valuable tool in the drug discovery arsenal.

References

comparative analysis of the synthetic efficiency of 4-(piperidin-4-ylmethyl)pyridine routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4-(piperidin-4-ylmethyl)pyridine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its unique combination of a basic piperidine ring and a polar pyridine moiety imparts favorable pharmacokinetic properties, rendering it a privileged structure in drug discovery. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to 4-(piperidin-4-ylmethyl)pyridine, offering field-proven insights and experimental data to inform strategic decisions in the laboratory and beyond.

Introduction: The Strategic Importance of 4-(Piperidin-4-ylmethyl)pyridine

The structural motif of 4-(piperidin-4-ylmethyl)pyridine is integral to numerous biologically active molecules, including antagonists for various receptors and inhibitors of key enzymes. The piperidine ring provides a flexible, three-dimensional structure that can effectively probe binding pockets, while the pyridine group can engage in hydrogen bonding and other polar interactions. The methylene linker offers conformational flexibility, allowing for optimal orientation of the two heterocyclic rings. Consequently, the development of robust and cost-effective synthetic methodologies is a critical enabler for advancing therapeutic programs that rely on this versatile building block.

This guide will dissect three primary synthetic strategies:

  • Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine: A direct and atom-economical approach.

  • Nucleophilic Substitution of a 4-(Halomethyl)pyridine with Piperidine: A classic and often high-yielding bond-forming reaction.

  • Reductive Amination of 4-Pyridinecarboxaldehyde with Piperidine: A versatile and widely applicable method for amine synthesis.

Each route will be evaluated based on its synthetic efficiency, step economy, scalability, and the availability and cost of starting materials.

Route 1: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

Catalytic hydrogenation represents the most direct approach to 4-(piperidin-4-ylmethyl)pyridine, involving the reduction of the pyridine ring of the corresponding precursor. This method is highly atom-economical, as the only byproduct is typically water, if any. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and selectivities.

Causality of Experimental Choices:

The pyridine ring is aromatic and thus relatively resistant to reduction. To overcome this, potent catalysts and often acidic conditions are employed. The acid serves to protonate the pyridine nitrogen, activating the ring towards hydrogenation and preventing catalyst poisoning by the basic piperidine product. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a workhorse for this transformation due to its high activity and robustness.[1] Glacial acetic acid is a common solvent as it serves as both the solvent and the acidic activator.[1]

Workflow Diagram:

start 4-(Pyridin-4-ylmethyl)pyridine reagents H₂, PtO₂ Glacial Acetic Acid start->reagents product 4-(Piperidin-4-ylmethyl)pyridine reagents->product

Caption: Catalytic hydrogenation of 4-(pyridin-4-ylmethyl)pyridine.

Experimental Protocol: General Procedure for PtO₂ Catalyzed Hydrogenation of Substituted Pyridines [1]

  • To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add a catalytic amount of PtO₂ (5 mol%).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Upon completion, carefully vent the reactor and quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Data Summary:

ParameterRoute 1: Catalytic Hydrogenation
Starting Material 4-(Pyridin-4-ylmethyl)pyridine
Key Reagents H₂, PtO₂ (or other precious metal catalysts)
Typical Yield High (often >90%)
Step Count 1
Advantages High atom economy, direct, often high yielding.
Disadvantages Requires specialized high-pressure equipment, precious metal catalysts can be expensive, potential for over-reduction of other functional groups.

Route 2: Nucleophilic Substitution with Piperidine

This strategy involves the formation of the C-N bond between the methylene linker and the piperidine nitrogen via a nucleophilic substitution reaction. A common precursor is a 4-(halomethyl)pyridine, which reacts with piperidine as the nucleophile. This method is often straightforward to perform in a standard laboratory setting.

Causality of Experimental Choices:

The choice of a good leaving group on the methylene carbon is crucial for an efficient SN2 reaction. A chloromethyl or bromomethyl group is typically used. A base, such as potassium carbonate, is often added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

Workflow Diagram:

start 4-(Chloromethyl)pyridine reagents Piperidine, K₂CO₃ DMF start->reagents product 4-(Piperidin-4-ylmethyl)pyridine reagents->product

Caption: Nucleophilic substitution of 4-(chloromethyl)pyridine with piperidine.

Experimental Protocol: Synthesis of 2-Chloro-4-(piperidinylmethyl)pyridine (Analogous Procedure) [2]

  • To a round-bottom flask, add 2-chloro-4-chloromethylpyridine (162 g, 1 mol), potassium carbonate (138 g, 1 mol), and piperidine (85 g, 1 mol) in 600 mL of DMF.

  • Heat the reaction mixture to 80 °C and maintain under reflux conditions for 6 hours.

  • After reflux, cool the mixture to room temperature and add 40 mL of water.

  • Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate to obtain the crude product as a light yellow oily liquid (189 g, 90% yield).

Data Summary:

ParameterRoute 2: Nucleophilic Substitution
Starting Material 4-(Halomethyl)pyridine
Key Reagents Piperidine, Base (e.g., K₂CO₃)
Typical Yield High (often >90%)[2]
Step Count 1 (from the halomethylpyridine)
Advantages High yielding, uses common laboratory reagents and equipment, generally good functional group tolerance.
Disadvantages The 4-(halomethyl)pyridine precursor may require a separate synthetic step, potential for quaternization of the product.

Route 3: Reductive Amination of 4-Pyridinecarboxaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[3][4] In this route, 4-pyridinecarboxaldehyde is first condensed with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Causality of Experimental Choices:

The reaction is typically carried out in a one-pot fashion. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less basic and more selective than other common borohydrides. A slightly acidic catalyst, such as acetic acid, can be added to facilitate the formation of the iminium ion.

Workflow Diagram:

start 4-Pyridinecarboxaldehyde reagents Piperidine, NaBH(OAc)₃ CH₂Cl₂ start->reagents product 4-(Piperidin-4-ylmethyl)pyridine reagents->product

Caption: Reductive amination of 4-pyridinecarboxaldehyde with piperidine.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 4-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 to 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Data Summary:

ParameterRoute 3: Reductive Amination
Starting Material 4-Pyridinecarboxaldehyde
Key Reagents Piperidine, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield Moderate to High
Step Count 1 (one-pot)
Advantages Versatile, one-pot procedure, generally good functional group tolerance.
Disadvantages The reducing agent can be expensive, may require careful control of reaction conditions to avoid side reactions.

Comparative Analysis and Conclusion

The choice of the optimal synthetic route for 4-(piperidin-4-ylmethyl)pyridine is contingent on several factors, including the scale of the synthesis, the availability of starting materials, cost considerations, and the technical capabilities of the laboratory.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Nucleophilic SubstitutionRoute 3: Reductive Amination
Overall Yield HighHigh[2]Moderate to High
Step Economy Excellent (1 step)Good (1 step from halo-precursor)Excellent (1-pot)
Scalability Good, but requires specialized equipmentExcellentGood
Cost of Reagents Catalyst can be expensiveGenerally cost-effectiveReducing agent can be costly
Safety/Handling High-pressure H₂, flammable catalystsHalomethylpyridines can be lachrymatoryBorohydrides require careful handling
Ideal Application Large-scale synthesis where the precursor is readily available.Versatile for both lab-scale and larger-scale synthesis.Rapid analog synthesis and library generation due to its versatility.

For large-scale, cost-effective production , catalytic hydrogenation (Route 1) is often the most attractive option due to its high atom economy and directness, provided the starting 4-(pyridin-4-ylmethyl)pyridine is commercially available or can be synthesized efficiently.

For versatility and high yields in a standard laboratory setting , nucleophilic substitution (Route 2) is a robust and reliable method. The high yields reported for analogous reactions make it a very compelling choice.

Reductive amination (Route 3) shines in the context of medicinal chemistry and early-stage drug discovery . Its one-pot nature and broad substrate scope make it ideal for the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Ultimately, the selection of the most efficient synthetic route requires a careful evaluation of the specific project needs and available resources. This guide provides the foundational knowledge and comparative data to empower researchers to make informed and strategic decisions in their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents like 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride, a versatile intermediate in pharmaceutical synthesis, is a cornerstone of responsible laboratory practice.[1] This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure operational integrity, and minimize environmental impact.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, being a nitrogen-containing heterocyclic compound, shares properties with other pyridine and piperidine derivatives.[2][3] Based on data from analogous compounds, a comprehensive risk assessment identifies the following potential hazards:

  • Acute Toxicity: Similar pyridine-based compounds are classified as toxic if swallowed.[4]

  • Corrosivity: Many piperidine and pyridine salts are corrosive, capable of causing severe skin burns and serious eye damage.[4][5] Direct contact must be avoided at all times.

  • Irritant Properties: The compound may cause respiratory irritation.[6][7] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8]

Given these hazards, this compound and its containers must be treated as hazardous waste . Disposal must adhere to local, state, and federal regulations.[9]

Part 2: Pre-Disposal Procedures: Handling and Segregation

Proper segregation and handling from the point of generation are critical to prevent accidental exposure and incompatible chemical reactions.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this chemical for disposal. This creates a primary barrier of protection for the operator.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Always check the manufacturer's glove compatibility chart.[8]

  • Body Protection: A fully-buttoned laboratory coat is required to protect against splashes.[5][8]

Waste Segregation and Containerization

The principle of waste segregation is to prevent uncontrolled reactions and to ensure the waste stream is correctly profiled for final disposal.

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, sealable, and clearly labeled container.[8]

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and bases to prevent hazardous reactions.[8]

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. The label must include the full chemical name, associated hazards (e.g., "Toxic," "Corrosive"), and the accumulation start date.

Part 3: Step-by-Step Disposal Protocol

Disposal of this chemical is not a matter of simple disposal but a structured process managed by certified professionals. The role of the researcher is to prepare the waste safely for collection.

Step 1: Waste Collection

  • Collect residual amounts of the solid chemical, contaminated materials (like weigh boats or paper), and any solutions into the designated hazardous waste container.

  • Ensure the container is kept tightly closed when not in use to prevent the release of dust or vapors.[4][6]

Step 2: Temporary On-Site Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be well-ventilated, secure, and away from general laboratory traffic.[10]

  • Ensure secondary containment is in place to hold any potential leaks.[10]

Step 3: Arranging for Final Disposal

  • Crucial Directive: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] This practice is unsafe, environmentally harmful, and violates regulatory standards.

  • The only acceptable method for final disposal is through a licensed hazardous waste management company, which typically uses high-temperature incineration.[9]

  • Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. They will manage the logistics with the certified disposal vendor.

Step 4: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is essential for regulatory compliance and internal safety audits.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • For a small spill, carefully sweep up the solid material with an inert absorbent (e.g., sand or vermiculite).[11]

    • Place the absorbed material into a sealed container and label it as hazardous waste for disposal.[8]

    • Ventilate the area and decontaminate the surface.

    • For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[8]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek urgent medical attention.[5][12]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water. Seek medical attention if irritation or burns develop.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

Data and Workflow Summary

For quick reference, the following table summarizes the critical safety and disposal information.

ParameterGuidelineSource(s)
Hazard Class Toxic, Corrosive, Irritant[4][5][6]
Required PPE Chemical Safety Goggles, Compatible Gloves, Lab Coat[5][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Bases[8]
Storage Segregated, Labeled, Sealed Container in a Ventilated Area[8][10]
Disposal Method Collection by a Licensed Hazardous Waste Disposal Company[4][13]
Forbidden Acts Do Not Dispose in Sink or Trash[4]
Emergency Contact Institutional Environmental Health & Safety (EHS) OfficeN/A
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill container Select Compatible, Sealable Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate collect Place Waste in Container segregate->collect label_waste Affix 'Hazardous Waste' Label (Name, Hazards, Date) collect->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS Office for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal spill->ppe emergency Follow Emergency Procedures (First Aid, Spill Cleanup) Report to Supervisor/EHS spill->emergency YES

Caption: Workflow for safe disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.